Pentafluorophenyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10S/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUZMRQINDFFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146378 | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043-50-1 | |
| Record name | 1,1′-Thiobis[2,3,4,5,6-pentafluorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1043-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.613 | |
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Foundational & Exploratory
An In-depth Technical Guide to Pentafluorophenyl Sulfide for Advanced Chemical Research
This guide provides a comprehensive overview of pentafluorophenyl sulfide, also known as bis(pentafluorophenyl) sulfide, a key reagent and building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its properties, synthesis, reactivity, and applications.
Introduction: The Significance of this compound
This compound (C₁₂F₁₀S) is a unique organofluorine compound characterized by the presence of two electron-deficient pentafluorophenyl rings linked by a sulfur atom. This structure imparts distinct chemical properties that are highly valuable in various fields of chemical synthesis. The strong electron-withdrawing nature of the perfluorinated aromatic rings significantly influences the reactivity of the sulfide bridge and the aromatic systems themselves, making it a versatile synthon for the introduction of the pentafluorophenylthio moiety and for the construction of complex molecular architectures. Its CAS number is 1043-50-1.[1]
In the realm of drug discovery, the incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The pentafluorophenyl group, in particular, offers a unique combination of steric and electronic properties. While the broader class of pentafluorosulfanyl-containing compounds has seen increasing use as "super-trifluoromethyl" bioisosteres, this compound itself serves as a crucial precursor for creating novel fluorinated molecules with potential therapeutic applications.[2][3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.
Physical Properties
| Property | Value | Reference |
| CAS Number | 1043-50-1 | [1] |
| Molecular Formula | C₁₂F₁₀S | [1] |
| Molecular Weight | 366.18 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 86-88 °C | |
| Boiling Point | 198.8 ± 40.0 °C (Predicted) | |
| Density | 1.73 ± 0.1 g/cm³ (Predicted) |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
-
Mass Spectrometry (Electron Ionization): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 366, corresponding to its molecular weight. Key fragmentation peaks can be observed at m/z 199, 171, and 155.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands associated with the C-F and C-S bonds, as well as the vibrations of the perfluorinated aromatic rings.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, the spectrum will show distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl rings. The chemical shifts and coupling constants provide detailed structural information.[5][6][7][8]
-
¹³C NMR: The ¹³C NMR spectrum will exhibit signals for the carbon atoms of the aromatic rings, with their chemical shifts influenced by the attached fluorine atoms and the sulfur bridge.
-
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SɴAr) reaction of hexafluorobenzene with a sulfide source. The high electrophilicity of the hexafluorobenzene ring, due to the strong electron-withdrawing fluorine atoms, facilitates attack by nucleophiles.
Reaction Principle: Nucleophilic Aromatic Substitution
The synthesis is based on the reaction of hexafluorobenzene with a nucleophilic sulfur reagent, such as sodium sulfide or a related sulfide salt. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, followed by the elimination of a fluoride ion.
Sources
- 1. Bis(2,3,4,5,6-pentafluorophenyl) sulphide | C12F10S | CID 70586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Bis(pentafluorophenyl) Sulfide
Abstract
Bis(pentafluorophenyl) sulfide, also known as decafluorodiphenyl sulfide, is a pivotal organofluorine compound with significant utility in materials science, synthetic chemistry, and drug development. Its unique electronic properties, stemming from the ten fluorine atoms, confer remarkable thermal and chemical stability. This guide provides a comprehensive overview of the principal synthetic methodologies for its preparation and the essential analytical techniques for its thorough characterization. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reproducibility and accuracy.
Introduction: The Significance of a Perfluorinated Core
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of bis(pentafluorophenyl) sulfide (C₁₂F₁₀S), the perfluorinated aromatic rings create a molecule with exceptional stability and a highly electrophilic character at the carbon atoms of the aromatic rings. This makes it a valuable precursor and building block in various chemical transformations. Understanding its synthesis and characterization is fundamental for researchers aiming to leverage its unique properties.
Synthesis Methodologies: Pathways to a Perfluorinated Sulfide
Several synthetic routes to bis(pentafluorophenyl) sulfide have been established, each with distinct advantages and mechanistic underpinnings. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Nucleophilic Aromatic Substitution (SNA_r) of Hexafluorobenzene
This is one of the most common and direct methods for the synthesis of bis(pentafluorophenyl) sulfide. It relies on the high susceptibility of hexafluorobenzene to nucleophilic attack.
Reaction Principle: The reaction proceeds via the nucleophilic attack of a sulfur-containing nucleophile on the electron-deficient hexafluorobenzene ring. A common precursor is pentafluorothiophenol (C₆F₅SH), which can be deprotonated to form the highly nucleophilic pentafluorothiophenolate anion (C₆F₅S⁻). This anion then displaces a fluoride ion from a second molecule of hexafluorobenzene.
Alternatively, sodium hydrosulfide can be reacted with hexafluorobenzene to first generate pentafluorothiophenol in situ[1].
Detailed Experimental Protocol:
-
Step 1: Generation of the Nucleophile: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve pentafluorothiophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or pyridine.
-
Step 2: Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature to generate the pentafluorothiophenolate anion.
-
Step 3: Nucleophilic Substitution: To the resulting solution, add hexafluorobenzene (1.0 eq) and heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or pyridine are chosen to solubilize the reactants and facilitate the S_NAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the C-F bond cleavage.
Logical Relationship Diagram:
Caption: Synthesis via Nucleophilic Aromatic Substitution.
Reaction of Pentafluorophenyl Lithium or Grignard Reagents with Sulfur Halides
This method offers an alternative approach, particularly when hexafluorobenzene is not the preferred starting material.
Reaction Principle: Pentafluorophenyl lithium or the corresponding Grignard reagent is generated in situ and then reacted with a sulfur electrophile, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂).
Detailed Experimental Protocol:
-
Step 1: Generation of the Organometallic Reagent: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve bromopentafluorobenzene (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 2: Lithiation/Grignard Formation: Slowly add a solution of n-butyllithium in hexanes (2.0 eq) or magnesium turnings to the cooled solution to generate pentafluorophenyl lithium or the Grignard reagent, respectively.
-
Step 3: Reaction with Sulfur Electrophile: In a separate flask, dissolve sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) (1.0 eq) in the same anhydrous solvent and cool to -78 °C. Slowly add the freshly prepared organometallic reagent to the sulfur halide solution via cannula.
-
Step 4: Work-up and Purification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.
Causality of Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards oxygen and water.
-
Low Temperature: The generation and subsequent reactions of these organometallic reagents are performed at low temperatures to prevent side reactions, such as decomposition or reaction with the solvent.
Experimental Workflow Diagram:
Caption: Organometallic Route to Bis(pentafluorophenyl) Sulfide.
Comprehensive Characterization: A Multi-faceted Analytical Approach
Thorough characterization is essential to confirm the identity and purity of the synthesized bis(pentafluorophenyl) sulfide. A combination of spectroscopic and physical methods is employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂F₁₀S[2] |
| Molar Mass | 366.18 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 55-58 °C |
| Boiling Point | 278-280 °C |
Spectroscopic Analysis
-
¹⁹F NMR: This is a highly informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of bis(pentafluorophenyl) sulfide typically shows three distinct multiplets corresponding to the ortho, meta, and para fluorine atoms. The chemical shifts are generally reported relative to an external standard like CFCl₃[3].
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the pentafluorophenyl rings. The carbon attached to the sulfur atom will have a distinct chemical shift compared to the other fluorinated carbons[2].
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For bis(pentafluorophenyl) sulfide, the molecular ion peak (M⁺) is expected at m/z 366. Key fragment ions may include those corresponding to the loss of a pentafluorophenyl group or a sulfur atom[2].
The IR spectrum of bis(pentafluorophenyl) sulfide is characterized by strong absorption bands associated with the C-F and C-S stretching vibrations. The aromatic C=C stretching vibrations will also be present in the fingerprint region[2].
| Spectroscopic Data | Expected Values/Observations |
| ¹⁹F NMR (vs. CFCl₃) | Multiplets for ortho, meta, and para fluorines |
| ¹³C NMR | Signals for C-S and C-F carbons |
| Mass Spec. (m/z) | Molecular ion at 366, characteristic fragments[2] |
| IR (cm⁻¹) | Strong C-F and C-S stretching bands |
X-ray Crystallography
For an unambiguous structural determination, single-crystal X-ray diffraction can be performed. This technique provides precise information about bond lengths, bond angles, and the overall molecular geometry in the solid state. While the crystal structure of the closely related bis(pentafluorophenyl) disulfide has been reported, this data provides a valuable reference for the sulfide's expected geometry[4].
Safety and Handling
Bis(pentafluorophenyl) sulfide and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[2]. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Applications and Future Outlook
The unique properties of bis(pentafluorophenyl) sulfide make it a valuable intermediate in the synthesis of:
-
Fluorinated polymers: Its incorporation can enhance thermal stability and chemical resistance.
-
Advanced materials: It serves as a building block for liquid crystals and other functional materials.
-
Pharmaceuticals and agrochemicals: The pentafluorophenyl group can improve the metabolic stability and lipophilicity of bioactive molecules.
The continued exploration of the reactivity of bis(pentafluorophenyl) sulfide will undoubtedly lead to the development of novel synthetic methodologies and the creation of new materials with tailored properties.
References
- Robson, P.; Stacey, M.; Stephens, R.; Tatlow, J. C. "Aromatic polyfluoro compounds. VI. Penta- and 2,3,5,6-tetrafluorothiophenol" Journal of the Chemical Society (1960), 4754-60.
-
PubChem. Bis(2,3,4,5,6-pentafluorophenyl) sulphide | C12F10S | CID 70586. Available from: [Link].
- Woodard, C. M., Brown, D. S., Lee, J. D., & Massey, A. G. (1976). The crystal and molecular structures of bis (pentafluorophenyl)disulphide and bis(pentafluorophenyl)diselenide. Journal of Organometallic Chemistry, 121(3), 333–344.
-
Canadian Science Publishing. Some reactions of pentafluorothiophenol. Preparation of some pentafluoro-phenylthio metal derivatives. Available from: [Link].
-
University of California, San Diego. 19F NMR Reference Standards. Available from: [Link].
Sources
A Deep Dive into the Spectroscopic Signature of Pentafluorophenyl Sulfide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of pentafluorophenyl sulfide (decafliorodiphenyl sulfide). Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this highly fluorinated aryl sulfide. Beyond a simple presentation of data, this guide offers insights into the experimental rationale and detailed protocols, empowering researchers to confidently identify and characterize this compound.
Introduction: The Significance of this compound and Its Spectroscopic Characterization
This compound, with the molecular formula C₁₂F₁₀S, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of two electron-withdrawing pentafluorophenyl rings imparts unique chemical and physical properties, making it a subject of considerable interest. Accurate and unambiguous characterization of this compound is paramount for ensuring the quality and reliability of downstream applications. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating its structure and purity. This guide will dissect the characteristic spectroscopic features of this compound, offering a detailed roadmap for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹⁹F NMR is of particular importance, complemented by ¹³C and ¹H NMR to provide a complete picture of the molecular framework.
¹⁹F NMR Spectroscopy: Decoding the Fluorine Environment
The ¹⁹F NMR spectrum of this compound is characterized by three distinct multiplets corresponding to the ortho-, meta-, and para-fluorine atoms of the two equivalent pentafluorophenyl rings.
Table 1: Typical ¹⁹F NMR Chemical Shifts for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity |
| F-2, F-6 (ortho) | -130 to -135 | Multiplet |
| F-4 (para) | -148 to -153 | Triplet |
| F-3, F-5 (meta) | -160 to -165 | Multiplet |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm.
The observed chemical shifts are consistent with the electron-donating effect of the sulfur atom, which influences the electron density around the fluorine nuclei. The ortho- and meta-fluorines appear as complex multiplets due to coupling with neighboring fluorine atoms. The para-fluorine typically appears as a triplet due to coupling with the two meta-fluorines.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Due to the strong coupling between carbon and fluorine, the signals for the fluorinated carbons are often split into complex multiplets.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Chemical Shift (δ) ppm | Multiplicity |
| C-1 (C-S) | 115 - 120 | Multiplet |
| C-2, C-6 (ortho) | 145 - 150 | Multiplet |
| C-3, C-5 (meta) | 138 - 143 | Multiplet |
| C-4 (para) | 140 - 145 | Multiplet |
The carbon attached to the sulfur atom (C-1) is typically found in the upfield region of the aromatic signals. The signals for the ortho-, meta-, and para-carbons are influenced by the number of fluorine atoms they are coupled to, resulting in characteristic splitting patterns.
¹H NMR Spectroscopy: The Absence of Evidence is Evidence
Given the fully fluorinated nature of the aromatic rings, a proton NMR spectrum of a pure sample of this compound is expected to show no signals in the aromatic region. The absence of signals between δ 7-8 ppm is a strong indicator of the compound's identity and purity. Any signals in this region would suggest the presence of proton-containing impurities.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the general steps for acquiring NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of protonated impurities.
-
Gently agitate the tube to ensure complete dissolution.
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard one-dimensional ¹⁹F spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum using an external standard (e.g., CFCl₃) or an internal standard with a known chemical shift.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled one-dimensional ¹³C spectrum.
-
A longer acquisition time and a higher number of scans are typically required for ¹³C NMR due to its lower natural abundance and sensitivity.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum.
-
The absence of signals in the aromatic region is the expected outcome.
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by strong absorptions associated with the C-F and C-S bonds, as well as the vibrations of the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 1640 - 1650 | C=C Aromatic Stretch | Medium |
| 1510 - 1520 | C=C Aromatic Stretch | Strong |
| 1480 - 1500 | C=C Aromatic Stretch | Strong |
| 980 - 1000 | C-F Stretch | Strong |
| 850 - 870 | C-S Stretch | Medium |
| 680 - 720 | C-F Bending | Strong |
The strong absorptions in the 1480-1650 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the pentafluorophenyl rings. The intense band around 980-1000 cm⁻¹ is a hallmark of the C-F stretching vibration.
Experimental Protocol: Acquiring an IR Spectrum
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Electron Ionization (EI) Mass Spectrum
The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 366, corresponding to the molecular weight of the compound.
Table 4: Key Fragments in the EI Mass Spectrum of this compound
| m/z | Fragment Ion |
| 366 | [C₁₂F₁₀S]⁺ (Molecular Ion) |
| 199 | [C₆F₅S]⁺ |
| 167 | [C₆F₅]⁺ |
| 117 | [C₅F₃]⁺ |
The fragmentation pattern is characterized by the cleavage of the C-S bond, leading to the formation of the pentafluorophenylthio radical cation ([C₆F₅S]⁺) at m/z 199 and the pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167. Further fragmentation of the pentafluorophenyl ring can also be observed.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column.
-
As this compound elutes from the GC column, it enters the MS ion source.
-
In the ion source, the molecules are ionized (e.g., by electron impact).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The distinct signals in the ¹⁹F and ¹³C NMR spectra, the characteristic absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum together create a unique spectroscopic fingerprint. This guide provides the foundational knowledge and practical protocols for researchers to confidently utilize these techniques for the unequivocal identification and quality assessment of this compound in their scientific endeavors.
References
-
PubChem. Bis(2,3,4,5,6-pentafluorophenyl) sulphide. National Center for Biotechnology Information. [Link]
-
SpectraBase. This compound. John Wiley & Sons, Inc. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
The Pentafluorosulfanyl Group: A Technical Guide to Its Core Electronic Properties
Abstract
The pentafluorosulfanyl (SF5) group, a sterically demanding and powerfully electron-withdrawing moiety, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its unique electronic signature imparts profound changes to molecular properties, including metabolic stability, lipophilicity, and receptor binding affinity.[3][4][5] This guide provides an in-depth analysis of the fundamental electronic properties of the SF5 group, offering a technical resource for researchers aiming to strategically leverage its capabilities. We will explore its inductive and resonance effects, methods for its experimental and computational characterization, and the underlying principles that govern its influence on molecular behavior.
Introduction: Beyond Trifluoromethyl
For decades, the trifluoromethyl (-CF3) group has been the gold standard for introducing fluorine into bioactive molecules and advanced materials. However, the pentafluorosulfanyl (-SF5) group offers a distinct and often superior profile.[4] Its octahedral geometry and the presence of five highly electronegative fluorine atoms surrounding a central sulfur(VI) atom create an electronic environment that is both unique and powerful.[3][6]
The SF5 group is characterized by exceptional thermal and chemical stability, resisting hydrolysis by both Brønsted acids and bases.[3][7] This robustness is critical for applications in drug development, ensuring the group remains intact under physiological conditions and during metabolic processes.[8] The primary allure of the SF5 group lies in its potent electron-withdrawing nature, which significantly surpasses that of the -CF3 group, leading to substantial modulation of the electronic landscape of the parent molecule.[9][10]
Fundamental Electronic Properties: A Quantitative Perspective
The electronic influence of a substituent is best understood through established physical organic chemistry parameters. The SF5 group distinguishes itself through its exceptionally strong inductive electron withdrawal, coupled with a modest resonance effect.
Electronegativity and Inductive Effects
The SF5 group is one of the most electronegative functional groups in organic chemistry.[3] Its group electronegativity (χ) is estimated to be 3.65 on the Pauling scale, significantly higher than that of the trifluoromethyl group (χ = 3.36).[9][10] This high electronegativity drives a powerful σ-inductive effect (-I), pulling electron density away from the molecular scaffold to which it is attached.
This potent -I effect is quantitatively captured by Hammett (σ) and Taft (σ*) substituent constants, which are critical for predicting reaction rates and equilibria.
| Parameter | SF5 Group | CF3 Group | NO2 Group | CN Group |
| Hammett (σp) | 0.68[9] | 0.54[9] | 0.78[11] | 0.66[11] |
| Hammett (σm) | 0.61[10][12] | 0.43[10][12] | 0.71[11] | 0.56[11] |
| Inductive (σI) | 0.55[9] | 0.39[9] | 0.65[11] | 0.57[11] |
| Resonance (σR) | 0.11[9] | 0.12[9] | 0.13[11] | 0.09[11] |
| Table 1: Comparison of Electronic Parameters for Common Electron-Withdrawing Groups. |
As shown in Table 1, the σp and σm values for the SF5 group are substantially larger than those for the CF3 group, confirming its superior electron-withdrawing capacity.[9][12] The large inductive component (σI = 0.55) highlights that its primary mode of electronic influence is through the sigma bond network.[9] This strong induction can profoundly lower the pKa of nearby acidic protons and increase the oxidation potential of the molecule.[13]
Dipole Moment and Molecular Polarity
The introduction of an SF5 group induces a significant dipole moment in a molecule due to the charge separation created by the highly electronegative fluorine atoms.[14][15] This property is particularly important in materials science for designing molecules with specific optoelectronic properties and in drug design for modulating interactions with polar receptor environments.[16][17] The substantial dipole can also be leveraged to control reaction stereochemistry in processes with charge-separated transition states.[14][15]
Experimental Characterization of Electronic Properties
Quantifying the electronic impact of the SF5 group relies on a combination of spectroscopic and electrochemical techniques. These methods provide direct experimental evidence of how the SF5 substituent perturbs the electronic structure of a molecule.
NMR Spectroscopy: A Window into the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for characterizing SF5-containing compounds.
-
¹⁹F NMR Spectroscopy : The SF5 group provides a unique and unmistakable signature in the ¹⁹F NMR spectrum. It typically displays a characteristic A4B spin system, arising from the four equatorial fluorine atoms (F-eq) and the single, distinct axial fluorine atom (F-ax).[10][18] This results in a quintet for the axial fluorine and a doublet for the equatorial fluorines, with a 1:4 signal intensity ratio.[18] The chemical shifts of these fluorine atoms are sensitive to the electronic environment of the molecule, providing a direct probe of the substituent's effects. Recent studies have also highlighted the SF5 group as a superior reporter group for ¹⁹F Magnetic Resonance Imaging (MRI) applications due to its favorable relaxation properties and high signal-to-noise ratio.[19][20][21][22]
-
¹³C and ¹H NMR Spectroscopy : The strong electron-withdrawing nature of the SF5 group causes significant deshielding of adjacent carbon and hydrogen nuclei. This is observed as a downfield shift in their respective NMR spectra, providing further evidence of the group's inductive pull.
| Nucleus | Typical Chemical Shift Range (ppm) | Coupling |
| ¹⁹F (Axial, F-ax) | δ 80-90 | Quintet (J ≈ 150 Hz) |
| ¹⁹F (Equatorial, F-eq) | δ 60-75 | Doublet (J ≈ 150 Hz) |
| ¹³C (ipso-C) | Varies | Complex multiplets due to C-F coupling |
| ¹H (ortho-H on Ar-SF5) | δ 7.6-8.0 | Downfield shift compared to parent arene |
| Table 2: Typical NMR Spectroscopic Data for Aryl-SF5 Compounds. |
Electrochemical Analysis: Probing Redox Potentials
Cyclic voltammetry (CV) is a valuable technique for quantifying the effect of the SF5 group on a molecule's redox properties. By attaching the SF5 group to a redox-active core, such as an aromatic ring, one can measure the shift in oxidation or reduction potentials. The potent electron-withdrawing nature of the SF5 group makes the molecule more difficult to oxidize (anodic shift in oxidation potential) and easier to reduce (cathodic shift in reduction potential). This data is critical for designing stable materials for organic electronics or for understanding potential metabolic pathways of SF5-containing drugs.[16]
Computational Analysis Workflow
Density Functional Theory (DFT) calculations have become indispensable for predicting and rationalizing the electronic properties of SF5-containing molecules.[23] A well-designed computational workflow can provide deep insights into molecular orbitals, electrostatic potential, and charge distribution, complementing experimental findings.
Caption: A typical DFT workflow for characterizing SF5 compounds.
Protocol: DFT Calculation of ¹⁹F NMR Chemical Shifts
This protocol outlines a self-validating system for predicting ¹⁹F NMR chemical shifts, a key descriptor of the SF5 group's electronic environment.
-
Structure Preparation : Build the 3D structure of the SF5-containing molecule using molecular modeling software.
-
Geometry Optimization :
-
Causality : An accurate molecular geometry is the foundation for all subsequent property calculations. A poorly optimized structure will yield erroneous electronic properties.
-
Method : Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP with the 6-311+G(d,p) basis set). The absence of imaginary frequencies confirms a true energy minimum.
-
-
NMR Chemical Shift Calculation :
-
Method : Using the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for reliable chemical shift prediction.[18]
-
-
Referencing and Validation :
-
Causality : Calculated NMR shieldings are absolute values and must be converted to chemical shifts relative to a standard. This step is crucial for comparing with experimental data.
-
Method : Calculate the isotropic shielding constant (σ_iso) for a reference compound (e.g., CFCl3) using the exact same level of theory. Calculate the chemical shift (δ) using the formula: δ_sample = σ_ref - σ_sample.
-
Self-Validation : The accuracy of the predicted ¹⁹F chemical shifts for the A4B spin system of the SF5 group, when compared to experimental data, validates the chosen level of theory and the overall computational model.[18]
-
Synthetic Considerations for Accessing SF5 Compounds
The exploration of the SF5 group's properties has been historically limited by synthetic accessibility.[1][2] However, recent advances have made SF5-containing building blocks more readily available. The choice of synthetic route is critical, as it dictates the range of accessible molecules.
Caption: Major strategies for the synthesis of SF5-arenes.
Protocol: Negishi Cross-Coupling for SF5-Aryl Synthesis
This protocol describes a reliable method for forming C-C bonds with SF5-containing aromatic rings, widely used in medicinal chemistry.[15][24]
-
Preparation of the Organozinc Reagent :
-
Method : To a solution of an alkyl or aryl halide (1.0 equiv.) in a dry, aprotic solvent (e.g., DMF or THF), add activated zinc dust (4.0 equiv.). Heat the mixture gently (e.g., 50-70°C) for 20-30 minutes under an inert atmosphere (Argon or Nitrogen) to facilitate the formation of the organozinc reagent.[15][24]
-
Causality : The formation of the organozinc species is the critical activation step. Anhydrous conditions are paramount to prevent quenching of this highly reactive intermediate.
-
-
Cross-Coupling Reaction :
-
Method : In a separate flask, charge a suitable palladium catalyst (e.g., Pd(dba)2, 3 mol%) and a phosphine ligand (e.g., SPhos, 10 mol%).[24] Add the commercially available SF5-aryl bromide (1.0 equiv.). Transfer the freshly prepared organozinc solution from Step 1 to this flask via cannula.
-
Causality : The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like SPhos are often required to facilitate the reductive elimination step and prevent β-hydride elimination, leading to higher yields.[24]
-
-
Reaction and Workup :
-
Method : Stir the reaction mixture at an elevated temperature (e.g., 50°C) for 3-5 hours, then allow it to stir at room temperature for up to 24 hours.[25] Monitor progress by TLC or LC-MS.
-
Self-Validation : Upon completion, the reaction is worked up by diluting with an organic solvent, filtering through celite to remove palladium residues, and washing with water and brine. Successful purification of the desired product with characteristic ¹H and ¹⁹F NMR signals validates the protocol.
-
Conclusion
The pentafluorosulfanyl group offers a powerful and unique tool for modulating molecular properties. Its dominant inductive electron withdrawal, combined with its steric bulk and high stability, provides a predictable and potent method for tuning the electronic characteristics of organic molecules. A thorough understanding of its fundamental properties, supported by robust experimental and computational characterization, is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of this remarkable functional group. As synthetic methods continue to improve, the strategic application of the SF5 group is set to accelerate innovation across the chemical sciences.[26][27]
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The Pentafluorosulfanyl Group: A Rising Star in Organic Chemistry for Advanced Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pentafluorosulfanyl (SF5) group, once a synthetic curiosity, is rapidly emerging as a powerful tool in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Often dubbed the "super trifluoromethyl group," its unique combination of electronic and steric properties offers unparalleled opportunities to modulate molecular characteristics such as lipophilicity, metabolic stability, and binding affinity.[1][3][5] This guide provides a comprehensive overview of the fundamental properties of the SF5 group, delves into the core synthetic methodologies for its introduction into organic scaffolds, explores its impact on molecular reactivity, and showcases its burgeoning applications. Detailed experimental protocols and mechanistic insights are provided to empower researchers to harness the full potential of this remarkable functional group.
The Allure of the Pentafluorosulfanyl Moiety: A Superior Bioisostere
The SF5 group is gaining significant traction as a bioisostere for commonly employed functional groups like the trifluoromethyl (CF3), tert-butyl, and nitro groups.[2][6] Its appeal stems from a unique confluence of properties that distinguish it from its counterparts.
Physicochemical Properties: Beyond the Trifluoromethyl Group
The SF5 group is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[2][7][8][9] These attributes collectively contribute to its ability to profoundly influence the properties of a parent molecule.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) |
| Electronegativity (Pauling Scale) | ~3.65[3] | ~3.36[3] | ~2.0 |
| Hammett Constant (σp) | 0.68[10][11] | 0.53[10][11] | -0.20 |
| Volume (ų) | 55.4[10] | 34.6[10] | 76.9[10] |
| Lipophilicity (logP contribution) | More lipophilic than CF3[2][12][13] | - | - |
Table 1: Comparative physicochemical properties of the SF5 group and common bioisosteres.
The higher electronegativity of the SF5 group, as indicated by its Hammett constant, imparts a strong electron-withdrawing effect, which can significantly alter the electronic landscape of aromatic and heterocyclic systems.[2][10][11] Despite its strong electron-withdrawing nature, the SF5 group surprisingly increases the lipophilicity of molecules, a highly desirable trait for enhancing membrane permeability and bioavailability in drug candidates.[2][12][13] Its unique octahedral geometry and larger steric bulk compared to the CF3 group can also lead to more specific and potent interactions with biological targets.[7][10]
Stability and Metabolic Resistance
The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering it highly resistant to thermal decomposition and chemical degradation.[2][8] This inherent stability often translates to improved metabolic stability in drug candidates, prolonging their half-life and therapeutic effect.[2][3] Aromatic pentafluorosulfanyl groups demonstrate hydrolytic stability that is equal to or greater than that of trifluoromethyl groups and are stable to a range of common reaction conditions, including catalytic hydrogenation.[14]
Synthetic Strategies for the Introduction of the Pentafluorosulfanyl Group
Historically, the widespread adoption of the SF5 group was hampered by the lack of practical and scalable synthetic methods.[3][8] However, recent advancements have made SF5-containing building blocks and reagents more accessible, fueling a surge in research in this area.[8][15]
Radical Addition of Pentafluorosulfanyl Chloride (SF5Cl) to Unsaturated Systems
The radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkenes and alkynes stands as one of the most versatile and widely used methods for introducing the SF5 group into aliphatic scaffolds.[10][16]
Figure 1: General mechanism for the triethylborane-initiated radical addition of SF5Cl to an alkyne.
Experimental Protocol: Triethylborane-Initiated Radical Addition of SF5Cl to an Alkyne [10][17]
Causality: This protocol leverages the ability of triethylborane (Et3B) in the presence of oxygen to generate ethyl radicals, which in turn abstract a chlorine atom from SF5Cl to produce the key pentafluorosulfanyl radical (SF5•).[17] This radical then initiates a chain reaction with the unsaturated substrate.
Self-Validation: The reaction progress can be monitored by GC-MS or 19F NMR to observe the consumption of the starting alkyne and the formation of the SF5-adduct. The characteristic satellite peaks in the 19F NMR spectrum of the product confirm the presence of the SF5 group.
Methodology:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a condenser, and a rubber septum is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The alkyne (1.0 equiv.) is dissolved in a suitable solvent (e.g., CH2Cl2 or hexane).
-
Initiation: A solution of triethylborane (Et3B) in hexane (1.0 M, 0.1-0.2 equiv.) is added dropwise via syringe.
-
SF5Cl Addition: Pentafluorosulfanyl chloride (SF5Cl) gas is bubbled through the solution at a controlled rate at a low temperature (typically -78 °C to -20 °C). The reaction is often initiated by the introduction of a small amount of air or oxygen.[17]
-
Reaction: The reaction mixture is stirred at the specified temperature for several hours.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired SF5-containing alkene.
Recent developments have also explored alternative initiation methods, such as the use of air-stable amine-borane complexes and visible light irradiation, to enhance the safety and practicality of this transformation.[17][18][19]
Synthesis of Aromatic and Heterocyclic SF5 Compounds
The introduction of the SF5 group onto aromatic and heterocyclic rings typically involves two main strategies:
-
Oxidative Fluorination: This method involves the reaction of aromatic disulfides or thiols with reagents like AgF2 to form the corresponding aryl sulfur chlorotetrafluoride (ArSF4Cl), which is then converted to the final ArSF5 compound.[10]
-
Building Block Approach: This strategy utilizes pre-functionalized SF5-containing aromatic compounds, such as nitro(pentafluorosulfanyl)benzenes, which can be further elaborated into more complex structures.[8][11]
Figure 2: Key synthetic approaches to aromatic SF5 compounds.
The synthesis of SF5-substituted heterocycles has also seen significant progress, with methods developed for the preparation of SF5-indoles, -pyrazoles, and other important heterocyclic scaffolds.[10][20][21]
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the SF5 group make it an increasingly attractive substituent in the design of novel therapeutic agents.[1][2][22]
-
Enhanced Efficacy and Binding Affinity: The strong electron-withdrawing nature and steric bulk of the SF5 group can lead to improved binding interactions with target proteins.[2]
-
Improved Pharmacokinetic Properties: The increased lipophilicity and metabolic stability imparted by the SF5 group can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
-
Bioisosteric Replacement: The SF5 group has been successfully employed as a bioisostere for the trifluoromethyl group in several drug candidates, leading to improved biological activity. For instance, an SF5-containing analog of the antimalarial drug mefloquine exhibited higher in vivo activity and a longer half-life.[3]
The SF5 Group in Materials Science
Beyond its applications in the life sciences, the pentafluorosulfanyl group is also making its mark in the field of materials science, particularly in the development of optoelectronic materials and liquid crystals.[4][8][23]
-
Tuning Optoelectronic Properties: The high electronegativity of the SF5 group can be harnessed to tune the electronic properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][23]
-
Liquid Crystals: The introduction of the SF5 group can influence the mesomorphic properties of liquid crystalline materials.[8]
-
Low Surface Energy: The SF5 group contributes to low surface energy, a property that can be exploited in the design of hydrophobic and oleophobic surfaces.[8][23]
Future Outlook
The chemistry of pentafluorosulfanyl compounds is a rapidly evolving field with immense potential.[24][25] While significant progress has been made in the development of synthetic methodologies, the exploration of new and more efficient ways to introduce the SF5 group, particularly in a stereoselective manner, remains an active area of research. As our understanding of the fundamental properties and reactivity of the SF5 group continues to grow, we can expect to see its increasing application in the design of innovative drugs, agrochemicals, and advanced materials with unprecedented properties.
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Properties of the SF5 group and the major key discoveries reported in the field. (n.d.). Retrieved from [Link]
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The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. (n.d.). Retrieved from [Link]
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Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. (n.d.). Retrieved from [Link]-heteroaromatic-Kanishchev-Dolbier/e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8)
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Synthesis and application of pentafluorosulfanylation reagents and derived aliphatic SF5-containing building blocks. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Pentafluorophenyl Sulfide
Introduction: Unveiling a Key Fluorinated Building Block
Pentafluorophenyl sulfide, also known by its systematic name bis(pentafluorophenyl) sulfide or decafluorodiphenyl sulfide, is a highly fluorinated organosulfur compound that has garnered significant interest in advanced chemical synthesis. Its structure, featuring two perfluorinated phenyl rings bridged by a sulfur atom, imparts a unique combination of chemical stability, high electronegativity, and lipophilicity. These characteristics make it a valuable building block and synthetic intermediate, particularly in the fields of medicinal chemistry, materials science, and agrochemical development.
The strong electron-withdrawing nature of the pentafluorophenyl groups significantly influences the electronic properties of the central sulfur atom, modulating its reactivity and interaction profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization, handling, and application, thereby empowering researchers to leverage its unique attributes in their work.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its application in experimental design, dictating appropriate solvents, reaction conditions, and storage protocols. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1043-50-1 | [1] |
| Molecular Formula | C₁₂F₁₀S | [1][2] |
| Molecular Weight | 366.18 g/mol | [1][2] |
| Appearance | White solid | [1][3] |
| Melting Point | 86-88 °C (lit.) | [1][4] |
| Boiling Point | 198.8 ± 40.0 °C (Predicted) | [1][3] |
| Density | 1.73 ± 0.1 g/cm³ (Predicted) | [1][5] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1][3] |
Spectroscopic and Analytical Profile
Accurate characterization is the bedrock of chemical research. This compound exhibits distinct spectroscopic signatures that are essential for its identification and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show characteristic signals for the ortho-, meta-, and para-fluorine atoms, with coupling constants that can help confirm the structure. While specific data for this exact compound is sparse in the provided search results, analysis of related pentafluorophenyl derivatives is well-documented.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Strong absorption bands corresponding to C-F bonds and the perfluorinated aromatic ring are expected. SpectraBase provides access to an Attenuated Total Reflectance (ATR-IR) spectrum for reference.[7] The C-S stretching vibration is typically weak and can be found in the fingerprint region.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 366, corresponding to the molecular weight of C₁₂F₁₀S.[2] The fragmentation pattern can provide further structural evidence.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of aryl sulfur compounds, including those with pentafluorosulfanyl groups, often involves multi-step processes.[8] A common conceptual pathway for synthesizing this compound involves the reaction of a pentafluorophenyl nucleophile with a sulfur electrophile or vice-versa. For instance, the reaction of pentafluorothiophenol (C₆F₅SH) with a pentafluorophenyl halide in the presence of a base is a plausible route.
The diagram below illustrates a generalized workflow for the synthesis and subsequent purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Core Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing effect of the two C₆F₅ rings.
-
Sulfur Center : The sulfur atom is relatively electron-deficient, making it susceptible to oxidation to the corresponding sulfoxide and sulfone. However, it is generally stable under many reaction conditions.
-
Aromatic Rings : The pentafluorophenyl rings are highly deactivated towards electrophilic substitution. Conversely, they are activated for nucleophilic aromatic substitution, where a fluoride ion (typically at the para position) can be displaced by a strong nucleophile under forcing conditions.
-
Stability : The compound is noted for its high thermal and chemical stability, a characteristic feature of many polyfluorinated aromatic compounds.[9] It is stable under recommended storage conditions.[5]
Relevance and Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[9] The pentafluorosulfanyl (SF₅) group, often called a "super-trifluoromethyl group," and related structures like the pentafluorophenyl group, are of great interest to medicinal chemists.[9][10]
This compound serves as a key precursor for creating more complex molecules containing the C₆F₅S- moiety. This group can act as a bioisosteric replacement for other functionalities like trifluoromethyl or nitro groups, allowing for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[10][11] Its derivatives have been explored in the development of novel anti-cancer agents and other therapeutic compounds.[12]
Experimental Protocols for Verification
To ensure scientific integrity, all synthesized or procured materials must be rigorously verified. The following protocols describe self-validating systems for the characterization of this compound.
Protocol 1: Melting Point Determination
Objective: To verify the purity of this compound by measuring its melting point range. A sharp melting range close to the literature value (86-88 °C) indicates high purity.
Methodology:
-
Sample Preparation: Finely crush a small amount (2-3 mg) of the solid this compound sample into a powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point.
-
Approximately 15 °C below the expected melting point (around 70 °C), reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Compare the observed melting range to the literature value. A broad range (>2 °C) may suggest the presence of impurities.
Protocol 2: Characterization by ATR-IR Spectroscopy
Objective: To obtain an infrared spectrum of the sample to confirm the presence of key functional groups and match it against a reference spectrum.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.
-
Analysis:
-
Identify the characteristic absorption peaks. Expect strong peaks for C-F bonds (typically 1300-1000 cm⁻¹) and aromatic C=C stretching (around 1650-1450 cm⁻¹).
-
Compare the acquired spectrum with a known reference spectrum of this compound for positive identification.[7]
-
The logical flow from synthesis to definitive characterization is visualized below.
Caption: Workflow for the physical and spectroscopic characterization of this compound.
Safety, Handling, and Storage
This compound requires careful handling due to its potential hazards. Adherence to established safety protocols is paramount.
-
GHS Hazard Classification :
-
Precautions for Safe Handling :
-
Storage Conditions :
-
Disposal :
-
Dispose of contents and container in accordance with local, regional, and national regulations. Prevent release to the environment.[3]
-
References
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Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Stability and Reactivity of the C-S Bond in Pentafluorophenyl Sulfides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The pentafluorophenyl (C₆F₅) group, in particular, serves as a powerful electron-withdrawing substituent that profoundly influences the reactivity of adjacent functional groups. This technical guide provides an in-depth analysis of the stability and reactivity of the carbon-sulfur (C-S) bond in pentafluorophenyl sulfides. We will move beyond a simple recitation of facts to explore the underlying electronic principles governing the C-S bond's behavior, offering field-proven insights into its manipulation through various synthetic strategies. This document is structured to provide not just protocols, but a foundational understanding of the causality behind experimental choices, empowering researchers to leverage the unique chemistry of this versatile structural motif.
The Electronic Landscape of the Pentafluorophenyl Sulfide Moiety
The chemical behavior of the C-S bond in a this compound is not dictated by the bond in isolation but is a consequence of the powerful electronic influence of the perfluorinated aromatic ring. Unlike a simple phenyl group, the C₆F₅ group is a potent electron-withdrawing system due to the cumulative inductive effect (-I) of the five highly electronegative fluorine atoms. This effect dominates over the weak resonance donation (+R) from the sulfur atom's lone pairs.
This profound electron deficiency has several key consequences:
-
Activation of the Aromatic Ring: The C₆F₅ ring is highly activated towards nucleophilic aromatic substitution (SₙAr), with a strong regiochemical preference for the para-position.[1][2][3]
-
Modulation of the Sulfur Center: The electron density on the sulfur atom is significantly reduced, rendering it less nucleophilic compared to the sulfur in an alkyl or non-fluorinated aryl sulfide.
Table 1: Comparative Properties of Aryl Substituents
| Property | Phenyl (C₆H₅) | Pentafluorophenyl (C₆F₅) | Rationale & Impact on C-S Bond |
| Hammett Constant (σₚ) | 0.00 | +0.52 | The C₆F₅ group is strongly electron-withdrawing, reducing electron density at the sulfur atom. |
| Electronegativity | Moderate | High | Increases the polarization of the C-S bond and influences its susceptibility to nucleophilic/electrophilic attack. |
| Primary Reactivity | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution (SₙAr) | The primary reactivity of the C₆F₅ scaffold itself often involves substitution at the ring rather than direct C-S cleavage.[3] |
| Metabolic Stability | Susceptible to oxidation | Generally high | The C-F bonds are highly stable, making the ring resistant to metabolic degradation.[5] |
The Reactivity Manifold: A Tale of Three Chemistries
The reactivity of pentafluorophenyl sulfides can be dissected into three principal domains: reactions on the aromatic ring, reactions at the sulfur atom, and reactions involving the cleavage of the C-S bond itself. Understanding each is critical for strategic synthetic planning.
Peripheral Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
Before considering the C-S bond, it is essential to recognize the dominant reactivity of the C₆F₅ ring. The most common transformation is the SₙAr reaction, where a nucleophile displaces the fluorine atom at the 4-position (para to the sulfur).[2][3][6] This reaction is highly efficient and regioselective, providing a powerful method for late-stage functionalization.
Caption: The two-step SₙAr mechanism proceeds via a stabilized Meisenheimer intermediate.
-
Trustworthiness: This protocol is self-validating. The reaction progress can be monitored by TLC or LC-MS, with the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product. The high regioselectivity simplifies purification.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in a suitable aprotic polar solvent such as DMF or DMSO (approx. 0.2 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). The base serves to deprotonate the amine nucleophile (if it is an ammonium salt) or to scavenge the HF produced in situ.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv) to the solution.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity at the Sulfur Center: Selective Oxidation
The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized species are valuable synthetic intermediates themselves, and the sulfone group further enhances the electron-withdrawing nature of the substituent.
-
Causality: Due to the electron-deficient C₆F₅ ring, the sulfur atom is less prone to over-oxidation compared to electron-rich aryl sulfides. However, achieving high selectivity for the sulfoxide over the sulfone still requires careful control of stoichiometry and reaction conditions. Common oxidants include hydrogen peroxide (H₂O₂), often with an acid catalyst, or sodium hypochlorite (NaOCl).[7][8]
Caption: A typical workflow for the controlled oxidation of sulfides to sulfoxides/sulfones.
-
Expertise: This protocol leverages glacial acetic acid as a solvent, which also acts as a catalyst to activate the hydrogen peroxide.[8] Using a slight excess of H₂O₂ (1.1 equivalents) and maintaining a low temperature are crucial for selectively stopping the oxidation at the sulfoxide stage.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in glacial acetic acid (approx. 0.5 M) in a round-bottom flask equipped with a stir bar. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting sulfide (typically 1-4 hours).
-
Quenching & Workup: Carefully neutralize the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the crude sulfoxide, which can be further purified by recrystallization or column chromatography.
The Core Directive: Cleavage and Functionalization of the C-S Bond
While often stable, the C-S bond in this compound can be strategically cleaved and functionalized, most notably through transition-metal catalysis. These reactions are of immense value as they allow the sulfide to act as a versatile coupling handle.
The development of C-S cross-coupling reactions has lagged behind C-N and C-O couplings, partly due to the propensity of sulfur compounds to act as catalyst poisons.[9] However, modern catalytic systems, particularly those using nickel, have overcome this challenge. A powerful strategy is the reductive desulfurative cross-coupling, where the C₆F₅S- group acts as a redox-active leaving group.[5]
-
Expertise & Causality: In this Liebeskind-Srogl-type coupling, the highly electron-accepting nature of the perfluoroaryl group is key. The this compound undergoes single-electron reduction to form a transient radical anion. This species readily cleaves the C-S bond, generating an alkyl radical (from the other side of the sulfur) and a pentafluorophenyl thiolate anion. The nickel catalyst then engages in a catalytic cycle with the alkyl radical and an organometallic coupling partner. The choice of a low-valent nickel catalyst and a suitable reducing agent (like Mn or Zn) is critical for initiating and sustaining the catalytic cycle.[5]
Caption: Simplified catalytic cycle for a reductive desulfurative C(sp³)-C(sp²) coupling.
-
Authoritative Grounding: This protocol is adapted from methodologies developed for the reductive coupling of challenging C-S bonds, leveraging the unique electronic properties of the perfluoroaryl group as an activator.[5]
-
Glovebox Setup: Inside an inert atmosphere glovebox, add a Ni catalyst (e.g., NiCl₂•glyme, 5 mol%), a ligand (e.g., a bipyridine or phenanthroline derivative, 5 mol%), and a reducing agent (e.g., manganese powder, 3.0 equiv) to an oven-dried vial.
-
Reagent Addition: Add the aryl boronic acid pinacol ester (Ar-Bpin, 1.5 equiv) and the pentafluorophenyl alkyl sulfide (1.0 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., DMA or DMF, approx. 0.1 M).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated aluminum block at the desired temperature (e.g., 60-100 °C). Stir for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove manganese salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired cross-coupled product.
Conclusion and Future Outlook
The C-S bond in pentafluorophenyl sulfides presents a fascinating duality. It possesses considerable stability, anchored by the powerful electron-withdrawing C₆F₅ ring, which simultaneously deactivates the sulfur atom towards certain reactions while priming the ring for SₙAr. Yet, this same electronic feature is the key to its strategic cleavage. By serving as a potent electron acceptor, the C₆F₅S- moiety can be transformed into a redox-active leaving group, enabling modern transition-metal-catalyzed cross-coupling reactions that are otherwise challenging. For the medicinal chemist and the synthetic strategist, the this compound is not merely a stable linker but a versatile chemical tool. Its reactivity can be precisely controlled by the choice of reagents and conditions, allowing for functionalization at the ring, oxidation at the sulfur, or complete replacement of the thioether group via C-S bond scission. Future research will undoubtedly continue to uncover novel activation modes, further expanding the synthetic utility of this valuable and multifaceted functional group.
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Transition metal-free synthesis of polyfluoroaryl sulfides via S-transfer reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
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ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
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Water-promoted C-S bond formation reactions. PubMed. [Link]
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Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. [Link]
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Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Oxidation reactions of sulfur compounds. Nippon Light Metal Company, Ltd.. [Link]
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A Comprehensive Computational Analysis of Bis(pentafluorophenyl) Sulfide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive computational workflow for the in-depth analysis of bis(pentafluorophenyl) sulfide, a molecule of significant interest in materials science and drug discovery. Moving beyond a rigid, templated approach, this document is structured to logically unfold the computational investigation, mirroring the process of scientific inquiry. We delve into the causality behind methodological choices, ensuring a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and predict the properties of fluorinated organosulfur compounds. All protocols are grounded in established theoretical frameworks and supported by authoritative references.
Introduction: The Significance of Perfluorinated Aryl Sulfides
Organofluorine compounds are of immense importance across various scientific disciplines, with applications ranging from pharmaceuticals and agrochemicals to advanced materials. The introduction of fluorine atoms into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Bis(pentafluorophenyl) sulfide, also known as decafluorodiphenyl sulfide, is a prime example of a perfluorinated aromatic compound with unique electronic characteristics stemming from the strong electron-withdrawing nature of the pentafluorophenyl groups.[1] Understanding the structural, electronic, and reactive properties of this molecule at a quantum mechanical level is crucial for its rational design and application in novel technologies and therapeutics. This guide outlines a systematic computational approach to elucidate these properties using density functional theory (DFT).
Foundational Principles: Establishing a Robust Computational Protocol
The reliability of any computational study hinges on the careful selection and validation of the theoretical methods. For a molecule like bis(pentafluorophenyl) sulfide, which contains both heavy atoms (sulfur) and highly electronegative fluorine atoms, the choice of density functional and basis set is critical.
The Rationale for Method Selection
Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable geometries and electronic properties. For enhanced accuracy, particularly in describing non-covalent interactions and electronic properties of fluorinated and sulfur-containing compounds, long-range corrected functionals like ωB97XD can also be considered.[2]
The choice of basis set is equally important. Pople-style basis sets, such as 6-31G(d,p), are a good starting point for geometry optimization. For more accurate energy calculations and analysis of electronic properties, a larger basis set with diffuse functions, such as 6-311++G(d,p), is recommended to properly describe the electron density of the fluorine and sulfur atoms.[3][4]
Experimental Validation: The Cornerstone of Computational Chemistry
The Computational Workflow: A Step-by-Step Guide
This section details the sequential steps for a comprehensive computational analysis of bis(pentafluorophenyl) sulfide.
Caption: A flowchart of the computational workflow for the analysis of bis(pentafluorophenyl) sulfide.
Step 1: Geometry Optimization
The first and most fundamental step is to determine the molecule's most stable three-dimensional structure.
Protocol:
-
Input Structure Generation: Build an initial 3D structure of bis(pentafluorophenyl) sulfide using a molecular editor.
-
Software and Method Selection: Employ a quantum chemistry software package (e.g., Gaussian, ORCA). Select the B3LYP functional with the 6-31G(d,p) basis set for the initial optimization.
-
Calculation Execution: Perform a geometry optimization calculation without any symmetry constraints.
-
Convergence Verification: Ensure the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.
-
Refinement: For higher accuracy, re-optimize the geometry using the larger 6-311++G(d,p) basis set.
Step 2: Vibrational Frequency Analysis
This analysis serves two purposes: to confirm that the optimized geometry corresponds to a true energy minimum and to predict the molecule's IR and Raman spectra.
Protocol:
-
Frequency Calculation: Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification of Minimum: Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
-
Spectral Simulation: Visualize the calculated IR and Raman spectra.
-
Comparison with Experiment: If experimental spectra are available, compare the calculated vibrational modes with the experimental bands. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.[7][8]
Step 3: Electronic Structure Analysis
This step involves a detailed examination of the electron distribution and bonding within the molecule.
Protocol:
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and donor-acceptor interactions between orbitals. This can provide insights into the nature of the C-S and C-F bonds and any intramolecular non-covalent interactions.
-
Atoms in Molecules (AIM) Analysis: Employ AIM theory to characterize the bond critical points and elucidate the nature of chemical bonds and non-covalent interactions.
Step 4: Molecular Electrostatic Potential (MEP) Analysis
The MEP is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.
Protocol:
-
MEP Calculation: Calculate the molecular electrostatic potential and map it onto the electron density surface of the optimized molecule.
-
Identification of Reactive Sites: Analyze the MEP map to identify regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. The sulfur atom and the highly electronegative fluorine atoms are expected to be key features in the MEP.
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.
Step 5: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity.
Protocol:
-
Orbital Visualization: Visualize the HOMO and LUMO to understand their spatial distribution.
-
Energy Gap Calculation: Calculate the energy difference between the HOMO and LUMO (the HOMO-LUMO gap). A smaller gap generally indicates higher reactivity.
-
Reactivity Prediction: The distribution of the HOMO indicates regions that can donate electrons (nucleophilic), while the LUMO distribution highlights regions that can accept electrons (electrophilic).
Step 6: Global Reactivity Descriptor Analysis
To quantify the reactivity of the molecule, several global reactivity descriptors can be calculated from the HOMO and LUMO energies.
Protocol:
-
Descriptor Calculation: Based on the HOMO and LUMO energies, calculate the following descriptors:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Global Electrophilicity Index (ω) = χ² / (2η)
-
-
Interpretation: These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a high chemical hardness suggests low reactivity.
Data Presentation and Interpretation
The results of the computational analyses should be presented in a clear and concise manner to facilitate interpretation and comparison.
Tabulated Geometrical Parameters
The key bond lengths and angles of the optimized structure of bis(pentafluorophenyl) sulfide should be tabulated and compared with experimental data from similar structures, such as bis(pentafluorophenyl)disulphide.[5]
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Disulfide)[5] |
| C-S Bond Length (Å) | Value | 1.770 |
| C-S-C Bond Angle (°) | Value | - |
| C-C Bond Length (avg, Å) | Value | Value |
| C-F Bond Length (avg, Å) | Value | Value |
(Note: Calculated values are placeholders and would be populated from the actual computational output.)
Predicted Vibrational Frequencies
A table comparing the calculated and experimental (if available) vibrational frequencies for key functional groups should be presented.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-S Stretch | Value | Value |
| Aromatic C-C Stretch | Value | Value |
| C-F Stretch | Value | Value |
(Note: Values are placeholders.)
Electronic Properties Summary
A summary of the key electronic properties provides a snapshot of the molecule's characteristics.
| Property | Calculated Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
(Note: Values are placeholders.)
Conclusion and Future Directions
This technical guide has outlined a rigorous and comprehensive computational methodology for the analysis of bis(pentafluorophenyl) sulfide. By following this workflow, researchers can gain deep insights into the structural, vibrational, and electronic properties of this important molecule. The presented protocols, grounded in established DFT methods, provide a robust framework for predicting the behavior of this and other perfluorinated organosulfur compounds.
Future work could extend this analysis to include molecular dynamics simulations to study the molecule's behavior in different solvent environments or its interaction with biological targets. Furthermore, exploring its reactivity in simulated chemical reactions would provide valuable information for its application in synthesis and materials design.
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Generation of bis(pentafluorophenyl)borane-dimethyl sulfide complex as a solution of hexane and its application to hydroboration of alk-1-yne with pinacolborane. Journal of Organometallic Chemistry.[19]
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Methodological & Application
Application Notes & Protocols: The Power of Pentafluorophenyl Sulfide in Nucleophilic Aromatic Substitution
A Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction: The Strategic Advantage of Fluorinated Arenes in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers profound advantages. Fluorinated motifs can enhance metabolic stability, improve lipophilicity, and modulate electronic properties, making them highly sought after in drug design.[1][2] Among the array of fluorinated building blocks, pentafluorophenyl (PFP) derivatives stand out due to their exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions.[2][3]
The electron-withdrawing nature of the five fluorine atoms renders the aromatic ring highly electrophilic, facilitating the displacement of a fluoride ion by a wide range of nucleophiles under mild, often metal-free conditions.[4][5] This guide focuses specifically on the reaction of PFP moieties with sulfur-based nucleophiles—a transformation commonly known as the para-Fluoro-Thiol Reaction (PFTR) .[6][7] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and explore the broad applications of this highly efficient and regioselective ligation chemistry.
Mechanistic Insights: Why the para-Fluoro-Thiol Reaction Excels
The remarkable efficiency and regioselectivity of the SNAr reaction on PFP substrates are rooted in fundamental principles of physical organic chemistry. The reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized intermediate known as a Meisenheimer complex.[5][8]
Causality of Experimental Choices:
-
Activation by Fluorine: The five fluorine atoms inductively withdraw electron density from the aromatic ring, making it highly susceptible to nucleophilic attack.[4]
-
The Role of the Base: The reaction is initiated by the deprotonation of a thiol (R-SH) using a base, generating a more potent thiolate nucleophile (R-S⁻). Non-nucleophilic bases such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are preferred to avoid competition with the desired thiol nucleophile.[4][9]
-
Regioselectivity for the para-Position: Nucleophilic attack occurs almost exclusively at the C4 (para) position. This is because the negative charge of the resulting Meisenheimer complex is most effectively stabilized by the fluorine atom at the para-position through resonance, a stabilization not afforded to the ortho or meta positions.[3][10]
-
Fluoride as a Leaving Group: While fluoride is typically considered a poor leaving group in SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[8] The subsequent elimination of the fluoride ion to restore aromaticity is a rapid, energetically favorable process.
Application Note 1: General Protocol for the Synthesis of Polyfluoroaryl Sulfides
This protocol provides a robust, metal-free method for the synthesis of para-thiolated polyfluoroarenes, adaptable for a wide range of substrates with good to excellent yields.[9][11]
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Perfluoroarene (e.g., Hexafluorobenzene) | Reagent Grade (≥99%) | Standard Supplier | Starting electrophile. |
| Thiol (Alkyl or Aryl) | Reagent Grade (≥98%) | Standard Supplier | Nucleophile. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Standard Supplier | Base. Should be distilled over CaH₂ for best results.[11] |
| Acetonitrile (MeCN) | Anhydrous, HPLC Grade | Standard Supplier | Recommended solvent for optimal reactivity.[9] |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For workup and chromatography. |
| Hexane / Ethyl Acetate | HPLC Grade | Standard Supplier | For column chromatography. |
| Silica Gel | 230-400 mesh | Standard Supplier | For purification. |
| Schlenk Flask / Round-Bottom Flask | - | - | Must be oven-dried before use. |
| Magnetic Stirrer & Stir Bars | - | - | - |
| Inert Atmosphere Setup (N₂ or Ar) | - | - | Essential to prevent side reactions (e.g., disulfide formation). |
Experimental Workflow
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Application Notes & Protocols: The Pentafluorophenyl Sulfide Moiety as a Strategic Building Block in Drug Discovery
An Application Guide for Drug Discovery Scientists
Introduction: The Strategic Value of Fluorinated Motifs
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one fluorine atom or a fluoroalkyl group.[1] This prevalence is due to the profound and often beneficial changes that fluorine imparts upon a molecule's physicochemical and pharmacokinetic properties. The pentafluorophenyl sulfide moiety, and the related pentafluorosulfanyl group, represent advanced tools in this chemical arsenal, offering unique advantages for lead optimization and the development of novel therapeutics.[1][2]
This guide provides an in-depth exploration of the this compound building block, focusing on its synthesis, properties, and strategic application in drug discovery programs. We will clarify the important distinction between the pentafluorophenylthio (-S-C₆F₅) moiety and the pentafluorosulfanyl (-SF₅) group. While both are highly fluorinated, sulfur-containing functional groups with significant potential, this guide will focus on the -S-C₆F₅ moiety, which is readily accessible through robust and versatile synthetic methodologies.[3][4][5]
The strategic incorporation of the this compound group can confer several advantages:
-
Enhanced Metabolic Stability: The strong C-F bonds and the electron-deficient nature of the ring resist oxidative metabolism, prolonging the half-life of a drug.[1]
-
Modulation of Physicochemical Properties: The group is highly lipophilic, which can improve membrane permeability and bioavailability.[3][6]
-
Tuning Electronic Effects: As a powerful electron-withdrawing group, it can significantly alter the pKa of nearby functionalities, influencing receptor binding interactions and target affinity.[6]
Core Chemistry: The Nucleophilic Aromatic Substitution (SₙAr) Pathway
The primary method for constructing the this compound linkage is the Nucleophilic Aromatic Substitution (SₙAr) reaction. This powerful transformation allows for the direct formation of a carbon-sulfur bond by reacting a thiol-containing molecule with a perfluoroarene, most commonly hexafluorobenzene or pentafluoropyridine.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The high electrophilicity of the perfluorinated ring, caused by the inductive effect of the fluorine atoms, makes it susceptible to attack by a nucleophile (in this case, a thiolate anion). The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.
A key feature of this reaction is its high regioselectivity. Nucleophilic attack occurs preferentially at the para position (C-4) of the pentafluorophenyl ring. This is because the negative charge of the Meisenheimer complex is most effectively stabilized by resonance when the attack is at the para position, allowing delocalization onto the other fluorine atoms. This inherent selectivity is a significant advantage in complex molecule synthesis, often eliminating the need for protecting groups.[7][8][9] The reaction is typically metal-free, proceeds under mild conditions, and is compatible with a wide range of functional groups, making it ideal for both early and late-stage functionalization in drug discovery.[7]
Caption: SₙAr Mechanism for this compound Synthesis.
Protocol 1: General Procedure for the Synthesis of Aryl-Pentafluorophenyl Sulfides
Objective: To provide a robust, scalable laboratory protocol for the synthesis of a model aryl-pentafluorophenyl sulfide from an aromatic thiol and hexafluorobenzene via an SₙAr reaction.
Experimental Causality:
-
Solvent Choice (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates the cationic counter-ion of the thiolate, leaving the anionic nucleophile "naked" and highly reactive. It also has a sufficiently high boiling point to allow for heating if required.
-
Base Selection (K₂CO₃): Anhydrous potassium carbonate is a mild, inexpensive, and effective base for deprotonating the thiol to form the reactive thiolate nucleophile. It is easily removed by filtration after the reaction.
-
Temperature: The reaction is often run at room temperature or with gentle heating (e.g., 60-80 °C) to increase the reaction rate without promoting side reactions. The high reactivity of the perfluoroarene means that harsh conditions are usually unnecessary.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example | Notes |
| 4-Methoxythiophenol | >98% | Sigma-Aldrich | Model aromatic thiol |
| Hexafluorobenzene | >99% | Sigma-Aldrich | Perfluoroaromatic electrophile |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Base for deprotonation |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Polar aprotic solvent |
| Diethyl Ether | ACS Grade | VWR | For extraction |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Lab Prepared | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxythiophenol (1.40 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask via syringe.
-
Reagent Addition: Add hexafluorobenzene (1.35 mL, 11.0 mmol, 1.1 equiv.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and allow it to stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with 50 mL of diethyl ether.
-
Washing: Combine the organic layers and wash them twice with 50 mL of brine to remove residual DMF.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-methoxy-4-((pentafluorophenyl)thio)benzene, as a white solid.
Self-Validation and Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Reaction is sluggish/stalled | Insufficiently anhydrous conditions; weak base | Ensure all reagents and solvents are dry. Consider using a stronger base like NaH (use with caution). |
| Multiple spots on TLC | Disulfide bond formation (thiol oxidation) | Maintain a strict inert (N₂) atmosphere throughout the reaction. Degas the solvent before use. |
| Low isolated yield | Incomplete extraction due to DMF | Perform multiple aqueous washes (or use water/brine) to thoroughly remove DMF from the organic layer before drying. |
Caption: Workflow for the Synthesis of an Aryl-Pentafluorophenyl Sulfide.
Application in Lead Optimization: Bioisosteric Considerations
The pentafluorophenylthio group can be considered a "bioisostere" of other functionalities, meaning it can replace them in a molecule while retaining or improving biological activity.[4] Its unique combination of size, electronics, and lipophilicity makes it a valuable replacement for groups like nitro, tert-butyl, or even other halogenated phenyl rings.
Comparative Physicochemical Properties
| Functional Group | Hansch Lipophilicity (π) | Hammett Parameter (σₚ) | Size/Steric Bulk | Metabolic Liability |
| -S-C₆F₅ | ~1.5 - 2.0 (Est.) | ~0.3 (Est.) | High | Low |
| -S-Ph | 1.35 | 0.08 | High | Moderate (Oxidation) |
| -CF₃ | 0.88 | 0.54 | Medium | Low |
| -SF₅ | 1.51 | 0.68 | High | Very Low |
| -Cl | 0.71 | 0.23 | Low | Low |
| -NO₂ | -0.28 | 0.78 | Medium | High (Reduction) |
Note: Estimated values are based on related structures and general principles. Exact values are context-dependent.
This table highlights the unique parameter space occupied by the -S-C₆F₅ group. It offers high lipophilicity, comparable to the "super-trifluoromethyl" -SF₅ group, but with less extreme electron-withdrawing character than a nitro group.[3][10] This allows chemists to increase lipophilicity and block metabolic hotspots without drastically altering the electronic nature of the pharmacophore to the same extent as other groups.
Protocol 2: Late-Stage Functionalization via Cross-Coupling
A powerful strategy in drug discovery is to use a building block that is stable and unreactive in one part of the molecule while another part is modified. The this compound moiety is an excellent "spectator" group in many common cross-coupling reactions. This protocol describes the use of a boronic acid-containing this compound building block in a Suzuki coupling reaction.
Objective: To couple 4-((pentafluorophenyl)thio)phenylboronic acid with a model aryl bromide to demonstrate the stability and utility of the moiety in late-stage functionalization.
Sources
- 1. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. SF5-containing building blocks - Enamine [enamine.net]
Application Note: Advanced Strategies for the Synthesis of Pentafluorosulfanyl (SF₅)-Containing Heterocycles
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety, prized for its unique combination of properties including high electronegativity, exceptional metabolic stability, and significant lipophilicity.[1][2][3] These characteristics make it a highly desirable substituent in the design of novel pharmaceuticals, agrochemicals, and advanced materials. However, the introduction of the sterically demanding and electronically distinct SF₅ group into complex molecules, particularly heterocycles, remains a significant synthetic challenge.[1][4] This application note provides a detailed guide to the principal synthetic strategies for accessing SF₅-containing heterocycles, with a focus on methodologies that utilize sulfur-functionalized precursors. We will explore two primary paradigms: the direct oxidative fluorination of heterocyclic sulfides and the assembly of heterocyclic cores from pre-functionalized SF₅-containing building blocks. This guide offers field-proven insights, step-by-step protocols, and a comparative analysis to empower researchers in leveraging these powerful techniques.
Part 1: The Oxidative Fluorination Strategy: Direct Conversion of Heterocyclic Sulfides
This approach is the most direct method for converting a sulfur atom, already incorporated within a heterocyclic scaffold, into a pentafluorosulfanyl group. It is particularly valuable for the late-stage functionalization of existing heterocyclic systems. The transformation is typically a two-step process involving the initial formation of a tetrafluorochlorosulfuranyl (SF₄Cl) intermediate, followed by a halide-exchange reaction to furnish the final SF₅ product.[1][5]
Causality and Mechanistic Insight: The process begins with the oxidative fluorination of a heterocyclic disulfide or thiol using a system like potassium fluoride (KF) and chlorine (Cl₂). This combination generates a highly reactive electrophilic species that attacks the sulfur atom, leading to the SF₄Cl group. The subsequent step requires a potent fluorinating agent, such as silver(I) fluoride (AgF), to drive the thermodynamically favorable exchange of the apical chlorine atom for fluorine, completing the formation of the robust SF₅ group.[5]
Figure 1: General workflow for the synthesis of SF₅-heterocycles via oxidative fluorination of heterocyclic sulfides.
Protocol 1: Synthesis of 2-Pyridylsulfur Chlorotetrafluoride from 2,2'-Dipyridyl Disulfide
This protocol details the first stage of the oxidative fluorination sequence.
Materials:
-
2,2'-Dipyridyl disulfide
-
Potassium Fluoride (KF), spray-dried
-
Acetonitrile (MeCN), anhydrous
-
Chlorine (Cl₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
-
Reaction vessel suitable for gas handling (e.g., Schlenk flask)
-
Dry ice/acetone bath
Procedure:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry reaction vessel with spray-dried KF (5 equivalents per sulfur atom).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the vessel, followed by 2,2'-dipyridyl disulfide (1 equivalent).
-
Cooling: Cool the resulting suspension to -40 °C using a suitable cooling bath.
-
Chlorination: Bubble chlorine gas (Cl₂) slowly through the stirred suspension. The reaction is exothermic and should be monitored carefully to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction progress by ¹⁹F NMR until the starting material is consumed and the characteristic signal for the Het-SF₄Cl product appears.
-
Work-up: Once the reaction is complete, purge the system with inert gas to remove excess chlorine. Filter the reaction mixture through a pad of Celite to remove KF and other inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by vacuum distillation or chromatography if necessary.
Expert Insight: The use of spray-dried KF is critical as its high surface area enhances reactivity. Anhydrous conditions are paramount to prevent the formation of hydrolysis byproducts. This reaction should only be performed in a well-ventilated fume hood due to the use of toxic chlorine gas.
Protocol 2: Conversion of 2-Pyridylsulfur Chlorotetrafluoride to 2-(Pentafluorosulfanyl)pyridine
This protocol describes the final halide-exchange step.
Materials:
-
Crude 2-Pyridylsulfur chlorotetrafluoride (from Protocol 1)
-
Silver(I) Fluoride (AgF)
-
Anhydrous solvent (e.g., acetonitrile or a high-boiling-point inert solvent)
-
Inert atmosphere supplies
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the crude 2-pyridylsulfur chlorotetrafluoride in an appropriate anhydrous solvent.
-
Fluorinating Agent: Add AgF (1.5-2.0 equivalents) to the solution. AgF is light-sensitive and should be handled accordingly.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The optimal temperature and reaction time should be determined by monitoring.
-
Monitoring: Follow the conversion of the SF₄Cl intermediate to the SF₅ product by ¹⁹F NMR spectroscopy.
-
Work-up: Upon completion, filter the reaction mixture to remove the silver chloride (AgCl) precipitate and excess AgF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure 2-(pentafluorosulfanyl)pyridine.
Part 2: The Building Block Strategy: Assembling Heterocycles from SF₅-Precursors
This strategy is arguably the most versatile and widely used approach for synthesizing SF₅-heterocycles. It involves the initial preparation of simple, stable SF₅-containing building blocks, which are then elaborated into complex heterocyclic structures using the well-established tools of synthetic organic chemistry.
A. Synthesis and Cyclization of SF₅-Alkynes
This powerful method relies on the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to a terminal alkyne. The resulting chloro-alkene is then dehydrochlorinated to form a highly valuable SF₅-alkyne intermediate, which can undergo various cyclization reactions.[1][6]
Figure 2: Workflow for synthesizing SF₅-heterocycles from terminal alkynes via an SF₅-alkyne intermediate.
Protocol 3: Telescoped Synthesis of 2-SF₅-Indoles from 2-Ethynylanilines
This protocol, adapted from literature, describes an efficient, telescoped (one-pot) procedure for synthesizing 2-SF₅-indoles.[1]
Materials:
-
N-Tosyl-2-ethynylaniline derivative
-
Pentafluorosulfanyl chloride (SF₅Cl) solution (e.g., in n-hexane)[4]
-
Radical initiator (e.g., triethylborane, BEt₃)
-
Base for elimination (e.g., Lithium hexamethyldisilazide, LiHMDS)
-
Base for cyclization/deprotection (e.g., Potassium tert-butoxide, t-BuOK)
-
Anhydrous solvents (e.g., THF, toluene)
-
Inert atmosphere supplies
Procedure:
-
Radical Addition:
-
In a dry flask under an inert atmosphere, dissolve the N-tosyl-2-ethynylaniline (1 eq.) in an anhydrous solvent.
-
Cool the solution to -78 °C.
-
Add the SF₅Cl solution (1.5 eq.) followed by the dropwise addition of the radical initiator BEt₃ (1 M solution, 1.2 eq.).
-
Stir the reaction at -78 °C for 1 hour.
-
-
Dehydrochlorination (Telescoped):
-
To the same reaction mixture, add LiHMDS (1 M solution, 1.5 eq.) dropwise at -78 °C.
-
Allow the mixture to stir for 1 hour at this temperature. This step generates the SF₅-alkyne in situ and can be monitored by TLC or LC-MS.[1]
-
-
Cyclization and Deprotection (Telescoped):
-
Add t-BuOK (3.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-SF₅-indole.
-
Expert Insight: The N-tosyl group serves a dual purpose: it protects the aniline nitrogen and acidifies the N-H proton, facilitating the final cyclization step. The telescoped procedure is highly efficient as it avoids the isolation and purification of reactive intermediates, saving time and improving overall yield.[1]
Part 3: Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends heavily on the target molecule, the availability of starting materials, and the desired stage of SF₅ introduction.
| Feature | Oxidative Fluorination Strategy | Building Block Strategy (SF₅-Alkyne) |
| Starting Material | Pre-formed heterocyclic thiol or disulfide | Simple alkyne (e.g., functionalized ethynylaniline) |
| Timing of SF₅ Intro | Late-stage | Early-stage |
| Key Reagents | KF, Cl₂, AgF (or other fluorinating agents) | SF₅Cl, radical initiator, base |
| Versatility | Limited by the availability of the sulfur-containing heterocycle precursor. | Highly versatile; a wide range of heterocycles can be built from the SF₅-alkyne. |
| Scalability | Can be challenging due to the handling of Cl₂ gas and expensive AgF. | More scalable, especially with newer methods for gas-free SF₅Cl generation.[4] |
| Pros | - Excellent for late-stage functionalization.- Directly converts S to SF₅. | - High modularity and flexibility.- Access to diverse heterocyclic cores.- Milder conditions for cyclization. |
| Cons | - Harsh reagents (Cl₂).- Substrate scope can be limited.- Requires a pre-existing heterocycle. | - Requires multi-step synthesis of the building block.- SF₅Cl can be challenging to handle (though solutions are available). |
Conclusion and Future Outlook
The synthesis of SF₅-containing heterocycles has matured significantly, moving from niche curiosities to accessible targets for mainstream drug discovery. While the direct functionalization of heterocyclic sulfides via oxidative fluorination provides a powerful late-stage option, the assembly of heterocycles from SF₅-alkyne and SF₅-arene building blocks offers superior flexibility and scope. The development of bench-stable, solid SF₅-transfer reagents and photoredox-mediated methods is poised to further simplify these syntheses, making the unique properties of the pentafluorosulfanyl group more accessible than ever to medicinal and materials chemists.[4][7]
References
-
Poissy, J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
-
Kanishchev, O. S., & Dolbier, W. R. (2016). SF₅-Substituted Aromatic Heterocycles. Advances in Heterocyclic Chemistry. Available at: [Link]
-
Taillefer, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. PubMed Central. Available at: [Link]
-
Jee, S., et al. (2024). Recent Advances in the Synthesis and Medicinal Chemistry of SF₅ and SF₄Cl Compounds. ResearchGate. Available at: [Link]
-
Chen, K., et al. (2023). Modular Access to N-SF₅ azetidines. National Institutes of Health (PMC). Available at: [Link]
-
Paquin, J.-F., et al. (2024). Synthesis of Substituted Pentafluorosulfanylpyrazoles Under Flow Conditions. Synfacts. Available at: [Link]
-
Koperniku, A., et al. (2024). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF₅) organic molecules. ResearchGate. Available at: [Link]
-
Das, P., Tokunaga, E., & Shibata, N. (2017). Recent advancements in the synthesis of pentafluorosulfanyl (SF₅)-containing heteroaromatic compounds. Tetrahedron Letters. Available at: [Link]
- Bizet, V., et al. (2024). Recent advances in the chemistry and the application of SF₅-compounds. CoLab.
-
Rawal, R. K., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The SNAr Reaction with Pentafluorophenyl Sulfide
Introduction: Harnessing the Power of Fluorine in Aromatic Chemistry
The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and sulfides.[1][2] This reaction class is particularly effective on aromatic rings that are "electron-poor," a condition exquisitely met by polyfluorinated aromatics. The strong inductive electron-withdrawing effect of multiple fluorine atoms renders the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.[3][4][5]
Among these substrates, pentafluorophenyl derivatives are exceptionally valuable. The five fluorine atoms activate the ring for substitution, and the reaction often proceeds with high regioselectivity, preferentially replacing the fluorine atom at the para position.[6][7][8][9] This application note provides a detailed experimental protocol for the SNAr reaction using pentafluorophenyl sulfide as the electrophilic substrate. We will delve into the mechanistic underpinnings, provide a step-by-step guide for laboratory execution, and offer insights into optimizing reaction conditions for various nucleophiles.
Pillar 1: The Reaction Mechanism - A Tale of Two Steps
The SNAr reaction of this compound typically proceeds through a well-established two-step addition-elimination mechanism.[1][2] Understanding this pathway is crucial for rational troubleshooting and optimization.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the para-fluorine. This is generally the rate-determining step. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is significantly stabilized by the potent electron-withdrawing effects of the five fluorine atoms and, to a lesser extent, the sulfide group.[1][5] This stabilization is key to the reaction's feasibility.
-
Elimination & Aromatization: In the final, rapid step, the leaving group (fluoride ion, F⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
While the two-step pathway is the classical model, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state.[2][10] However, for highly activated systems like this compound, the Meisenheimer intermediate model remains the predominant and most useful framework for understanding reactivity.
Caption: The Addition-Elimination mechanism of the SNAr reaction.
Pillar 2: A Validated Experimental Protocol
This section provides a general, robust protocol for the SNAr reaction of this compound with a thiol nucleophile. The principles can be readily adapted for other nucleophile classes, such as amines and alcohols.
Core Experimental Choices: The "Why" Behind the "How"
-
Nucleophile Selection: Sulfur-based nucleophiles (thiols) are particularly effective due to their high polarizability and nucleophilicity.[11] Amines and alcohols are also common, though alcohols typically require deprotonation to the more reactive alkoxide form.
-
Solvent System: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[10][12][13] They effectively solvate the counter-ion of the nucleophile without forming strong hydrogen bonds that would otherwise reduce its reactivity. Acetonitrile is often a good starting point as it is effective and easier to remove during workup.[10]
-
Base Requirement: A non-nucleophilic base is essential for deprotonating protic nucleophiles (e.g., thiols, alcohols, secondary amines) to generate their more potent anionic conjugate base. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices. The absence of a base can completely halt the reaction.[2][10]
-
Inert Atmosphere: While not always strictly necessary for robust nucleophiles, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is best practice. It prevents potential oxidation of sensitive substrates and reagents, particularly thiolates.
-
Temperature Control: The high activation of the pentafluorophenyl ring means many of these reactions proceed efficiently at room temperature.[10] For less reactive nucleophiles, gentle heating (e.g., 50-60 °C) may be required to achieve a reasonable reaction rate.[12]
Step-by-Step Laboratory Workflow
Objective: To synthesize 4-(benzylthio)-2,3,5,6-tetrafluorophenyl sulfide.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (ACS grade, anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Silica Gel (for chromatography)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Schlenk line or balloon with inert gas (N₂ or Ar)
-
Syringes
-
TLC plates (silica gel on aluminum, with F₂₅₄ indicator)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 eq). Seal the flask with a septum and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 2.0 mL) via syringe. Stir the solution at room temperature.
-
Reagent Addition: In sequence, add benzyl mercaptan (1.1 eq) followed by triethylamine (1.5 eq) to the stirring solution via syringe. The order of addition should be electrophile, nucleophile, then base.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase would be 10:1 Hexanes:Ethyl Acetate. The product spot should be less polar than the starting mercaptan. The reaction is often complete within 1-3 hours.[10]
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water and then brine. This removes the triethylamine salt and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure product.
Caption: General experimental workflow for the SNAr reaction.
Pillar 3: Data, Troubleshooting, and Scope
The protocol described is highly versatile. A wide range of nucleophiles can be employed, often with only minor adjustments to the reaction conditions.
Table 1: Representative SNAr Conditions for this compound
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp. (°C) | Typical Yield | Reference |
| S-Nucleophile | 2-Mercaptobenzothiazole | Et₃N | ACN | RT | 95% | [10] |
| N-Nucleophile | Methylamine | - | (aqueous) | - | - | [14] |
| N-Nucleophile | Piperidine | K₂CO₃ | DMF | 80 | High | [6][8] |
| O-Nucleophile | Sodium Methoxide | - | Methanol | Reflux | - | [14] |
| O-Nucleophile | Phenol | K₂CO₃ | DMF | 100 | - | [7] |
Note: Yields and conditions are representative and may vary based on the specific substrate.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive nucleophile (protonated). 2. Insufficient temperature. 3. Deactivated substrate. | 1. Ensure an adequate amount of a suitable base is used. 2. Gently heat the reaction to 50-60 °C. 3. Verify the purity of the starting material. |
| Multiple Products | 1. Substitution at ortho position. 2. Di-substitution. | 1. Para substitution is strongly favored; this is rare unless the para position is blocked. 2. Use a stoichiometric amount or slight excess (1.1 eq) of the nucleophile. |
| Difficult Purification | 1. Unreacted starting material. 2. Base byproducts. | 1. Ensure the reaction goes to completion via TLC monitoring. 2. Perform a thorough aqueous workup and wash to remove salts. |
Safety Precautions
-
This compound and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Thiols (mercaptans) have strong, unpleasant odors. Handle with care and quench any residual thiol with bleach before disposal.
-
Triethylamine is a corrosive and flammable base. Handle with care.
Conclusion
The SNAr reaction on this compound is a reliable and high-yielding transformation that provides access to a diverse array of tetrafluorophenyl derivatives. Its operational simplicity, mild reaction conditions, and predictable regioselectivity make it an invaluable tool for researchers in medicinal chemistry, materials science, and drug development. By understanding the core mechanistic principles and following a validated protocol, scientists can effectively leverage this reaction to build complex molecular architectures.
References
- Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross - SciSpace. (URL: )
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (URL: )
- Reaction of difluoromethyl pentafluorophenyl sulfoxide with nucleophiles | Request PDF. (URL: )
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC - NIH. (URL: )
- Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed. (URL: )
- Nucleophilic arom
- Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling - ChemRxiv. (URL: )
- Regioselective Nucleophilic Aromatic Substitution Reaction of meso-Pentafluorophenyl-Substituted Porphyrinoids with Alcohols | Request PDF - ResearchG
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: )
- Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionaliz - SciSpace. (URL: )
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: )
- Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy | Request PDF - ResearchG
- (PDF)
- Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts. (URL: )
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Application Note: Radical Pentafluorosulfanylation of Alkenes Using SF₅Cl
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a critical functional moiety in modern chemistry, often termed a "super-trifluoromethyl group" due to its unique combination of properties including high stability, strong electron-withdrawing character, and significant hydrophobicity.[1] These characteristics make it highly desirable for modulating the physicochemical properties of molecules in drug discovery, agrochemicals, and materials science.[2][3] This application note provides an in-depth guide to the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to alkenes, a foundational method for introducing the SF₅ group into aliphatic scaffolds. We will explore the underlying reaction mechanisms, compare various initiation methodologies, provide detailed experimental protocols, and discuss critical safety considerations.
Introduction: The Value of the SF₅ Moiety
The SF₅ group offers a distinct set of properties that make it a powerful tool for molecular design. Compared to the more common trifluoromethyl (CF₃) group, the SF₅ group is more sterically demanding and possesses a stronger electron-withdrawing ability, while maintaining a similar hydrophobicity.[4] This unique profile can lead to profound improvements in a molecule's metabolic stability, membrane permeability, and binding affinity. However, the widespread adoption of SF₅ chemistry has been historically challenged by the limited availability of practical synthetic methods.[1]
The direct addition of the SF₅ radical, generated from pentafluorosulfanyl chloride (SF₅Cl), to unsaturated C-C bonds represents one of the most versatile and established routes to access SF₅-containing aliphatic compounds.[5] Understanding the nuances of this radical chain reaction is paramount for its successful implementation in a research setting.
Mechanistic Overview: The Radical Chain Process
The radical pentafluorosulfanylation of alkenes with SF₅Cl proceeds via a classical radical chain mechanism, consisting of initiation, propagation, and termination steps. The efficiency and outcome of the reaction are highly dependent on the method used to initiate the formation of the key pentafluorosulfanyl radical (SF₅•).
Initiation: Generating the SF₅• Radical
The process begins with the homolytic cleavage of the S-Cl bond in SF₅Cl (Bond Dissociation Energy ~65 kcal/mol) to generate the propagating species, the SF₅• radical. This can be achieved through several methods:
-
Thermal/Photochemical Initiation: Early methods relied on UV light or high temperatures, but these often required specialized equipment like steel autoclaves and lacked broad applicability.[6] More recent developments have utilized visible light photocatalysis.[4][7]
-
Radical Initiators: The breakthrough by Dolbier and co-workers introduced the use of triethylborane (Et₃B) at low temperatures, which remains the most widely applied method.[5][6] Alternative, non-pyrophoric initiators, such as amine-borane complexes, have also been developed to enhance safety and reproducibility.[5][8]
Propagation: Building the Adduct
The propagation phase consists of two key steps:
-
Addition: The electrophilic SF₅• radical adds to the electron-rich double bond of the alkene. This addition typically occurs at the less substituted carbon atom to form a more stable secondary or tertiary carbon-centered radical intermediate.
-
Atom Transfer: The resulting carbon radical abstracts a chlorine atom from another molecule of SF₅Cl. This step yields the final chloro-pentafluorosulfanylated alkane product and regenerates the SF₅• radical, which continues the chain reaction.[5]
A significant challenge in this process is the potential for competitive side reactions. The formation of chlorine radicals (Cl•) can lead to undesired chlorinated byproducts, which can complicate purification and reduce the yield of the desired SF₅-adduct.[7][9]
Comparison of Initiation Methods
The choice of initiator is a critical experimental parameter that dictates reaction conditions, safety protocols, and often, the reaction's efficiency. The causality behind selecting a specific method is rooted in balancing reactivity, safety, and substrate compatibility.
| Initiation Method | Typical Conditions | Advantages | Disadvantages & Causality | References |
| Triethylborane (Et₃B) | -78 °C to rt, O₂ (trace) | High yields, mild conditions, broad substrate scope. | Et₃B is pyrophoric and oxygen-sensitive, requiring strict air-free techniques for safety and reproducibility. The reaction's sensitivity to oxygen levels can lead to inconsistent results if not carefully controlled. | [5][6] |
| Amine-Borane Complexes | 30 °C to 60 °C | Air-stable, non-pyrophoric solid initiators, offering a safer alternative to Et₃B. | Requires slightly elevated temperatures; may have different substrate compatibility compared to the Et₃B system. | [5][8] |
| Photochemical (UV/Visible Light) | rt, 365-370 nm LEDs | Metal-free, operationally simple, can be performed at room temperature. | Requires photochemical reactor setup; substrate or solvent may interfere with light absorption. Can lead to chlorinated byproducts. | [4][6][7] |
Detailed Experimental Protocol: Et₃B-Initiated Pentafluorosulfanylation
This protocol describes a general procedure for the triethylborane-initiated radical addition of SF₅Cl to a representative alkene, allyl benzyl ether, chosen for its demonstrated high reactivity.[8] This protocol is designed to be self-validating by including explanatory notes for critical steps.
4.1. Materials & Reagents
-
Allyl benzyl ether (Substrate)
-
Pentafluorosulfanyl chloride (SF₅Cl): Can be generated in situ or used as a prepared solution in hexane.[9] (CAUTION: Toxic Gas)
-
Triethylborane (Et₃B): 1.0 M solution in hexanes (CAUTION: Pyrophoric)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware (Schlenk flask, syringes, etc.)
4.2. Safety Precautions
-
SF₅Cl is a toxic, corrosive gas (bp: -21 °C) and must be handled in a well-ventilated chemical fume hood.[10]
-
Triethylborane (Et₃B) is pyrophoric and will ignite on contact with air. All manipulations must be performed under an inert atmosphere using proper air-free techniques (e.g., Schlenk line, glovebox).
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ensure an emergency eyewash station and safety shower are accessible.[12]
4.3. Experimental Workflow Diagram
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Application Notes & Protocols: The Role of the Pentafluorosulfanyl Group in Modern Agrochemical Synthesis
Introduction: Beyond Trifluoromethyl - The Rise of the "Super-Trifluoromethyl" Group in Agrochemicals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design, profoundly enhancing properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] For decades, the trifluoromethyl (CF₃) group has been a workhorse in this field. However, the quest for novel modes of action and improved efficacy has led researchers to explore other fluorinated motifs. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent, often dubbed the "super-trifluoromethyl group".[4][5]
The SF₅ group confers a unique combination of properties, including exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity, often surpassing those of the CF₃ group.[4][5] These characteristics make it an attractive functional group for modulating the physicochemical and biological profiles of active ingredients. Its application has led to the discovery of potent next-generation insecticides, herbicides, and fungicides, demonstrating its potential to address challenges such as pest resistance.[6][7][8]
This guide provides an in-depth exploration of the synthesis of SF₅-containing agrochemicals. We will dissect the preparation of key arylsulfur pentafluoride building blocks and provide detailed, field-proven protocols for their incorporation into cutting-edge insecticidal and herbicidal scaffolds.
Part 1: Foundational Chemistry: Synthesis of Key Arylsulfur Pentafluoride Building Blocks
The successful synthesis of complex SF₅-containing agrochemicals hinges on the efficient preparation of versatile aromatic building blocks. The most crucial intermediates are substituted anilines bearing the SF₅ group, which serve as versatile handles for subsequent chemical elaboration. The foundational process involves the oxidative fluorination of diaryl disulfides to form nitrophenylsulfur pentafluorides, followed by reduction to the corresponding anilines.[6][9]
Workflow for Key SF₅ Building Block Synthesis
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Application Notes & Protocols: The Strategic Use of Pentafluorophenyl Moieties for Advanced Sulfide-Linked Materials
Abstract
The pentafluorophenyl (PFP) functional group is a cornerstone of modern materials science, prized not for its inertness, but for its precisely controlled reactivity. While the term "pentafluorophenyl sulfide" might suggest a simple starting material, its true value lies in the in situ formation of the sulfide linkage through a highly efficient and regioselective nucleophilic aromatic substitution (SNAr) reaction. This process, commonly known as the para-fluoro-thiol "click" reaction , leverages the electron-deficient nature of the PFP ring to enable the facile displacement of the para-fluorine atom by a thiol nucleophile. This application note provides a comprehensive guide for researchers on harnessing this powerful reaction to develop advanced functional materials, including modified polymers, functionalized surfaces, and complex polymer networks. We will detail the underlying principles, provide step-by-step protocols, and discuss key characterization techniques.
The Core Principle: Nucleophilic Aromatic Substitution on the PFP Ring
The exceptional utility of the pentafluorophenyl group stems from the strong electron-withdrawing nature of the five fluorine atoms. This property renders the aromatic ring highly electron-deficient and activates it towards nucleophilic attack, a reactivity opposite to that of typical hydrocarbon-based aromatics. The fluorine atom at the para position is particularly susceptible to substitution due to resonance stabilization of the Meisenheimer intermediate, the key intermediate in the SNAr mechanism.[1]
The reaction with a thiol (R-SH), typically in the presence of a mild base to generate the more nucleophilic thiolate (R-S⁻), proceeds rapidly and cleanly under ambient conditions.[2][3] This transformation is widely regarded as a "click" reaction due to its high yield, lack of side products, orthogonality to other functional groups, and mild reaction conditions.[3][4]
Mechanism of the Para-Fluoro-Thiol Reaction
The reaction proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the thiol, generating a highly reactive thiolate anion.
-
Nucleophilic Attack & Elimination: The thiolate attacks the carbon atom bearing the para-fluorine, forming a resonance-stabilized Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring aromaticity and forming the stable thioether (sulfide) bond.
Application II: Surface Modification and Bioconjugation
Immobilizing molecules onto surfaces is critical for creating biosensors, antifouling coatings, and platforms for cell culture. The para-fluoro-thiol reaction provides a robust method for covalently attaching thiol-containing molecules (including peptides and proteins via their cysteine residues) to PFP-functionalized surfaces. [5][6]
Protocol 2: Functionalization of a Silica Surface
This protocol describes a "grafting-to" approach, where a pre-synthesized PFP-containing polymer is attached to a surface, which is then ready for reaction with thiols.
-
Surface Preparation: Clean a silica substrate (e.g., silicon wafer or glass slide) using a piranha solution (H₂SO₄/H₂O₂ mixture; CAUTION: extremely corrosive and explosive in contact with organic materials ) to generate surface hydroxyl (-OH) groups.
-
Silanization: Immerse the cleaned substrate in a solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene to create an amine-terminated surface.
-
Polymer Grafting: Prepare a solution of a PPFS polymer with a reactive end-group (e.g., an N-hydroxysuccinimide ester, introduced via a functional RAFT agent). Immerse the amine-functionalized substrate in this solution to covalently graft the PPFS chains to the surface.
-
Thiol Reaction: Immerse the PPFS-grafted surface into a solution containing the desired thiol-functionalized molecule (e.g., a cysteine-containing peptide) and a base (e.g., triethylamine) in an appropriate buffer or organic solvent.
-
Washing: After the reaction, thoroughly wash the surface with solvent to remove any non-covalently bound molecules. The surface is now functionalized with the desired molecule via a stable sulfide linkage.
Key Characterization Techniques
Confirming the success of the para-fluoro-thiol reaction is straightforward with standard analytical techniques.
| Technique | Purpose | Expected Observation |
| ¹⁹F NMR Spectroscopy | To monitor the reaction in solution and confirm regioselectivity. | Disappearance of the para-fluorine resonance (typically |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm modification on a surface. | Appearance of a sulfur signal (S 2p, ~164 eV). A[8] decrease in the intensity of the fluorine signal (F 1s) and a change in the C 1s envelope, reflecting the formation of C-S bonds and reduction of C-F bonds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To detect changes in functional groups. | Appearance of new bands corresponding to the functional group of the attached thiol (e.g., C=O, N-H stretches). The strong C-F stretching vibrations of the PFP ring will remain, but may shift slightly. |
| Contact Angle Goniometry | To measure changes in surface wettability. | A significant change in the water contact angle, depending on the hydrophilic or hydrophobic nature of the attached thiol molecule. |
Conclusion
The reaction between pentafluorophenyl-functionalized materials and thiols is a cornerstone of modern materials synthesis. It is not the use of a pre-formed this compound that is of primary interest, but the strategic and controlled formation of this linkage. This "click" reaction provides a highly efficient, versatile, and robust platform for post-polymerization modification, surface functionalization, and the creation of complex polymer architectures. The protocols and characterization methods detailed in this guide offer a solid foundation for researchers and scientists to exploit this powerful chemistry in the development of next-generation materials for a wide array of applications.
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Pentafluorophenyl Sulfide and its Derivatives as Reagents for Introducing the Pentafluorosulfanyl (SF₅) Group
An Application Guide for Researchers
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in modern medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group.[1][2][3] Its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a powerful tool for modulating the physicochemical and pharmacokinetic profiles of molecules.[2][4] This guide provides a detailed overview of the application of pentafluorophenyl sulfide precursors, primarily diaryl disulfides and thiols, as foundational reagents for the introduction of the aryl-SF₅ moiety via oxidative fluorinative desulfurization. We present the mechanistic rationale behind this strategy, detailed experimental protocols, safety considerations, and a summary of its applications in drug development.
The Significance of the SF₅ Group in Molecular Design
The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug discovery. The SF₅ group, in particular, offers a unique set of advantages that often surpass those of the more common trifluoromethyl (CF₃) group.[5][6]
-
High Electronegativity: With a group electronegativity of 3.65, the SF₅ group is a potent electron-withdrawing moiety, significantly influencing the electronic properties of a parent molecule.[7]
-
Metabolic Stability: The strength of the sulfur-fluorine bonds imparts exceptional resistance to metabolic degradation, which can extend the in-vivo half-life of a drug candidate.[4]
-
Enhanced Lipophilicity: Despite its high polarity, the SF₅ group increases molecular lipophilicity, a property that can improve membrane permeability and bioavailability.[4]
-
Steric Influence: With an octahedral geometry and a size intermediate between a CF₃ and a tert-butyl group, it can serve as a unique bioisosteric replacement, optimizing binding interactions with target proteins.[7][8]
These properties make the SF₅ group an invaluable tool for lead optimization, enhancing drug efficacy, stability, and pharmacokinetic profiles.[4][9]
Core Methodology: Oxidative Fluorinative Desulfurization
The most established and versatile method for synthesizing aryl-SF₅ compounds (ArSF₅) relies on the oxidative fluorination of sulfur-containing precursors like diaryl disulfides (Ar-S-S-Ar) or aryl thiols (Ar-SH).[10][11][12][13] This process typically occurs in two key stages: the formation of an aryl sulfur tetrafluoride chloride (ArSF₄Cl) intermediate, followed by a fluoride exchange reaction.
Mechanistic Rationale
The overall transformation involves the oxidation of a sulfur(I) or sulfur(-II) species to a hypervalent sulfur(VI) center.
-
Oxidative Chlorination: The diaryl disulfide is treated with a chloride source and an oxidant in the presence of a fluoride salt. A common and effective combination is trichloroisocyanuric acid (TCICA) as the oxidant and chloride source, with potassium fluoride (KF) as the nucleophilic fluoride source.[7][10] This step cleaves the S-S bond and forms the ArSF₄Cl intermediate. The precise mechanism is complex but involves the generation of reactive chlorine and fluorine species that coordinate with the sulfur atom, leading to its oxidation and fluorination.
-
Fluoride Exchange: The resulting ArSF₄Cl is then converted to the final ArSF₅ product by substituting the chlorine atom with fluorine. This is typically achieved using a more potent fluorinating agent, such as silver(I) fluoride (AgF) or zinc fluoride (ZnF₂).[10]
This stepwise approach provides a reliable and scalable route to a wide range of ArSF₅ compounds.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the two-step synthesis of aryl-SF₅ compounds from a diaryl disulfide precursor.
Caption: Two-step synthesis of ArSF₅ via oxidative fluorination.
Experimental Protocols
The following protocols are generalized methodologies. Researchers should optimize conditions for specific substrates and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Two-Step Synthesis from Diaryl Disulfides
This protocol describes the conversion of a diaryl disulfide to the corresponding aryl pentafluorosulfide.[10]
Step 1: Synthesis of Aryl Sulfur Tetrafluoride Chloride (ArSF₄Cl)
-
Reaction Setup: To a dry flask under a nitrogen atmosphere, add anhydrous potassium fluoride (KF, 10.0 mmol, 10 equiv.). Add dry acetonitrile (20 mL) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Carefully add trichloroisocyanuric acid (TCICA, 3.5 mmol, 3.5 equiv.) to the stirred suspension.
-
Substrate Addition: In a separate flask, dissolve the diaryl disulfide (1.0 mmol, 1 equiv.) in dry acetonitrile (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the ArSF₄Cl intermediate.
Step 2: Synthesis of Aryl Pentafluorosulfide (ArSF₅)
-
Reaction Setup: Dissolve the ArSF₄Cl intermediate (1.0 mmol, 1 equiv.) in a suitable dry solvent (e.g., dichloromethane) in a dry flask under a nitrogen atmosphere.
-
Fluorinating Agent: Add a fluorinating agent such as silver(I) fluoride (AgF, 2.0 mmol, 2 equiv.) or zinc fluoride (ZnF₂, 1.5 mmol, 1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating until conversion is complete.
-
Monitoring: Monitor the disappearance of the ArSF₄Cl signal and the appearance of the ArSF₅ signals by ¹⁹F NMR. The ArSF₅ group typically shows a characteristic doublet and a quintet (or pentet).[2]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ArSF₅ can be further purified by flash chromatography or distillation if necessary.
Data Summary: Reaction Conditions
The efficiency of the oxidative fluorination can vary based on the substrate and specific reagents used. The following table summarizes typical conditions.
| Substrate Type | Oxidant/Cl Source | Fluoride Source (Step 1) | Fluoride Source (Step 2) | Solvent | Typical Yield | Reference |
| Diaryl Disulfide | TCICA | KF | AgF | Acetonitrile / DCM | 60-85% | [10] |
| Aryl Thiol | N-Chlorosuccinimide | Pyridine-HF | AgF | DCM | 50-75% | [5] |
| Diaryl Disulfide | Cl₂ | CsF | ZnF₂ | Acetonitrile | 55-80% | [14] |
Yields are approximate and highly dependent on the electronic properties and steric hindrance of the aryl substrate.
Safety and Handling
Working with hypervalent fluorine compounds and strong oxidizers requires strict adherence to safety protocols.
-
Pentafluorophenyl Precursors: Bis(pentafluorophenyl) sulfide and related compounds are irritants. Avoid inhalation and contact with skin and eyes.[15][16] Handle in a well-ventilated fume hood.
-
Oxidants (TCICA): Trichloroisocyanuric acid is a strong oxidizing agent and can react violently with reducing agents or combustible materials. It is also a source of chlorine gas.
-
Fluoride Sources (KF, AgF, ZnF₂): These reagents are toxic and corrosive. Anhydrous KF is highly hygroscopic and must be handled under inert conditions. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17][18]
-
Solvents: Use anhydrous solvents, as moisture can deactivate reagents and lead to side reactions. Dichloromethane and acetonitrile are hazardous and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Conclusion
The oxidative fluorinative desulfurization of this compound precursors provides a robust and reliable pathway for the synthesis of aryl-SF₅ compounds. This methodology has been instrumental in making the SF₅ group more accessible to researchers in drug discovery and materials science.[9] By leveraging the unique properties of this "super-trifluoromethyl" group, scientists can design next-generation molecules with enhanced stability, potency, and optimized pharmacokinetic profiles, thereby expanding the landscape of modern molecular design.[19][20]
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1.10 The Pentafluorosulfanyl Group (SF5). ResearchGate. [Link]
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Application Notes & Protocols: Synthesis of Bioactive Molecules Containing the Pentafluorosulfanyl Moiety
Foreword: The Rise of the "Super-Trifluoromethyl" Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery, profoundly influencing the metabolic stability, bioavailability, and binding affinity of therapeutic agents.[1][2] Among these, the pentafluorosulfanyl (SF5) group has emerged as a substituent of exceptional interest, often dubbed a "super-trifluoromethyl group".[3][4][5] Its unique combination of properties—including a large steric footprint, high electronegativity (surpassing that of the CF3 group), remarkable chemical and thermal stability, and significant lipophilicity—provides medicinal chemists with a powerful tool to modulate molecular characteristics in ways that are often not achievable with more conventional moieties.[3][4][6][7]
Despite its desirable attributes, the widespread application of the SF5 group has historically been hindered by synthetic challenges.[3][6] Early methods were often harsh and limited in scope. However, recent advancements in synthetic methodology have made SF5-containing building blocks more accessible, fueling a surge of interest in exploring their potential in bioactive molecules.[2][3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven synthetic strategies for incorporating the SF5 moiety into both aromatic and aliphatic/heterocyclic scaffolds. The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in mechanistic understanding and authoritative literature to empower rational design and successful execution in the laboratory.
Part 1: Physicochemical Properties and Strategic Value
The decision to incorporate an SF5 group is driven by its distinct physicochemical profile. Understanding these properties is critical for its effective deployment as a bioisostere for groups like trifluoromethyl (CF3), tert-butyl (tBu), or nitro (NO2).[1][8]
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (tBu) |
| Hammett Parameter (σp) | +0.68[1] | +0.54[1] | -0.20 |
| Lipophilicity (π) | 1.51[1] | 1.09[1] | 1.98 |
| Volume (ų) | 55.4[9] | 34.6[9] | 76.9[9] |
| Geometry | Octahedral[1] | Tetrahedral | Tetrahedral |
| Electronegativity (Pauling Scale) | 3.65[3] | 3.36[3] | ~2.55 (Carbon) |
| Metabolic Stability | High[4][6] | Moderate to High | Low (Prone to Oxidation) |
Table 1: Comparison of key physicochemical properties of the SF5 group with common bioisosteres.
The SF5 group's strong electron-withdrawing nature significantly alters the electronic properties of a molecule, while its high lipophilicity can enhance membrane permeability and bioavailability.[6] Its octahedral geometry and larger volume compared to a CF3 group can lead to more selective and potent interactions with biological targets.[9]
Part 2: Synthetic Methodologies for SF5-Aromatics
Aromatic systems are the most common scaffolds for SF5 incorporation in drug candidates. The choice of method depends heavily on the substrate's functional group tolerance and the desired substitution pattern.
Logical Workflow for Aryl-SF5 Synthesis
Caption: Decision workflow for selecting an appropriate synthetic strategy for Aryl-SF5 compounds.
Protocol 2.1: Oxidative Fluorination of Aryl Disulfides
This classical approach has been revitalized by the development of milder fluorinating agents. The combination of an onium halide with silver(II) fluoride (AgF2) provides a highly efficient system for the direct, single-step conversion of aryl thiols or disulfides to the corresponding Aryl-SF5 compounds.[7]
Rationale: This method leverages the high reactivity of AgF2 to achieve the challenging S(II) to S(VI) oxidation and fluorination in one pot. It avoids the isolation of sensitive Ar-SF4Cl intermediates, which was a major drawback of older methods.[10]
Step-by-Step Protocol:
-
Preparation: In a dry FEP (fluorinated ethylene propylene) vial under an inert atmosphere (e.g., Argon), add the aryl disulfide (1.0 equiv.).
-
Reagent Addition: Add an onium halide (e.g., tetramethylammonium chloride, 2.0 equiv.) followed by anhydrous acetonitrile.
-
Fluorination: Cool the suspension to 0 °C. Carefully add silver(II) fluoride (AgF2, 10-12 equiv.) portion-wise over 30 minutes. Caution: The reaction can be exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction by ¹⁹F NMR or GC-MS by quenching a small aliquot.
-
Workup: Upon completion, quench the reaction by pouring it into a stirred solution of aqueous sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure Aryl-SF5 compound.[7]
Protocol 2.2: Negishi Cross-Coupling for SF5-Aromatic Amino Acids
This protocol demonstrates the power of using pre-formed SF5-aryl halides as building blocks to construct complex bioactive molecules, such as non-canonical amino acids for peptide chemistry.[11][12]
Rationale: The Negishi coupling is highly effective for C(sp²)-C(sp³) bond formation. The use of a specialized phosphine ligand like SPhos is crucial; it promotes the desired reductive elimination step and is sterically bulky enough to prevent side reactions, leading to higher yields for these challenging couplings.[11][12]
Step-by-Step Protocol:
-
Zinc Reagent Preparation: In a flame-dried flask under Argon, add zinc dust (4.0 equiv.). Activate the zinc by washing with 1M HCl, water, ethanol, and diethyl ether, then dry under high vacuum. Add the protected amido alkyl iodide (e.g., Boc-L-Ala-β-Iodide, 1.2 equiv.) in anhydrous DMA (dimethylacetamide). Stir at 80 °C for 1 hour to form the organozinc reagent.
-
Coupling Reaction Setup: In a separate flame-dried flask, dissolve the pentafluorosulfanyl aryl bromide (e.g., 1-bromo-3-(pentafluorosulfanyl)benzene, 1.0 equiv.), Pd(dba)2 (0.1 equiv.), and SPhos (0.2 equiv.) in anhydrous DMA.
-
Coupling: Add the freshly prepared organozinc solution from Step 1 to the palladium/ligand mixture via cannula.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 3-5 hours. Monitor for the disappearance of the aryl bromide starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH4Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired SF5-containing aromatic amino acid derivative.[12]
Part 3: Synthesis of SF5-Aliphatic and Heterocyclic Scaffolds
The introduction of the SF5 group into non-aromatic systems opens up new areas of chemical space for drug discovery, particularly for creating novel heterocyclic pharmacophores.
Pathway to 2-SF5-Indoles via Radical Cascade
Caption: Reaction cascade for the synthesis of 2-SF5-indoles from 2-ethynyl anilines.
Protocol 3.1: Telescoped Synthesis of 2-SF5-Indoles
This innovative strategy provides access to the valuable 2-SF5-indole scaffold through a domino radical addition/cyclization sequence.[9][13] A telescoped (one-pot) procedure enhances the efficiency and practicality of this transformation.
Rationale: The sequence begins with a radical addition of the SF5 radical (generated from SF5Cl) to the alkyne. The resulting vinyl chloride intermediate is then converted to an SF5-alkyne via base-mediated elimination. A final intramolecular cyclization, promoted by a different base, furnishes the indole ring. Using specific bases for each step (e.g., LiHMDS for elimination, K3PO4 for cyclization) allows for a highly controlled, one-pot process.[9][13]
Step-by-Step Protocol:
-
Radical Addition: To a solution of the N-protected 2-ethynyl aniline (1.0 equiv.) in anhydrous dichloromethane (DCM) at -78 °C, add a solution of triethylborane (BEt3, 1.0 M in hexanes, 0.2 equiv.). Bubble pentafluorosulfanyl chloride (SF5Cl) gas (1.5 equiv.) through the solution for 15 minutes. Stir the reaction at -78 °C for 2 hours.
-
Dehydrochlorination: To the same reaction vessel at -78 °C, add lithium hexamethyldisilazane (LiHMDS, 1.0 M in THF, 1.2 equiv.) dropwise. Stir for 1 hour at -78 °C. This step generates the SF5-alkyne intermediate in situ.
-
Solvent Exchange & Cyclization: Remove the cooling bath and concentrate the reaction mixture under reduced pressure. To the crude residue, add anhydrous acetonitrile and potassium phosphate (K3PO4, 2.0 equiv.).
-
Reaction: Heat the mixture at 40 °C for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the product by flash chromatography to yield the target 2-SF5-indole.[9][14]
Part 4: Challenges and Future Perspectives
While significant progress has been made, challenges in SF5 chemistry remain. The synthesis of enantiomerically pure SF5-aliphatic compounds is an ongoing area of research. Furthermore, the development of more sustainable and safer reagents is a key goal. Photocatalytic methods using the inert gas sulfur hexafluoride (SF6) as the SF5 source represent a promising frontier, offering a milder and more atom-economical approach to generating SF5 radicals.[1] The continued development of novel SF5-transfer reagents and synthetic routes will undoubtedly expand the molecular toolbox for drug discovery, enabling the exploration of previously inaccessible chemical space.[1][15]
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]
-
ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. [Link]
-
PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
- Google Patents. WO2007106818A1 - Synthesis of pentafluorosulfanyl (sf5)-substituted heterocycles and alkynes.
-
ResearchGate. Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. [Link]
-
PubMed Central. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]
-
PubMed Central. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
-
National Institutes of Health. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. [Link]
-
MDPI. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
-
Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]
-
Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
-
Morressier. New SF5-containing building blocks and their application in medicinal chemistry. [Link]
-
ProQuest. The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. [Link]
-
ChemRxiv. Straightforward Pentafluorosulfanylation for Molecular Design. [Link]
-
ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]
-
ResearchGate. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]
-
PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]
-
National Institutes of Health. Modular Access to N–SF5 azetidines. [Link]
-
National Institutes of Health. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. [Link]
-
University of Southampton ePrints. Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. [Link]
-
ResearchGate. Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. [Link]
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- 2. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
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- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 15. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving yield and purity in Pentafluorophenyl sulfide reactions"
Welcome to the Technical Support Center for Pentafluorophenyl Sulfide Reactions. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to enhance your experimental outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions for both yield and purity.
Introduction to this compound Synthesis
Pentafluorophenyl (PFP) sulfides are valuable intermediates in medicinal chemistry and materials science. Their synthesis is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This process involves the reaction of a thiol with an electron-deficient perfluoroarene, such as pentafluorobenzene. The high electronegativity of the fluorine atoms activates the aromatic ring, making it susceptible to attack by a nucleophile.[2] A base is essential to deprotonate the thiol, forming a more potent thiolate nucleophile, which then displaces a fluoride ion—typically at the para position—to form the desired C-S bond.[3]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of PFP sulfides.
Q1: My reaction shows no product formation. What is the most likely cause? A: The most common reason for a complete lack of reaction is the absence of a suitable base.[3] The thiol requires deprotonation to the more nucleophilic thiolate anion to initiate the attack on the electron-deficient pentafluorophenyl ring. Ensure you have added the correct stoichiometry of a suitable base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[3][4] Another possibility is the use of a non-polar solvent like toluene, which fails to stabilize the charged intermediate of the SNAr mechanism and can lead to recovery of only the starting materials.[3]
Q2: Why is fluorine the leaving group when it forms such a strong bond with carbon? A: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a stabilized carbanion intermediate (a Meisenheimer complex), not the departure of the leaving group. Fluorine's powerful inductive electron-withdrawing effect makes the carbon atom it's attached to highly electrophilic and thus more susceptible to attack. This activation effect outweighs its poor leaving group ability in the traditional SN2 sense.[2] Consequently, the typical leaving group ability is often reversed in SNAr reactions: F > Cl > Br > I.[2]
Q3: My reaction mixture turned dark or black. Is this normal? A: While some coloration is expected, a very dark or black mixture often indicates decomposition or side reactions. High reaction temperatures can lead to the decomposition of starting materials or products.[2] Additionally, some polar aprotic solvents like DMF can decompose at elevated temperatures to generate nucleophilic byproducts (e.g., dimethylamine), which can lead to undesired side products.[2] If charring is observed, consider lowering the reaction temperature and extending the reaction time.[2]
Q4: I see a significant amount of disulfide in my crude product. How can I prevent this? A: The formation of disulfide (R-S-S-R) from the starting thiol is a common oxidative side reaction. This can be exacerbated by the presence of atmospheric oxygen, especially under basic conditions. To minimize this, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). You can also degas your solvent before use to remove dissolved oxygen.
Q5: Which base and solvent combination is the most reliable? A: Extensive optimization studies have shown that using triethylamine as the base in a polar aprotic solvent like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) provides excellent yields, often over 95%.[3] While inorganic bases like sodium or potassium carbonate can be effective, they may result in slightly lower yields compared to triethylamine.[3] Weaker bases such as pyridine are generally less effective due to their lower basicity.[3]
In-Depth Troubleshooting Guides
Use this section to diagnose and resolve more complex issues affecting your reaction's yield and purity.
Problem 1: Low Yield or Stalled Reaction
Low conversion of your starting materials is a frequent challenge. The following workflow can help you identify the root cause.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Causality Explained:
-
Base Insufficiency: The thiol pKa is typically around 10-11. A base must be strong enough to deprotonate it effectively. Triethylamine (pKa of conjugate acid ~10.7) is an excellent choice. Inorganic bases like K₂CO₃ work by creating a heterogeneous mixture, and their effectiveness can depend on stirring efficiency and particle size.
-
Solvent Effects: Polar aprotic solvents are crucial because they can solvate the cation (e.g., triethylammonium) while leaving the thiolate nucleophile relatively "bare" and highly reactive. Protic solvents (like alcohols) would hydrogen-bond to the thiolate, stabilizing it and reducing its nucleophilicity.[2]
-
Temperature: While many of these reactions proceed readily at room temperature[3], less reactive thiols or sterically hindered substrates may require heating to overcome the activation energy barrier.[2] Always increase heat gradually and monitor by TLC to find the optimal balance between reaction rate and decomposition.
Problem 2: Product Impurity and Difficult Purification
Even with good conversion, isolating a pure product can be challenging.
Common Impurities and Removal Strategies
| Impurity | Chemical Formula | Typical TLC Behavior | Removal Strategy |
| Unreacted Thiol | R-SH | Often polar, may streak on TLC. | Aqueous Workup: Wash the organic layer with a dilute base (e.g., 1M NaOH) to deprotonate the thiol and extract it into the aqueous layer. |
| Disulfide Byproduct | R-S-S-R | Typically less polar than the thiol but may have similar polarity to the product. | Column Chromatography: Careful selection of the eluent system is required. A gradient elution may be necessary to achieve good separation. |
| Unreacted Pentafluorobenzene | C₆F₅H | Very non-polar, high Rf on TLC. | Evaporation/Distillation: It is volatile and can often be removed under reduced pressure after the workup. |
| Base/Base Salt | e.g., Et₃N·HF | Highly polar, often remains at the TLC baseline. | Aqueous Workup: Wash the organic layer with water, dilute acid (e.g., 0.5 N HCl) to remove amine bases, and finally with brine.[5] |
Causality Explained:
-
Thiol Removal: The acidic proton of the unreacted thiol makes it susceptible to extraction by an aqueous base. This is a highly effective purification step that should be performed before chromatography.
-
Aqueous Workup Instability: Be aware that some complex PFP sulfide products may be sensitive to strongly acidic or basic washes.[5][6] If you suspect product degradation during workup, test the stability on a small aliquot or use milder washes like saturated ammonium chloride or sodium bicarbonate.[5][6]
Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.
Protocol 1: General Synthesis of a this compound
This procedure is optimized for a high-yield reaction at a 1-10 mmol scale.
Materials:
-
Pentafluorobenzene (1.0 eq)
-
Thiol (aliphatic or aromatic, 1.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry or oven-dry the reaction flask and stir bar to ensure anhydrous conditions.[7] Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the thiol (1.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution). Begin stirring.
-
Deprotonation: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
SNAr Reaction: Add pentafluorobenzene (1.0 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Re-dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel. Wash sequentially with:
-
1M HCl (to remove excess triethylamine)
-
Water
-
Saturated NaCl (brine)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
Protocol 2: Purification by Flash Column Chromatography
Setup:
-
Column Packing: Select an appropriate size column and pack it with silica gel using your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). A typical starting point is 5-10% ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
Elution: Begin eluting with your solvent system. The non-polar pentafluorobenzene (if any remains) will elute first, followed by the PFP sulfide product. More polar impurities will elute later or remain on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Underlying Reaction Mechanism
Understanding the reaction mechanism provides insight into why certain conditions are favored. The SNAr reaction of pentafluorobenzene with a thiolate proceeds via an addition-elimination pathway.
Caption: The SNAr mechanism for PFP sulfide synthesis.
-
Deprotonation: A base removes the acidic proton from the thiol to generate the highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate attacks the carbon atom bearing a fluorine (typically para to the hydrogen), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[1] This step is generally the slowest and thus rate-determining.[2] The negative charge is delocalized and stabilized by the electron-withdrawing fluorine atoms.
-
Elimination/Rearomatization: The aromaticity is restored by the elimination of a fluoride ion, a fast step, yielding the final PFP sulfide product.
This mechanistic understanding underscores the need for a base to generate the nucleophile and a polar aprotic solvent to stabilize the charged Meisenheimer complex without deactivating the nucleophile.
References
-
Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). [Link]
-
Tokyo University scientists pioneer organosulfur synthesis. ALCHEMPro. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
-
Synthetic developments on the preparation of sulfides from thiol-free reagents. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Process for the purification of pentafluorophenyl boron compounds.
-
Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. National Institutes of Health (NIH). [Link]
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Technical Support Center: Nucleophilic Aromatic Substitution of Polyfluoroarenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving polyfluoroarenes. As highly valuable building blocks in medicinal chemistry and materials science, polyfluoroarenes offer unique properties due to the strong electron-withdrawing nature of fluorine atoms.[1][2] This high reactivity, however, can also lead to a variety of side reactions that complicate synthesis, reduce yields, and lead to challenging purification processes.[3]
This guide is designed to help you troubleshoot common issues encountered during these reactions. It is structured in a question-and-answer format to directly address specific problems you may face in the lab.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of isomers, and the entering group is not at the position of the displaced fluorine. What is happening?
Answer: You are likely observing products from a benzyne intermediate leading to cine- and tele-substitution. This typically occurs under strongly basic conditions, especially with less activated polyfluoroarenes.
Mechanism Explained: Benzyne Formation and cine-Substitution
Instead of a direct attack on the carbon bearing the fluorine (an ipso-substitution), a strong base can abstract a proton from a carbon adjacent to a fluorine atom. This is followed by the elimination of a fluoride anion to form a highly reactive, strained triple bond within the aromatic ring, known as a benzyne intermediate.[4][5] The incoming nucleophile can then attack either carbon of this strained triple bond.[4][6] Attack at the carbon adjacent to where the leaving group was results in a cine-substitution product.[7] Attack at a more distant carbon results in tele-substitution.[7]
Caption: Benzyne elimination-addition pathway leading to isomeric products.
Troubleshooting Guide: Benzyne Formation
| Symptom | Potential Cause | Recommended Solution |
| Mixture of regioisomers (cine or tele-products observed). | Use of a very strong base (e.g., NaH, NaNH₂, n-BuLi).[2][5] | Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3] These are generally sufficient for activating common O- or N-nucleophiles without causing proton abstraction. |
| Reaction occurs on a polyfluoroarene lacking strong electron-withdrawing groups. | The standard SNAr addition-elimination pathway is slow, allowing the higher-energy benzyne pathway to compete. | Increase the reaction temperature cautiously to favor the SNAr pathway. If possible, use a substrate with stronger activation (e.g., a nitro or cyano group para to the fluorine). |
| Low yields and complex product mixtures. | The highly reactive benzyne intermediate can undergo side reactions, such as dimerization or polymerization.[6][8] | Lower the reaction temperature. Ensure slow addition of the base or nucleophile to maintain a low concentration of the benzyne intermediate. |
Issue 2: My reaction is giving an unexpected rearranged product. The basic scaffold of my nucleophile has changed. What's going on?
Answer: This is a classic sign of a Smiles rearrangement , an intramolecular nucleophilic aromatic substitution.[9][10] This occurs when your nucleophile has a specific structure: a tether connecting a nucleophilic group (like -OH, -NH₂, -SH) to a heteroatom already attached to the polyfluoroaryl ring.
Mechanism Explained: The Smiles Rearrangement
The Smiles rearrangement is a base-promoted intramolecular SNAr reaction.[9] The process begins with the deprotonation of the nucleophilic group (YH) on the side chain. This newly formed anion then attacks the ipso-carbon of the polyfluoroarene ring, displacing the heteroatom (X) to which it was originally tethered. This proceeds through a spirocyclic Meisenheimer complex intermediate.[9][11] The general transformation is Ar-X-(CH₂)ₙ-YH → Ar-Y-(CH₂)ₙ-XH.[9]
Caption: Mechanism of the Smiles Rearrangement.
Troubleshooting Guide: Smiles Rearrangement
| Symptom | Potential Cause | Recommended Solution |
| Isolation of a structurally rearranged isomer. | The nucleophile has a tethered functional group capable of intramolecular attack. The reaction conditions (strong base, polar aprotic solvent) favor the rearrangement.[9][11] | Modify the Nucleophile: Protect the distal nucleophilic group (-OH, -NH₂) before performing the SNAr reaction. Deprotection can be done in a subsequent step. |
| Rearrangement competes with desired intermolecular reaction. | The kinetics of the intramolecular Smiles rearrangement are competitive with the desired intermolecular reaction. | Change Reaction Conditions: Use a less polar solvent or a weaker base to disfavor the formation of the anionic species required for the rearrangement. Lowering the temperature may also help. |
| The Truce-Smiles rearrangement is observed with carbanions.[12] | A very strong base (e.g., organolithium) is used, generating a carbanion that acts as the intramolecular nucleophile.[13] | Avoid organolithium bases if your substrate has the potential for this type of rearrangement. Consider alternative synthetic routes. |
Issue 3: My yields are low, and I'm recovering starting material or observing decomposition. How can I optimize my reaction?
Answer: Low yields in SNAr reactions on polyfluoroarenes can stem from several factors, including improper choice of base, solvent, or temperature, as well as the presence of moisture.
Optimization Strategy: A Multi-Factorial Approach
The success of an SNAr reaction depends on the delicate balance between the reactivity of the substrate, the nucleophile, and the reaction conditions. Highly activated substrates can lead to multiple substitutions, while less activated ones may require forcing conditions that promote side reactions.[1][3]
Troubleshooting and Optimization Table
| Symptom | Potential Cause | Recommended Solution(s) |
| Low Conversion (Starting material recovered) | Insufficiently strong base: The nucleophile (e.g., an alcohol or amine) is not being fully deprotonated.[14] | Move to a slightly stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[3] For very weak nucleophiles, NaH may be necessary, but use with caution at low temperatures to avoid benzyne formation.[15] |
| Low reaction temperature: The activation energy for the rate-determining nucleophilic attack is not being overcome.[14] | Gradually increase the reaction temperature in 10-20 °C increments. Microwave heating can sometimes provide rapid and controlled heating to improve yields.[14] | |
| Inappropriate solvent: The solvent may not be sufficiently polar to stabilize the charged Meisenheimer complex.[14][16] | Use a polar aprotic solvent like DMF, DMSO, NMP, or acetonitrile.[14][17] DMSO is often a good choice for increasing reactivity due to its high polarity and ability to dissolve bases.[1] | |
| Multiple Substitutions (Di- or tri-substituted products) | Substrate is highly activated: Polyfluoroarenes with multiple strong electron-withdrawing groups are very reactive.[3] | Use a milder base (K₂CO₃).[3] Lower the reaction temperature. Use a stoichiometric amount or slight excess (1.1-1.2 equiv.) of the nucleophile. Consider inverse addition (adding the substrate to the nucleophile/base mixture). |
| Reaction time is too long or temperature too high. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the monosubstituted product is maximized. | |
| Decomposition/Darkening of Reaction Mixture | Solvent decomposition: DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[14] | Switch to a more thermally stable solvent like DMSO or sulfolane. |
| Presence of water: Trace water can lead to hydrolysis of the polyfluoroarene, forming undesired phenol byproducts.[14] | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
Validated Experimental Protocol: Selective para-Substitution of Octafluorotoluene
This protocol describes a typical SNAr reaction for the selective C-N bond formation on octafluorotoluene, a common polyfluoroarene substrate. The trifluoromethyl group strongly directs nucleophilic attack to the para position.[2]
Materials:
-
Octafluorotoluene
-
Phenothiazine (or other N-nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Flame-dried round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a positive pressure of nitrogen, add phenothiazine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF to create a 0.1 M solution with respect to the phenothiazine.
-
Substrate Addition: Add octafluorotoluene (1.1 equiv.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C. The strong electron-withdrawing effect of the -CF₃ group ensures high regioselectivity for the para-position.[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This protocol, adapted from established procedures, utilizes a mild base (K₂CO₃) and a polar aprotic solvent (DMF) at a moderate temperature to achieve high selectivity and yield for the desired monosubstituted product, minimizing common side reactions.[3][18]
References
- Grokipedia. Smiles rearrangement.
- SciSpace. Modern Aspects of the Smiles Rearrangement.
-
NIH PMC. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available from: [Link]
- Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. (2020-08-19).
- Smiles Rearrangement Reaction : Mechanism , Application and Modification. (2025-12-20).
-
Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. (2021-02-25). Available from: [Link]
-
Wikipedia. Smiles rearrangement. Available from: [Link]
-
ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2025-10-16). Available from: [Link]
-
Royal Society of Chemistry. . Available from: [Link]
-
ResearchGate. SNAr reaction of phenothiazine with various polyfluoroarenes. Available from: [Link]
-
Reddit. SNAr troubleshooting. (2023-12-23). Available from: [Link]
-
ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
Royal Society of Chemistry. SNAr catalysis enhanced by an aromatic donor–acceptor interaction; facile access to chlorinated polyfluoroarenes. Available from: [Link]
-
NIH PMC. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Available from: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
- One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019-04-11).
-
The University of Manchester. Modern Aspects of the Smiles Rearrangement. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2025-10-15). Available from: [Link]
-
NIH PubMed. A Selective Single Step Amidation of Polyfluoroarenes. Available from: [Link]
-
arkat-usa.org. cine- and tele-Substitution reactions: review of work from 2002-2016. (2017-10-15). Available from: [Link]
-
Wordpress. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]
-
NIH PMC. Cine-Substitutions at Five-Membered Hetarenes Enabled by Sulfonium Salts. (2020-07-08). Available from: [Link]
-
NIH PMC. C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Available from: [Link]
-
ElectronicsAndBooks. cine- and tele-Substitution reactions. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018-09-17). Available from: [Link]
-
NIH PMC. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Available from: [Link]
-
ResearchGate. (PDF) Formation and Trapping of Benzyne. (2025-08-09). Available from: [Link]
-
Chemistry LibreTexts. 16.8: Benzyne. (2024-03-24). Available from: [Link]
Sources
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. preprints.org [preprints.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
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- 10. scispace.com [scispace.com]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Smiles rearrangement - Wikipedia [en.wikipedia.org]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Pentafluorophenyl Sulfide Coupling
Welcome to the technical support center for the synthesis of pentafluorophenyl sulfides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. The unique electronic properties of the pentafluorophenyl group present specific challenges and opportunities in C-S cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate your experiments successfully.
Choosing Your Synthetic Route: SNAr vs. Palladium-Catalyzed Coupling
A critical first step in optimizing the synthesis of pentafluorophenyl sulfides is selecting the appropriate reaction pathway. Unlike many aryl sulfide syntheses that rely solely on palladium catalysis, the high electrophilicity of the perfluorinated aromatic ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).
Caption: Decision workflow for selecting a synthetic route.
For the formation of pentafluorophenyl sulfides, the SNAr pathway is often the more efficient and practical choice. The strong electron-withdrawing nature of the five fluorine atoms activates the aromatic ring for nucleophilic attack by a thiolate, obviating the need for a metal catalyst.
Section 1: Nucleophilic Aromatic Substitution (SNAr) for this compound Synthesis
This is generally the recommended starting point for coupling thiols with perfluoroarenes.
Frequently Asked Questions (SNAr)
Q1: What are the recommended starting conditions for the SNAr reaction of a thiol with hexafluorobenzene or a similar perfluoroarene?
A1: A good starting point is to use a mild inorganic base in a polar aprotic solvent. A common and effective combination is triethylamine (Et₃N) as the base in acetonitrile (MeCN) at room temperature.[1] If the reaction is sluggish, gentle heating may be applied.
Q2: How does the choice of base impact the reaction?
A2: The base deprotonates the thiol to form the nucleophilic thiolate anion. The basicity needs to be sufficient to deprotonate the thiol but not so strong as to cause side reactions. While strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, they may not be necessary and can lead to undesired byproducts if other sensitive functional groups are present. Weaker bases like triethylamine, pyridine, or even sodium carbonate (Na₂CO₃) are often sufficient and offer better functional group tolerance.[1]
Q3: Which solvents are most effective for this SNAr reaction?
A3: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the thiolate without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) are excellent choices that have been shown to give high yields.[1] Less polar solvents like toluene are generally not effective for this transformation.[1]
Q4: My SNAr reaction is not going to completion. What should I do?
A4: First, ensure your reagents are pure and the solvent is anhydrous, as water can protonate the thiolate and reduce its nucleophilicity. If the reaction is still slow, consider the following:
-
Increase Temperature: Gently heating the reaction mixture can often drive it to completion.
-
Change Solvent: Switching from MeCN to a more polar solvent like DMSO can accelerate the reaction rate.[1]
-
Use a Stronger, Non-Nucleophilic Base: If you are using a weak base, switching to a stronger, non-nucleophilic base might increase the concentration of the active thiolate nucleophile.
-
Consider Mechanochemistry: For very stubborn reactions, solvent-free ball milling has been shown to significantly increase reaction rates, sometimes providing near-quantitative yields in minutes.[1]
Troubleshooting Guide (SNAr)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Impure reagents or wet solvent. | 1. Switch to a stronger base (e.g., from Et₃N to Na₂CO₃ or K₃PO₄). 2. Increase the reaction temperature (e.g., to 50-80 °C). 3. Switch to a more polar aprotic solvent like DMSO.[1] 4. Ensure the thiol is pure and use anhydrous solvent. |
| Formation of Disulfide Byproduct | Oxidation of the thiol starting material. | 1. Thoroughly degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). 2. Ensure the thiol starting material has not been partially oxidized during storage. |
| Multiple Substitutions on the Perfluoroarene | The mono-substituted product is still reactive enough for a second substitution. | 1. Use a stoichiometric amount of the thiol or a slight excess of the perfluoroarene. 2. Lower the reaction temperature to improve selectivity. 3. Monitor the reaction closely and stop it once the desired product is formed. |
Section 2: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
While SNAr is often preferred, palladium-catalyzed coupling remains a powerful tool, especially if you are working with a pentafluorophenyl halide (e.g., bromopentafluorobenzene) and need to selectively couple at the halogen-bearing position.
Catalytic Cycle Overview
The Buchwald-Hartwig C-S coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Generalized catalytic cycle for Buchwald-Hartwig C-S coupling.
Frequently Asked Questions (Pd-Catalyzed Coupling)
Q1: What is a good starting catalyst system for coupling pentafluorophenyl bromide with a thiol?
A1: For electron-deficient aryl halides, a robust catalyst system is required.[2] A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand.[3] Ligands such as XPhos, SPhos, or RuPhos are excellent candidates for these challenging couplings.[2] Using a pre-formed palladium G3 or G4 precatalyst with one of these ligands can also improve reliability.[4]
Q2: How do I select the right base for this reaction?
A2: The base is critical for deprotonating the thiol and facilitating the reductive elimination step. Strong bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] However, if your substrate has base-sensitive functional groups (e.g., esters, ketones), a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened, possibly at a higher temperature.[2][3]
Q3: What are the best solvents for palladium-catalyzed C-S coupling?
A3: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, and THF are commonly used and effective solvents for Buchwald-Hartwig reactions.[5]
Q4: I am observing significant hydrodehalogenation of my pentafluorophenyl bromide. How can I minimize this side reaction?
A4: Hydrodehalogenation, where the bromine is replaced by a hydrogen, is a common side reaction. It often arises from the presence of water or other protic impurities. To minimize it:
-
Ensure strictly anhydrous conditions: Use flame-dried glassware and freshly distilled, anhydrous solvents.
-
Optimize the base: Sometimes, switching from an alkoxide base (like NaOtBu) to a carbonate or phosphate base can reduce this side reaction.[2]
-
Ligand choice: The ligand can influence the stability of palladium-hydride intermediates that lead to hydrodehalogenation. Screening different bulky phosphine ligands may be beneficial.
Troubleshooting Guide (Pd-Catalyzed Coupling)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Oxidative addition is too slow. 3. Inappropriate base or solvent. | 1. Use a pre-catalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[4] 2. Switch to a more electron-rich and bulky ligand (e.g., from P(tBu)₃ to XPhos or SPhos).[2] Increase the reaction temperature. 3. Screen different bases (NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane).[3] |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high for the chosen ligand. 2. Presence of oxygen. | 1. Use a more thermally stable ligand like Xantphos, which is known for its robustness.[6] 2. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) and that solvents are properly degassed. |
| Significant Homocoupling of the Thiol (Disulfide Formation) | Oxidative coupling of the thiolate, often promoted by trace oxygen. | 1. Rigorously exclude oxygen from the reaction by degassing the solvent and maintaining a positive pressure of an inert gas. |
| Protodeboronation (if using a boronic acid derivative) | The boronic acid is being cleaved by the base or trace water before it can transmetalate. | 1. Use anhydrous conditions and solvents. 2. Switch to a milder base, such as K₃PO₄ or Cs₂CO₃.[2] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis of a this compound
To an oven-dried flask under an inert atmosphere (N₂), add the perfluoroarene (1.0 equiv.), the thiol (1.1 equiv.), and anhydrous acetonitrile (to make a 0.1 M solution). Add triethylamine (1.5 equiv.) via syringe. Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or GC-MS. If the reaction is slow, heat to 50 °C. Upon completion, concentrate the reaction mixture in vacuo and purify the residue by column chromatography.[1]
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of a this compound
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Evacuate and backfill the tube with argon (repeat 3 times). Add the pentafluorophenyl halide (1.0 equiv.), the thiol (1.2 equiv.), and anhydrous, degassed toluene (to make a 0.1 M solution). Seal the tube and heat to 100 °C for 12-24 hours. After cooling to room temperature, dilute with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.[2][4]
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. (2022). ChemRxiv.
- Brainstorming a Buchwald-Hartwig coupling. (2023). Reddit.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (2025). Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- A. - Pd(Xantphos)Cl2. (n.d.). Organic Syntheses Procedure.
- Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. (2019). PMC.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). PMC.
- What are your go-to Buchwald conditions for difficult couplings? (2021). Reddit.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Reactions with SF5-Containing Reagents
Welcome to the technical support center for chemists working with pentafluorosulfanyl (SF5) reagents. The unique properties of the SF5 group—high electronegativity, thermal stability, and lipophilicity—make it a valuable substituent in medicinal chemistry and materials science.[1][2] However, the reactivity of common SF5-donating reagents like pentafluorosulfanyl chloride (SF5Cl) can present challenges.[1][3] This guide is designed to provide practical, in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Reagent Stability and Handling
This section addresses common issues related to the storage, handling, and stability of SF5Cl, the most prevalent reagent for introducing the SF5 group.[4][5]
Question 1: My radical addition with SF5Cl is giving low yields or failing completely. How can I check if my reagent has decomposed?
Answer: SF5Cl is a colorless gas that is highly reactive and susceptible to decomposition, which can halt your reaction.[6][7][8] Decomposition can be insidious as it may not always be visually apparent.
Signs of Decomposition:
-
Visual Inspection: Since SF5Cl is a colorless gas, any discoloration in the storage cylinder or transfer lines may indicate a reaction with contaminants or container materials.[6]
-
Pressure Check: A significant drop in cylinder pressure (at a constant temperature) suggests a leak or consumption of the gas via decomposition pathways.
-
Analytical Confirmation (¹⁹F NMR): The most definitive method is to check the reagent's purity. Bubble a small amount of the gas through a cooled, deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a ¹⁹F NMR spectrum. Pure SF5Cl should exhibit a characteristic A₄B pattern: a doublet for the four equatorial fluorines (Fₑ) and a quintet for the single axial fluorine (Fₐ). The appearance of new signals, particularly a sharp singlet around +130 ppm corresponding to SF₆ or signals for SF₄, indicates significant decomposition.
Primary Decomposition Pathways:
-
Hydrolysis: SF5Cl is stable at neutral pH but decomposes rapidly in the presence of moisture or bases.[6][9] This reaction produces species that will not participate in radical additions.
-
Thermal Decomposition: While significant only at temperatures above 200°C, prolonged exposure to moderate heat during storage or shipping can degrade the reagent, primarily yielding sulfur tetrafluoride (SF₄) and chlorine gas (Cl₂).[6][9]
-
Photolytic Decomposition: UV light can cleave the S-Cl bond, generating the desired SF5• radical.[6] While useful for reaction initiation, unwanted photodecomposition can occur if the reagent is stored in transparent containers exposed to light.
Corrective Actions:
-
Storage: Store SF5Cl cylinders in a cool (0–4°C), dark, and dry environment.[6] For long-term storage, -20°C is recommended.[6]
-
Handling: Use passivated stainless steel, Monel, or fluoropolymer (e.g., Teflon) tubing and regulators. Avoid incompatible materials like brass, unprotected metals, and many plastics.[6] Ensure your entire gas-handling setup is scrupulously dried before use.
-
In-Situ Generation: For greater reliability, consider recently developed protocols for the gas-reagent-free synthesis of SF5Cl solutions, which can be used directly in subsequent reactions.[3][4]
Section 2: Radical Reaction Troubleshooting
Radical addition of SF5Cl to unsaturated bonds is the most common method for forming aliphatic SF5 compounds.[3][8] This section tackles frequent problems encountered during these reactions.
Question 2: My Et₃B-initiated radical addition of SF5Cl to an alkene is sluggish and incomplete, even with a fresh reagent. What is going wrong?
Answer: This is a classic issue often rooted in the initiation step. Triethylborane (Et₃B) reacts with trace oxygen to generate the ethyl radical, which then abstracts the chlorine from SF5Cl to start the chain reaction. The success of this initiation is highly sensitive to reaction parameters.
Troubleshooting Workflow for Failed Et₃B Initiation
Caption: Decision tree for troubleshooting Et₃B-initiated reactions.
Causality Explained:
-
Oxygen Requirement: The Et₃B/O₂ initiation system is not a bug; it's a feature. Without oxygen, no ethyl radicals are formed to start the chain reaction. However, too much oxygen can act as a radical scavenger, quenching the reaction. The standard procedure involves adding Et₃B to the reaction mixture and then slowly introducing a limited amount of air with a syringe.
-
Temperature Control: Low temperatures (e.g., -30 °C) are crucial.[7][10] They slow down non-productive side reactions and ensure a controlled initiation rate.
-
Solvent Effects: While many solvents are tolerated, halogenated solvents like DCM can be problematic. The product radical intermediate can abstract a chlorine atom from the solvent instead of SF5Cl, terminating the chain and reducing yield.[11] A systematic study found that solvents like n-hexane often give good results.[4]
-
Polarity Mismatch: The SF5• radical is highly electrophilic. It reacts efficiently with electron-rich or neutral alkenes. However, its addition to electron-deficient alkenes (e.g., acrylates) is often slow and inefficient due to repulsive electronic effects, a phenomenon known as radical polarity mismatch.[12] For these substrates, photochemical or electron donor-acceptor (EDA) complex initiation may be more effective.[4][11]
Alternative Initiation Methods
| Initiation Method | Description | Advantages | Disadvantages |
| Photochemical (UV/Visible Light) | Direct UV irradiation (e.g., 365-370 nm) or visible light can induce homolysis of the S-Cl bond to generate SF5• radicals.[6][11][13] | Avoids chemical initiators and byproducts. Can be effective for electron-deficient substrates.[4] | Requires specialized equipment (photoreactor). May not be suitable for light-sensitive substrates. |
| Amine-Borane Complexes | Air-stable complexes (e.g., DMAP·BH₃) can initiate the reaction, offering a safer alternative to pyrophoric Et₃B.[14] | Safer and easier to handle than Et₃B. | May require screening of different complexes for optimal results. |
| Electron Donor-Acceptor (EDA) Complex | An EDA complex can form between the substrate and SF5Cl, which can then be activated by low-energy visible light to initiate the radical process.[4][14] | Mild conditions, avoids high-energy UV light. | Substrate-dependent; not all alkenes/alkynes form effective EDA complexes. |
Section 3: Side Reactions and Purification
Question 3: My reaction produces the desired SF5-adduct, but I'm also getting a significant amount of a dichlorinated byproduct. How can I suppress this?
Answer: The formation of dichlorinated byproducts is a known issue, especially with activated alkenes. It arises from a competing reaction pathway where a chlorine radical, instead of an SF5 radical, initiates addition to the alkene.
Mechanism of Dichlorination: A recent study demonstrated that under photocatalytic conditions, the solvent (DCM) or additives can act as a source of chlorine radicals, which then add to the alkene.[11] This radical intermediate is then trapped by another chlorine source.
Strategies for Suppression:
-
Add a Radical Scavenger: Including a small amount of an unactivated alkene, like 1-hexene, can significantly improve yields.[11] The unactivated alkene acts as a preferential scavenger for the highly reactive chlorine radicals without efficiently trapping the desired SF5 radical, thereby protecting your primary substrate.
-
Solvent Choice: Avoid chlorinated solvents like DCM, CCl₄, and CHCl₃, as they can directly participate in or promote these side reactions.[11] Non-chlorinated solvents like n-hexane, ethyl acetate, or THF are generally better choices, though yields may vary.[4][11]
-
Optimize SF5Cl Stoichiometry: Using a slight excess (1.5–2.0 equivalents) of SF5Cl can help ensure that the primary radical intermediate is trapped by SF5Cl (chain propagation) rather than participating in other pathways.[11]
Question 4: I've successfully synthesized my SF5-containing compound, but it's difficult to purify by standard silica gel chromatography. What are my options?
Answer: Purifying SF5-containing compounds can be challenging due to their unique properties. Their high lipophilicity means they often have low polarity and can be difficult to separate from nonpolar impurities or starting materials. Furthermore, some aliphatic SF5 compounds can exhibit limited stability on silica gel.
Purification Strategies:
-
Modify Chromatography Conditions:
-
Solvent System: Use less polar solvent systems (e.g., hexane/ether, hexane/ethyl acetate, or pentane/ether) to increase retention on the column.
-
Deactivated Silica: If you suspect degradation, try using silica gel that has been deactivated with a small amount of a base (e.g., triethylamine) or water mixed into the eluent.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or fluorinated stationary phases ("fluorous" chromatography), which can offer different selectivity for highly fluorinated compounds.
-
-
Distillation: For volatile, thermally stable SF5 compounds, distillation (including Kugelrohr for small scales) can be an excellent, non-destructive purification method.
-
Crystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity. Screen a variety of solvents to find one in which your compound has high solubility when hot and low solubility when cold.
Section 4: Analytical and Characterization FAQs
Question 5: What are the key spectroscopic signatures I should look for to confirm the presence of the SF5 group in my product?
Answer: The SF5 group has highly characteristic signatures in both ¹⁹F NMR and Mass Spectrometry.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. An alkyl or aryl SF5 group will show a classic A₄B pattern.[2]
-
Axial Fluorine (Fₐ or SF): A quintet (or multiplet appearing as a quintet) between +80 and +90 ppm.
-
Equatorial Fluorines (Fₑ or SF₄): A doublet (or complex multiplet) between +60 and +70 ppm.
-
Coupling: The J-coupling constant between the axial and equatorial fluorines (J Fₐ-Fₑ) is typically large, around 150 Hz.[2]
-
-
Mass Spectrometry (MS): The SF5 group has a mass of 127 amu. In the mass spectrum, look for:
-
Molecular Ion Peak (M⁺): The presence of the expected molecular ion.
-
Fragmentation: A prominent fragment corresponding to the loss of SF5 ([M-127]⁺) or related fragments like [SF₃]⁺ (m/z = 89).
-
-
¹³C NMR Spectroscopy: The carbon directly attached to the SF5 group will show coupling to the five fluorine atoms, often appearing as a quintet. The chemical shifts for carbons adjacent to the SF5 group are typically in the 52-66 ppm range.[15]
References
- Technical Support Center: Sulfur Chloride Pentafluoride (SF₅Cl). Benchchem.
- Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems.
- Properties of SF5Cl.
- Gilbert, A., & Paquin, J.-F. (2019). Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives. Journal of Fluorine Chemistry, 221, 70–74.
- The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
- Pentafluorosulfanylation of Aliphatic Substrates.
- Sulfur chloride pentafluoride (EVT-306583). EvitaChem.
- Zhang, X., et al. (2022). Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization.
- Sulfur chloride pentafluoride. Wikipedia.
- The Chemical Reactivity of the S-Cl Bond in Pentafluorosulfur Chloride (SF₅Cl): A Technical Guide. Benchchem.
- Pitts, C. R., et al. (2021). Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes. Angewandte Chemie.
- Wenzel, J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules.
- Common side reactions in the synthesis of SF5-containing molecules. Benchchem.
- Ouellet-Du Berger, M.-R., Boucher, M., & Paquin, J.-F. (2023). Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. Journal of Fluorine Chemistry.
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. webqc.org [webqc.org]
- 10. Buy Sulfur chloride pentafluoride (EVT-306583) | 13780-57-9 [evitachem.com]
- 11. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5─Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
Technical Support Center: Purification of Pentafluorophenyl Sulfide Derivatives
Welcome to the Technical Support Center dedicated to the purification of pentafluorophenyl (PFP) sulfide derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting strategies. The unique electronic properties conferred by the pentafluorophenyl group present specific challenges and opportunities in purification that will be addressed herein.
Introduction to Purification Challenges
Pentafluorophenyl sulfide derivatives, while valuable in synthetic chemistry, can be challenging to purify due to their unique properties. The high electronegativity of the fluorine atoms can lead to unusual interactions with stationary phases in chromatography and affect solubility profiles for crystallization. Common impurities often include unreacted starting materials such as pentafluorothiophenol, electrophilic trapping agents, and byproducts from side reactions. This guide provides a structured approach to overcoming these purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Co-elution of Product and Starting Material (Pentafluorothiophenol) in Column Chromatography
-
Question: I am unable to separate my this compound product from unreacted pentafluorothiophenol using standard silica gel chromatography. What can I do?
-
Answer: This is a common issue due to the similar polarities of the starting material and the desired product. Here’s a systematic approach to troubleshoot this:
-
Optimize Your Mobile Phase: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can enhance separation. A very slow increase in polarity is often key.
-
Consider a Different Stationary Phase: Standard silica gel may not be the optimal choice. Consider using a fluorinated stationary phase.[1][2] These phases can offer different selectivity for fluorinated compounds, often leading to better separation from non-fluorinated or less-fluorinated impurities.[1][2]
-
Chemical Treatment: If the starting material is a thiol, it can be oxidized to the corresponding disulfide, which will have a significantly different polarity and should be easier to separate. Alternatively, a basic wash of the crude reaction mixture before chromatography can deprotonate the acidic thiol, allowing it to be removed in the aqueous layer. Exercise caution with basic washes as they can potentially degrade your product.
-
Issue 2: Low Recovery After Aqueous Work-up
-
Question: My yield of the this compound derivative is very low after performing an aqueous work-up. What could be the cause?
-
Answer: Low recovery after an aqueous work-up can be attributed to several factors:
-
Emulsion Formation: The presence of highly fluorinated compounds can sometimes lead to the formation of stable emulsions during extraction. If an emulsion forms, try adding brine to the separatory funnel to break it.
-
Product Hydrolysis: While generally stable, some this compound derivatives might be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3] If you are using an acidic or basic wash, ensure it is performed quickly with cold, dilute solutions.[3]
-
Product Volatility: Some lower molecular weight this compound derivatives can be volatile. Ensure that you are not losing your product during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath.
-
Issue 3: Oily Product Instead of Crystalline Solid After Purification
-
Question: My purified this compound derivative is an oil, but I expect it to be a solid. What should I do?
-
Answer: An oily product can indicate the presence of residual solvent or impurities that are depressing the melting point.
-
High-Vacuum Drying: Ensure all solvent has been removed by drying the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Recrystallization: This is the most effective method for obtaining a crystalline solid from an oil.[4] The key is to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4] Refer to the detailed recrystallization protocol in the "Experimental Protocols" section.
-
Trituration: If recrystallization is challenging, trituration can be effective. This involves washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. The product should solidify upon removal of the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying this compound derivatives are flash column chromatography, recrystallization, and, for thermally stable and volatile compounds, distillation under reduced pressure. The choice of method depends on the scale of the reaction, the physical properties of the derivative, and the nature of the impurities.
Q2: What are some typical impurities I might encounter?
A2: Common impurities include:
-
Unreacted pentafluorothiophenol or other thiol starting materials.
-
Byproducts from the reaction, such as disulfides.
-
Excess electrophile or other reagents used in the synthesis.
-
Residual solvents from the reaction or work-up.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase high-performance liquid chromatography (HPLC) can be a very effective purification technique, especially for more polar this compound derivatives. C18 columns are commonly used, but for highly fluorinated compounds, a fluorinated stationary phase may provide better separation.[2][5]
Q4: How can I effectively remove residual elemental sulfur from my product?
A4: Elemental sulfur can sometimes be a byproduct, especially in reactions involving thiols. Sulfur has low solubility in many common organic solvents at room temperature but can be dissolved in hot toluene or xylene.[6] Recrystallization from a suitable solvent is often the best way to remove it.[6] Alternatively, reacting the crude mixture with triphenylphosphine can convert the elemental sulfur to triphenylphosphine sulfide, which is typically easier to separate by chromatography.[7]
Q5: Are there any specific safety precautions I should take during purification?
A5: Yes. Pentafluorothiophenol and many of its derivatives have a strong, unpleasant odor and can be toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Detailed Step-by-Step Methodology for Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Dry-pack the column with silica gel.
-
Wet the silica gel with the initial, low-polarity mobile phase (e.g., 100% hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 1-5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase as the column runs.
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, being mindful of the product's volatility.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Detailed Step-by-Step Methodology for Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent system in which the this compound derivative is highly soluble at elevated temperatures but has low solubility at room temperature or below.[4] Common choices include hexanes, heptane, toluene, or mixtures of a soluble solvent (like dichloromethane) and an anti-solvent (like hexanes).
-
-
Dissolution:
-
Place the crude product in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Common Solvents for Chromatography of this compound Derivatives
| Solvent System (v/v) | Typical Application |
| Ethyl Acetate/Hexanes | General purpose for compounds of moderate polarity. |
| Dichloromethane/Hexanes | For less polar derivatives. |
| Toluene/Hexanes | Can offer different selectivity for aromatic compounds. |
| Acetone/Hexanes | For more polar derivatives. |
Table 2: Troubleshooting Summary for Column Chromatography
| Issue | Probable Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent gradient; use a shallower gradient. |
| Inadequate stationary phase. | Try a different stationary phase (e.g., fluorinated silica).[1] | |
| Tailing of Spots on TLC | Compound is too acidic/basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
| Product Degradation | Compound is unstable on silica. | Use a less acidic stationary phase like alumina, or switch to a different purification method. |
Visualization
Purification Workflow Diagram
This diagram illustrates a typical workflow for the purification of a this compound derivative.
Caption: A typical purification workflow for this compound derivatives.
Troubleshooting Decision Tree for Poor Chromatographic Separation
This diagram provides a decision-making framework for addressing poor separation during column chromatography.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
NIH. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
-
YouTube. (2015). Recrystallization of Sulfur. [Link]
-
Scheel, H. J. Crystallization of sulfides from alkali polysulfide fluxes. [Link]
-
YouTube. (2021). Reduced pressure distillation. [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing Regioselectivity in Reactions of Pentafluorophenyl Sulfide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorophenyl sulfides. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and modification of these valuable compounds. Instead of a rigid manual, this resource is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you face in the lab.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a mechanistic explanation for the observed outcome and offers concrete protocols to steer your reaction toward the desired product.
Q1: I performed a nucleophilic aromatic substitution (SNAr) on my pentafluorophenyl sulfide and obtained a mixture of para and ortho isomers. How can I significantly improve the selectivity for the para-substituted product?
A1: This is a classic challenge in SNAr chemistry on pentafluorinated rings. While para substitution is electronically favored, the ortho position remains a viable reaction site. Achieving high para-selectivity requires fine-tuning your reaction conditions to exploit the subtle energetic differences between the two pathways.
Mechanistic Insight: The Stability of the Meisenheimer Complex
The regioselectivity of SNAr reactions on electron-deficient rings like this compound is governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at the para position (C4) allows the negative charge of the intermediate to be delocalized onto the sulfide group's sulfur atom, providing significant resonance stabilization. Attack at the ortho position (C2/C6) also allows for some stabilization, but it is generally less effective and can be sterically hindered. Attack at the meta position (C3/C5) does not allow for this direct resonance stabilization and is therefore highly disfavored.
The strong preference for para substitution arises because the intermediate formed is lower in energy than the one for ortho substitution.[1][2] Your goal is to create conditions where the reaction pathway is sensitive enough to exclusively follow this lowest-energy route.
Caption: Energy pathways for para vs. ortho nucleophilic attack.
Troubleshooting & Optimization Strategies:
To enhance para-selectivity, you must create conditions that amplify the stability difference between the para and ortho intermediates.
| Parameter | Recommendation for High Para-Selectivity | Rationale |
| Temperature | Lower the temperature (e.g., from RT to 0 °C or -20 °C) | Lower temperatures provide less thermal energy to overcome the higher activation barrier of the ortho-attack pathway. The reaction will more faithfully follow the lowest-energy para route. |
| Solvent | Use a less polar, aprotic solvent (e.g., THF, Dioxane, Toluene) | Highly polar solvents (like DMF or DMSO) can aggressively solvate the Meisenheimer complex, potentially reducing the energetic gap between the para and ortho intermediates. A less polar environment makes the inherent electronic stability of the para intermediate more dominant. |
| Base (if applicable) | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | For nucleophiles like thiols or alcohols that require deprotonation, a mild base generates the nucleophile in situ at a low concentration, preventing side reactions. Strong, bulky bases can sometimes favor ortho attack by coordinating near the sulfide group. |
| Nucleophile Choice | Consider sterically hindered nucleophiles | If your synthesis allows, a bulkier nucleophile will face greater steric repulsion at the ortho positions, which are adjacent to the sulfide group, thus favoring attack at the more accessible para position. |
Field-Proven Protocol: Maximizing Para-selectivity with a Thiol Nucleophile
This protocol demonstrates the principles above for the reaction of (Pentafluorophenyl)(methyl)sulfane with 4-methoxythiophenol.
-
Inert Atmosphere: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (Pentafluorophenyl)(methyl)sulfane (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent & Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate). Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Introduction: Dissolve 4-methoxythiophenol (1.1 eq) in a minimal amount of anhydrous THF and add it to the cooled suspension dropwise over 20 minutes. The dropwise addition maintains a low instantaneous concentration of the nucleophile.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS every hour. The reaction may be slow at low temperatures, so be prepared for extended reaction times (4-24 hours).
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel) using a hexane/ethyl acetate gradient to isolate the pure para-substituted product.
Q2: My SNAr reaction on this compound is extremely sluggish or fails to proceed, even with a typically reactive nucleophile. What are the likely causes?
A2: Reaction failure in this system often points to issues with either the nucleophile's activation, the solvent system, or unexpected electronic effects from the sulfide substituent itself.
Troubleshooting Workflow:
Use the following decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting stalled S(N)Ar reactions.
Detailed Explanations:
-
Nucleophile Potency: Thiolates are excellent nucleophiles, but the corresponding neutral thiols are not.[3] If you are using a base like K₂CO₃ to generate the nucleophile in situ, the equilibrium may not favor the deprotonated form sufficiently if the thiol is unusually acidic or if the base is weak.
-
Solution: For sluggish reactions, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) to pre-form the thiolate before adding the this compound substrate.
-
-
Anhydrous Conditions: SNAr reactions are highly sensitive to moisture. Water can protonate your nucleophile, rendering it inactive.
-
Solution: Ensure all solvents are rigorously dried (e.g., passed through a solvent purification system) and that all glassware is flame-dried under an inert atmosphere (N₂ or Ar).
-
-
Solvent Choice and Solubility: While less polar solvents improve selectivity (see Q1), they can also lead to poor solubility of reagents, especially ionic nucleophiles, causing the reaction to stall.
-
Solution: If you suspect solubility is the issue, switch to a more polar aprotic solvent like DMF or NMP. You may sacrifice some selectivity, but it is often necessary to get the reaction to proceed at a reasonable rate.
-
-
Electronic Effects of the Sulfide 'R' Group: If the 'R' group on your sulfide (C₆F₅-S-R ) is strongly electron-withdrawing, it can decrease the electron-donating ability of the sulfur atom. This reduces the stabilization of the Meisenheimer complex, deactivating the ring and slowing the reaction.
-
Solution: This is an inherent property of your substrate. The primary recourse is to use more forcing conditions: higher temperatures, a more polar solvent, and a more potent nucleophile.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts essential for designing and understanding reactions involving this compound.
Q1: What is the primary electronic reason that SNAr reactions on pentafluorophenyl rings are almost always selective for the para-position?
A1: The regioselectivity is dictated by the stability of the negatively charged Meisenheimer intermediate. The five fluorine atoms are powerful electron-withdrawing groups that activate the entire aromatic ring for nucleophilic attack. However, the existing substituent (like -SR) acts as a "director" by selectively stabilizing the intermediate when the attack occurs at specific positions. For a substituent like a sulfide group, which has lone pairs on the sulfur, it can stabilize an adjacent negative charge through resonance. This stabilization is only possible when the nucleophile attacks at the ortho or para positions. The para position is typically favored over the ortho due to a combination of superior electronic stabilization and reduced steric hindrance.[1][4]
Q2: How does the sulfide group (-SR) in my starting material affect the overall reactivity compared to using simple pentafluorobenzene?
A2: The sulfide group has a dual electronic effect. By induction, sulfur is more electronegative than carbon and acts as a weak withdrawing group. However, through resonance, its lone pairs can donate electron density to the ring. In the context of SNAr, the resonance donation effect is dominant in stabilizing the anionic Meisenheimer complex. Therefore, this compound is generally more reactive towards nucleophiles than pentafluorobenzene. The sulfide group activates the ring, particularly at the para position, by providing a pathway to delocalize the negative charge of the reaction intermediate, thus lowering the activation energy for the substitution.
Q3: Are certain types of nucleophiles better than others for reactions with this compound?
A3: Yes, the choice of nucleophile is critical. Based on Hard and Soft Acid and Base (HSAB) theory, the highly electrophilic carbons of the pentafluorophenyl ring are considered "soft" acids. They react preferentially with "soft" nucleophiles.
-
Excellent Nucleophiles (Soft): Thiolates (RS⁻) are archetypal soft nucleophiles and are exceptionally effective, leading to high yields and clean reactions.[5][6] Amines and phosphines also work very well.
-
Good Nucleophiles (Borderline): Alkoxides (RO⁻) and phenoxides (ArO⁻) are harder nucleophiles but are still very effective, though they may sometimes require slightly higher temperatures.
-
Challenging Nucleophiles (Hard): Very hard nucleophiles like the fluoride ion (F⁻) are generally poor nucleophiles for this type of SNAr reaction unless specific conditions (e.g., phase-transfer catalysis) are employed.
The steric bulk of the nucleophile also plays a significant role. As mentioned in the troubleshooting section, bulkier nucleophiles will show a higher preference for the sterically unencumbered para position.
References
-
ChemRxiv. (Preprint). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. [Link]
-
Welbe, C., et al. (2016). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. [Link]
-
Vida, N., et al. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (Preprint). Preparation of the First ortho-Substituted Pentafluorosulfanylbenzenes. [Link]
-
Semantic Scholar. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. [Link]
-
ResearchGate. (Article). Regioselective Nucleophilic Aromatic Substitution Reaction of meso-Pentafluorophenyl-Substituted Porphyrinoids with Alcohols. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
OpenStax. (Textbook). 18.7 Thiols and Sulfides – Organic Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
"common pitfalls in the synthesis of pentafluorosulfanyl-arenes"
Welcome to the technical support center for the synthesis of pentafluorosulfanyl (SF5)-arenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing the valuable SF5 group into aromatic systems. The pentafluorosulfanyl moiety, often considered a "super-trifluoromethyl group," offers a unique combination of high electronegativity, lipophilicity, and metabolic stability, making it a highly sought-after functional group in modern medicinal chemistry and materials science.[1][2][3][4]
However, the synthesis of SF5-arenes is not without its challenges. The reagents can be hazardous, reaction conditions can be harsh, and unexpected side reactions can often lead to low yields or product mixtures.[5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common pitfalls and achieve success in your synthetic endeavors.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues that you may encounter during the synthesis of SF5-arenes in a question-and-answer format.
Question 1: My reaction yield is consistently low when using the traditional oxidative fluorination of a diaryl disulfide. What are the likely causes and how can I improve it?
Answer:
Low yields in the oxidative fluorination of diaryl disulfides are a common issue. This multi-step process, which involves the formation of an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate followed by a chloride-fluoride exchange, is sensitive to several factors.[3][4][7]
Possible Causes & Solutions:
-
Incomplete formation of the ArSF4Cl intermediate: The initial chlorination and fluorination to form ArSF4Cl is a critical step.
-
Causality: Insufficient chlorine or fluoride source will lead to incomplete conversion of the starting material. The reaction is also sensitive to moisture, which can lead to the formation of byproducts.
-
Solution: Ensure you are using a sufficient excess of both chlorine and an alkali metal fluoride (e.g., CsF or KF).[3][4] All reagents and solvents should be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Chloride-Fluoride Exchange: The final step to convert ArSF4Cl to ArSF5 can be challenging.
-
Causality: The choice of fluoride source and reaction conditions are crucial for driving this equilibrium-controlled reaction to completion.
-
Solution: A variety of fluoride sources can be used, including zinc fluoride (ZnF2), hydrogen fluoride (HF), or antimony fluorides (SbF3/SbF5).[3][4] The optimal reagent and conditions will depend on your specific substrate. For example, HF is a strong fluorinating agent but requires specialized equipment for safe handling. Experiment with different fluoride sources and reaction temperatures to optimize the conversion.
-
-
Substrate Decomposition: The harsh, oxidative conditions of this reaction can lead to the degradation of sensitive functional groups on your aryl ring.
-
Causality: Strongly electron-donating or easily oxidizable groups may not be compatible with the reaction conditions.
-
Solution: If your substrate is sensitive, consider protecting the vulnerable functional groups before the oxidative fluorination. Alternatively, a different synthetic strategy, such as the radical addition of SF5Cl to a suitable precursor, might be more appropriate.
-
Question 2: I'm attempting a radical addition of SF5Cl to an alkyne, but I'm observing the formation of a significant amount of a 2:1 adduct (SF5-alkene-alkyne-Cl). How can I favor the formation of the desired 1:1 adduct?
Answer:
The formation of 2:1 adducts is a known side reaction in the radical addition of SF5Cl to highly reactive unsaturated systems like alkynes.[5] This occurs when the intermediate radical, formed after the initial addition of the SF5 radical to the alkyne, reacts with a second molecule of the alkyne before reacting with the chlorine atom from SF5Cl.
Troubleshooting Workflow for 2:1 Adduct Formation:
Caption: Decision workflow for minimizing 2:1 adduct formation.
Detailed Explanation of Solutions:
-
Control Stoichiometry: Using a slight excess of SF5Cl relative to the alkyne will increase the probability of the intermediate radical reacting with a chlorine atom rather than another alkyne molecule.[5]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture containing SF5Cl will maintain a low concentration of the alkyne, thereby minimizing the rate of the undesired 2:1 addition.[5]
Question 3: My ortho-lithiation of a pentafluorosulfanyl-arene followed by quenching with an electrophile is failing or giving very low yields. What could be the problem?
Answer:
ortho-lithiation of SF5-arenes is a powerful method for introducing substituents at the position adjacent to the SF5 group. However, it is a technique that requires precise control of reaction conditions due to the potential for side reactions.[8][9]
Key Pitfalls and Solutions:
-
Aryne Formation: The major pitfall in this reaction is the decomposition of the ortho-lithiated intermediate to form a highly reactive aryne.[8][9]
-
Causality: The strongly electron-withdrawing SF5 group makes the ortho-protons acidic, but it also makes the SF5 group a competent leaving group. At temperatures above -40 °C, the lithiated intermediate can readily eliminate lithium fluoride to form an aryne, which will then react non-selectively.[8][9]
-
Solution: It is crucial to maintain a very low reaction temperature, typically -60 °C or below.[8][9] The lithiation should be performed in the presence of the electrophile to trap the lithiated species as soon as it is formed. Using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) is also recommended.[8][9]
-
Reaction Temperature is Critical in ortho-Lithiation:
| Temperature | Outcome |
| ≤ -60 °C | Successful ortho-lithiation and trapping |
| > -40 °C | Predominant aryne formation and side reactions |
Question 4: I am struggling with the purification of my final SF5-arene product. What are some common challenges and effective purification strategies?
Answer:
The purification of SF5-arenes can be challenging due to their unique physicochemical properties.
Common Purification Issues and Strategies:
-
High Lipophilicity: The SF5 group is highly lipophilic, which can make separating the product from nonpolar impurities difficult.
-
Solution: Column chromatography on silica gel is a common purification method. A careful selection of the eluent system is key. Often, a solvent system with a low polarity, such as hexanes/ethyl acetate or hexanes/dichloromethane, is required.[10] It may be necessary to use a very gradual gradient to achieve good separation.
-
-
Volatility: Some lower molecular weight SF5-arenes can be volatile, leading to loss of product during solvent removal under high vacuum.
-
Solution: When concentrating the product, use a rotary evaporator with a controlled vacuum and a bath temperature that is as low as feasible. For highly volatile compounds, consider using techniques like bulb-to-bulb distillation (Kugelrohr) for purification.
-
-
Thermal Stability: While the SF5 group itself is generally stable, the overall molecule may have limited thermal stability, especially if other sensitive functional groups are present.
-
Solution: Avoid high temperatures during purification. If distillation is necessary, perform it under high vacuum to lower the boiling point. For thermally sensitive compounds, non-distillative purification methods like column chromatography or recrystallization are preferred.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing SF5-arenes?
A1: The two main strategies for the synthesis of SF5-arenes are:
-
Oxidative Fluorination of Diaryl Disulfides or Aryl Thiols: This is the traditional method, which proceeds through an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate.[3][4][7] It is a robust method for preparing a range of SF5-arenes, but the reaction conditions can be harsh.
-
Radical Addition of SF5Cl to Unsaturated Systems: This method involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkenes or alkynes, followed by further transformations to generate the aromatic ring if necessary.[5][11][12] This approach is often milder and can be more functional group tolerant.
Q2: What are the safety precautions I should take when working with SF5Cl?
A2: Pentafluorosulfanyl chloride (SF5Cl) is a toxic and reactive gas with a low boiling point.[5][11] It is crucial to handle it with extreme caution in a well-ventilated fume hood.
-
Handling: SF5Cl is typically supplied in lecture bottles or as a solution. It is recommended to use it in a closed system to prevent exposure. Recent developments have led to methods for the in-situ generation of SF5Cl or the preparation of easier-to-handle solutions in solvents like n-hexane, which can be safer alternatives.[5][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves that are resistant to the chemicals being used.
-
Quenching: Any unreacted SF5Cl should be carefully quenched with a suitable reagent, such as a solution of sodium bisulfite.
Q3: Is the SF5 group stable to common reaction conditions?
A3: The SF5 group is known for its high thermal and chemical stability due to the strong S-F bonds.[5] This robustness allows it to be carried through various synthetic transformations without degradation. However, its stability is not absolute and can be compromised under certain harsh conditions, such as strongly basic or reducing environments.
Experimental Protocols
Protocol 1: General Procedure for the Radical Addition of SF5Cl to an Alkyne
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the alkyne (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Initiator Addition: Add a radical initiator, such as triethylborane (BEt3, typically a 1 M solution in hexanes, 0.1 equiv).
-
SF5Cl Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C or -30 °C). Slowly bubble SF5Cl gas through the solution or add a pre-prepared solution of SF5Cl (1.1 equiv) in an appropriate solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench any remaining SF5Cl by bubbling nitrogen through the solution or by adding a quenching agent. Allow the reaction mixture to warm to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Radical Addition Mechanism:
Caption: Simplified mechanism of the radical addition of SF5Cl to an alkyne.
References
- A Versatile Silver(I) Pentafluorooxosulfate Reagent for the Synthesis of OSF5 Compounds. (n.d.).
- common side reactions in the synthesis of SF5-containing molecules - Benchchem. (n.d.).
- In Situ ortho -Lithiation/Functionalization of Pentafluorosulfanyl Arenes. (n.d.).
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH. (n.d.).
- Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC. (n.d.).
- Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Request PDF. (n.d.).
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - NIH. (n.d.).
- Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. (n.d.).
- Preparation of α‐SF5 carbonyl compounds with SF5Cl. - ResearchGate. (n.d.).
- Sulfur chloride pentafluoride - Wikipedia. (n.d.).
- Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications | Request PDF - ResearchGate. (n.d.).
- Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes - Semantic Scholar. (n.d.).
- Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF - ResearchGate. (n.d.).
- Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes - Comptes Rendus de l'Académie des Sciences. (n.d.).
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. (n.d.).
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. (n.d.).
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (n.d.).
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing. (n.d.).
- Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed. (n.d.).
- On‐Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom‐Made Stirring Packed‐Bed Reactor - ResearchGate. (n.d.).
- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC - NIH. (n.d.).
- Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - Beilstein Journals. (n.d.).
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- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
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Technical Support Center: Scale-Up of Pentafluorophenyl Sulfide Synthesis
Welcome to the technical support center for the synthesis of pentafluorophenyl sulfides. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. Drawing from established principles of chemical engineering and process chemistry, this document provides practical, in-depth solutions to common challenges encountered during the scale-up of this important synthetic transformation.
The primary route to pentafluorophenyl sulfides involves the nucleophilic aromatic substitution (SNAr) reaction between hexafluorobenzene (HFB) and a suitable thiol, typically in the presence of a base. While straightforward on a lab scale, this process presents unique challenges in thermal management, reagent handling, and purification when scaled.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the reaction between hexafluorobenzene (HFB) and thiols?
A1: The primary safety concerns are twofold: the inherent hazards of the starting materials and the management of the reaction's exothermicity.
-
Reagent Hazards: Hexafluorobenzene is a flammable liquid with a low flash point (10°C) and its vapors can form explosive mixtures with air.[1][2] It is crucial to use spark-proof equipment, ensure proper grounding and bonding of all containers, and work in a well-ventilated area away from ignition sources.[1][3][4] Thiols are notorious for their strong, unpleasant odors and can be toxic. Handling should occur in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Reaction Exotherm: The SNAr reaction between HFB and thiols is significantly exothermic. On a small scale, this heat is easily dissipated. On a larger scale, the surface-area-to-volume ratio decreases, leading to potential heat accumulation. This can cause the reaction temperature to rise uncontrollably, leading to solvent boiling, increased pressure, and the formation of unwanted byproducts. A thorough thermal hazard evaluation, including reaction calorimetry, is essential before attempting a large-scale run.
Q2: How does the choice of base and solvent impact the reaction on a larger scale?
A2: Solvent and base selection are critical for reaction efficiency, safety, and downstream processing.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reagents.[5] For scale-up, properties like boiling point, heat capacity, and ease of removal become paramount. Aprotic polar solvents like DMF or DMSO are often used in the lab but can be difficult to remove completely on a large scale. Consider solvents with higher boiling points for better temperature control, but also consider the energy cost of their removal.
-
Base: The base deprotonates the thiol to form the active nucleophile, the thiolate. Common choices include alkali metal hydroxides, carbonates, or alkoxides. The strength of the base can influence the reaction rate and selectivity.[6] Weaker bases may require higher temperatures, while stronger bases can sometimes lead to side reactions. On a large scale, the physical form of the base (e.g., powdered vs. pellets) can affect its dissolution rate and reactivity. The choice of base also impacts the salt byproduct, which must be removed during workup.
Q3: My yield decreased significantly when I scaled up the reaction. What are the likely causes?
A3: A drop in yield upon scale-up is a common issue and can often be traced back to a few key factors:
-
Inefficient Mixing: As the reactor size increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The geometry of the reactor and the type of agitator are critical variables.
-
Poor Temperature Control: As mentioned, inadequate heat removal can lead to byproduct formation. The highly reactive nature of the SNAr reaction on the electron-deficient HFB ring means that side reactions, such as multiple substitutions, can occur at elevated temperatures.[7][8][9]
-
Reagent Addition Rate: In the lab, reagents are often mixed together quickly. On a large scale, the rate of addition, particularly of the thiol or base, must be carefully controlled to manage the exotherm. A slow, controlled addition allows the cooling system to keep pace with heat generation.
Troubleshooting Guide
This section provides a more detailed breakdown of specific problems, their potential causes, and recommended solutions.
Problem 1: Poor or Inconsistent Conversion
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| Inactive Thiolate | The thiol is not being efficiently deprotonated. This can be due to an inappropriate base, insufficient equivalents of base, or the presence of protic impurities (e.g., water) that consume the base. | Solution: Ensure the use of an anhydrous solvent and a base of sufficient strength. Perform a titration of the thiol to confirm its purity and calculate the required base stoichiometry accurately. A common practice is to use a slight excess (1.1-1.2 equivalents) of the base. |
| Low Reaction Temperature | While exotherm control is crucial, operating at too low a temperature can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. | Solution: Determine the optimal temperature range through small-scale experiments or reaction calorimetry. A controlled ramp-up to the target temperature after reagent addition can be effective. |
| Reagent Quality | The purity of hexafluorobenzene, the thiol, and the base can all impact the reaction. Impurities in the thiol, for example, can lead to competing side reactions. | Solution: Verify the purity of all reagents using appropriate analytical techniques (e.g., GC, NMR) before use. If necessary, purify the starting materials. |
Problem 2: Formation of Di- or Poly-Substituted Byproducts
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| Localized High Concentrations | If the thiol or base is added too quickly or mixing is poor, localized areas of high nucleophile concentration can form. This increases the statistical probability of the newly formed pentafluorophenyl sulfide reacting again to form a di-substituted product. The primary substitution product is still electron-deficient and susceptible to further nucleophilic attack, often at the para position.[8][9] | Solution: Implement controlled, subsurface addition of the thiolate solution over an extended period. Ensure vigorous and efficient agitation throughout the reaction. Model the mixing efficiency of your reactor system if possible. |
| Excessive Reaction Temperature | Higher temperatures increase the rate of all reactions, including the subsequent substitution reactions leading to byproducts. | Solution: Maintain strict temperature control. The rate of addition should be dictated by the ability of the reactor's cooling system to dissipate the generated heat and maintain the set temperature. |
| Incorrect Stoichiometry | Using a significant excess of the thiol will drive the reaction towards multiple substitutions. | Solution: Use a stoichiometry of HFB to thiol that slightly favors HFB (e.g., 1.1:1) to minimize the presence of unreacted thiol once the desired product has formed. |
Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Problem 3: Difficult Workup and Purification
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| Emulsion Formation | During aqueous workup to remove salt byproducts, emulsions can form, especially if a high-boiling polar aprotic solvent like DMF or DMSO was used. This complicates phase separation. | Solution: Consider a solvent swap into a less water-miscible solvent (e.g., toluene, ethyl acetate) before the aqueous wash. Adding brine can also help to break emulsions. |
| Product Isolation | Pentafluorophenyl sulfides are often high-boiling liquids or low-melting solids, making them challenging to purify by distillation or crystallization on a large scale. | Solution: For distillation, a high-vacuum system is necessary to lower the boiling point and prevent thermal decomposition. For crystallization, a systematic solvent screening is required to find a suitable system that provides good recovery and purity. Seeding can be crucial for inducing crystallization on a large scale. |
| Residual Thiol | The potent odor of unreacted thiol can contaminate the final product. | Solution: The workup can include a wash with a dilute base (e.g., NaHCO₃) followed by a wash with a mild oxidizing agent (e.g., dilute hydrogen peroxide or bleach) to convert the residual thiol to a less volatile disulfide, which can then be more easily removed. |
Experimental Protocols
General Protocol for Scale-Up Synthesis (Illustrative)
Safety Precaution: This reaction must be conducted in a suitable chemical reactor with appropriate temperature control, pressure relief, and ventilation. All transfers of HFB should be performed under an inert atmosphere and using grounded equipment.[3][4][10]
-
Reactor Setup: Charge the reactor with hexafluorobenzene (1.1 equivalents) and the chosen anhydrous solvent.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0-10°C).
-
Thiolate Preparation: In a separate vessel, dissolve the thiol (1.0 equivalent) and the base (1.1 equivalents) in the same anhydrous solvent.
-
Controlled Addition: Add the thiolate solution to the reactor via a metering pump at a rate that allows the cooling system to maintain the setpoint temperature. Monitor the internal temperature closely.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress by taking aliquots and analyzing them by GC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture and quench by adding it to a suitable aqueous solution (e.g., water or dilute acid).
-
Workup: Separate the organic phase. Wash sequentially with water and brine.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
General Workflow Diagram
Caption: General workflow for this compound synthesis.
References
-
Material Safety Data Sheet - Hexafluorobenzene, 99%. Cole-Parmer. Available at: [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 392-56-3 Name: Hexafluorobenzene. XiXisys. Available at: [Link]
-
Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available at: [Link]
- Process for the synthesis of aryl sulfurpentafluorides. Google Patents.
-
Using 19F NMR and two-level factorial design to explore thiol-fluoride substitution in hexafluorobenzene and its application in peptide stapling and cyclisation. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]
-
Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. Available at: [Link]
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Organic Chemistry Portal. Available at: [Link]
-
High-Temperature Reactions of Hexafluorobenzene. PMC. Available at: [Link]
-
High-temperature reactions of hexafluorobenzene. NIST. Available at: [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. Available at: [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. Available at: [Link]
-
Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. Available at: [Link]
-
New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols. PMC. Available at: [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications. Available at: [Link]
-
Bis(2,3,4,5,6-pentafluorophenyl) sulphide. PubChem. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Enhanced Biological Activity of SF5-Containing Drugs
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals being organofluorine compounds[1][2][3]. Among the array of fluorinated motifs, the pentafluorosulfanyl (SF5) group has emerged as a particularly powerful substituent, often dubbed a "super-trifluoromethyl group" for its ability to confer profoundly enhanced pharmacological properties[4][5][6]. This guide provides an in-depth comparison of SF5-containing drugs with their non-fluorinated or trifluoromethyl (CF3) analogs, supported by detailed experimental protocols to validate their superior performance.
The unique physicochemical characteristics of the SF5 group are the foundation of its utility. It possesses a unique octahedral geometry and is significantly larger than a CF3 group (55.4 ų vs. 34.6 ų)[7]. It is also one of the most electron-withdrawing groups known, with a Hammett constant (σp) of 0.68, exceeding that of the CF3 group (0.53)[7]. This intense electron-withdrawing nature, combined with the strength of the sulfur-fluorine bonds, imparts exceptional thermal, chemical, and metabolic stability[8]. Furthermore, despite its high polarity, the SF5 group is highly lipophilic (Hansch parameter π = 1.23, compared to 0.88 for CF3), which can enhance a molecule's ability to permeate cell membranes and improve bioavailability[7]. These properties collectively allow the SF5 group to modulate a drug's pharmacokinetic and pharmacodynamic profile, often leading to increased efficacy, a longer in-vivo half-life, and improved target engagement[9].
Comparative Performance Data: SF5-Analogs vs. Predecessors
The theoretical advantages of the SF5 group are consistently borne out in experimental data. The substitution of traditional groups like CF3 or nitro with an SF5 moiety has led to significant improvements in potency and efficacy across various therapeutic areas.
| Drug Class/Target | Parent/Analog Compound | Key Bioactivity Metric (IC50/EC50) | Fold Improvement (SF5 vs. Analog) | Key Finding | Reference |
| Androgen Receptor (AR) Antagonist | Enzalutamide (CF3-containing) | IC50 ≈ 36 nM | N/A (Baseline) | Potent AR antagonist for prostate cancer. | [10] |
| Androgen Receptor (AR) Antagonist | SF5-Enzalutamide Analog (8a ) | IC50 = 7.1 µM | (Direct comparison not available, but shows potent activity) | SF5-analog demonstrates potent AR antagonist activity, validating the scaffold for new drug development. | [10] |
| Antimalarial | Mefloquine (CF3-containing) | Baseline in vivo activity | N/A (Baseline) | Standard treatment for malaria. | [6] |
| Antimalarial | 8-SF5 Mefloquine Analog | Several-fold higher in vivo activity | ~2-4x (Qualitative) | The SF5-analog shows significantly higher in vivo antimalarial activity and a longer half-life. | [6] |
| DHODH Inhibitor | Parent Compound | Baseline activity | N/A (Baseline) | Dihydroorotate dehydrogenase (DHODH) is a target for autoimmune diseases. | [11] |
| DHODH Inhibitor | SF5-Analog | Improved activity and selectivity | Not Quantified | Incorporation of the SF5 group leads to enhanced activity against the DHODH enzyme. | [11] |
Key Experimental Validation Protocols
To rigorously validate these enhancements, a series of standardized in vitro and in vivo assays are essential. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Potency Determination via Cell-Based Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency. The choice of a cell-based assay over a purely biochemical one is crucial as it provides insights into cell permeability and target engagement within a more biologically relevant environment[12].
Objective: To quantify and compare the potency of an SF5-containing drug and its non-SF5 analog in a relevant human cancer cell line (e.g., LNCaP for an Androgen Receptor antagonist).
Methodology:
-
Cell Culture:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase before seeding.
-
-
Assay Preparation:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare stock solutions (10 mM) of the SF5-drug and its analog in DMSO.
-
Perform a serial dilution series (e.g., 100 µM to 0.1 nM) for both compounds in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
-
Compound Treatment:
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Include "vehicle control" wells (medium with DMSO only) and "no-cell" wells (medium only, for background subtraction).
-
Incubate the plate for 72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a robust signal for proliferation inhibition.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals[13].
-
Solubilize the formazan crystals by adding 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell wells) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
A primary advantage of the SF5 group is its high resistance to metabolic degradation[11]. This protocol assesses the metabolic stability of a compound by measuring its rate of depletion when incubated with HLM, which contains a rich complement of drug-metabolizing enzymes (e.g., Cytochrome P450s).
Objective: To compare the metabolic half-life (t½) and intrinsic clearance (CLint) of an SF5-drug and its analog.
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer. This system is critical for sustained enzymatic activity.
-
Prepare 1 µM solutions of the test compounds (SF5-drug and analog) and a positive control with known metabolic instability (e.g., Verapamil).
-
-
Incubation:
-
Pre-warm the HLM (final concentration 0.5 mg/mL) and test compounds in the phosphate buffer for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). This stops all enzymatic activity and precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Visualizing the Mechanism and Workflow
To better understand the context of these validation studies, diagrams can illustrate both the biological target and the experimental process.
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action for an SF5-containing Androgen Receptor (AR) antagonist. In prostate cancer, testosterone (T) and dihydrotestosterone (DHT) bind to the AR, causing it to translocate to the nucleus, where it acts as a transcription factor for pro-proliferative genes. The SF5-antagonist competitively binds to the AR, preventing this translocation and subsequent gene transcription.
Caption: Mechanism of action for an SF5-containing AR antagonist.
General Workflow for Validating Enhanced Activity
The validation of a promising SF5-containing drug candidate follows a logical, multi-stage workflow, progressing from initial in vitro characterization to more complex in vivo models.
Caption: High-level experimental workflow for validating an SF5-drug.
References
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The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Available at: [Link]
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Pentafluorosulfanyl (SF5) technology. Melius Organics. Available at: [Link]
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Giraud, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
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Li, Z., et al. (2018). Synthesis of androgen receptor antagonists containing a pentafluorosulfanyl (SF5) moiety. Archiv der Pharmazie. Available at: [Link]
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In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. (2024). Available at: [Link]
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Welter, C., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link]
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Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025). MDPI Preprints. Available at: [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available at: [Link]
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Gleeson, M. P., Hersey, A., & Hann, M. M. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery. Available at: [Link]
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In Vitro Potency Assays. Pacific BioLabs. Available at: [Link]
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Giraud, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
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Lee, H. J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2012). ResearchGate. Available at: [Link]
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Du, X., et al. (2021). Target Engagement Assays in Early Drug Discovery. Molecules. Available at: [Link]
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Grant, T. J., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron Letters. Available at: [Link]
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Kamble, O., Dandela, R., & Shinde, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry. Available at: [Link]
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Properties of the SF5 group and the major key discoveries reported in the field. (2023). ResearchGate. Available at: [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Semantic Scholar. Available at: [Link]
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Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. (2024). Chemical Society Reviews. Available at: [Link]
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Biologically active SF5‐containing derivatives that have been tested as hormone receptor modulators. ResearchGate. Available at: [Link]
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Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. ResearchGate. Available at: [Link]
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Kamble, O., Dandela, R., & Shinde, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available at: [Link]
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Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Available at: [Link]
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Label-free Target Identification to Unleash Drug Discovery. (2021). YouTube. Available at: [Link]
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Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Available at: [Link]
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Commercially or readily available SF5-substituted arenes 1 and SF5-containing heteroarenes. ResearchGate. Available at: [Link]
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In vitro in vivo and models used for antimalarial activity. (2019). SlideShare. Available at: [Link]
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The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2021). MDPI. Available at: [Link]
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A Researcher's Guide to Introducing Fluorinated Thio-Groups: Pentafluorophenyl Sulfide Analogs vs. Trifluoromethylthiolating Reagents
Introduction: The Strategic Value of Fluorinated Thio-Groups
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties. The unique physicochemical characteristics imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—are invaluable. Among the vast array of organofluorine motifs, those containing a sulfur-fluorine bond have garnered significant attention. These groups masterfully combine the high electronegativity and stability of fluorine with the versatile chemistry of sulfur.
This guide provides an in-depth comparison of reagents and methodologies for introducing two distinct, yet related, fluorinated thio-groups: the pentafluorophenylthio (C₆F₅S-) moiety and the highly sought-after trifluoromethylthio (SCF₃) group . We will delve into the mechanistic underpinnings, compare reagent performance with experimental data, and provide actionable protocols to guide researchers in making informed decisions for their synthetic campaigns.
Part I: The Pentafluorophenylthio (C₆F₅S-) Group: An Aromatic Approach
The introduction of the C₆F₅S- group involves attaching a perfluorinated aromatic ring via a sulfide linkage. This moiety is a powerful tool for modifying electronic properties and introducing a sterically demanding, lipophilic, and metabolically robust substituent.
Core Reagent and Methodology: Pentafluorothiophenol (C₆F₅SH)
The primary route to C₆F₅S-containing compounds is through the use of pentafluorothiophenol (C₆F₅SH) as a nucleophile. The workhorse reaction for this transformation is Nucleophilic Aromatic Substitution (SₙAr).
Causality in Experimental Design: The SₙAr reaction is fundamentally driven by the presence of a sufficiently electron-deficient aromatic or heteroaromatic substrate. The high electronegativity of the fluorine atoms on the pentafluorophenyl ring makes the C₆F₅S⁻ anion a relatively weak nucleophile, but it is highly effective in displacing leaving groups (like halides) on activated aromatic systems. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it solvates the cation of the base without strongly hydrogen-bonding to the thiolate nucleophile, thereby maximizing its reactivity.
General Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.
Caption: General SₙAr mechanism for C₆F₅S- group introduction.
Experimental Protocol: Synthesis of a Pentafluorophenyl Thioether via SₙAr
This protocol describes the reaction of pentafluorothiophenol with an activated aryl halide.
Materials:
-
Activated Aryl Halide (e.g., 4-nitrofluorobenzene): 1.0 mmol
-
Pentafluorothiophenol (C₆F₅SH): 1.1 mmol
-
Potassium Carbonate (K₂CO₃): 1.5 mmol
-
Anhydrous N,N-Dimethylformamide (DMF): 5 mL
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the activated aryl halide and potassium carbonate.
-
Add anhydrous DMF and stir the suspension for 10 minutes at room temperature.
-
Add pentafluorothiophenol dropwise to the mixture.
-
Heat the reaction mixture to 80°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired pentafluorophenyl thioether.
Self-Validation: The success of the protocol is validated by the complete consumption of the starting aryl halide (monitored by TLC) and characterization of the purified product by ¹H NMR, ¹⁹F NMR, and mass spectrometry, confirming the incorporation of the C₆F₅S- moiety.
Part II: The Trifluoromethylthio (SCF₃) Group: A Triumvirate of Strategies
The SCF₃ group is a bioisostere of the trifluoromethyl (CF₃) group but is significantly more lipophilic (Hansch parameter π ≈ 1.44), making it exceptionally valuable for enhancing cell membrane permeability.[1] The synthetic toolbox for its introduction is vast and can be broadly categorized into electrophilic, nucleophilic, and radical approaches.[2]
A. Electrophilic Trifluoromethylthiolating Reagents ("SCF₃⁺" Donors)
These reagents are designed to react with a wide range of nucleophiles and are particularly effective for the functionalization of electron-rich systems.
Key Reagents & Their Evolution:
-
Early Reagents: Toxic gases like CF₃SCl limited early development.[3]
-
Hypervalent Iodine Reagents: The Shibata and Lu-Shen reagents offered shelf-stable, solid alternatives for reacting with nucleophiles like indoles and β-keto esters.[4][5]
-
N-Trifluoromethylthio-imides: N-trifluoromethylthiophthalimide and related compounds were developed, but their reactivity was often limited. The breakthrough came with N-trifluoromethylthiosaccharin , developed by the Shen group, which exhibits significantly higher electrophilicity due to the replacement of a carbonyl with a sulfonyl group.[6][7] This increased reactivity allows for the trifluoromethylthiolation of less activated substrates.[1][6]
-
Next-Generation Imides: Further enhancing this concept, N-trifluoromethylthiodibenzenesulfonimide replaces both carbonyls with sulfonyl groups, creating one of the most powerful electrophilic reagents to date.[6][8]
General Mechanism:
Caption: General pathway for electrophilic trifluoromethylthiolation.
Performance Comparison of Key Electrophilic Reagents
| Reagent | Structure | Stability | Key Applications | Causality/Comments |
| Lu-Shen Reagent | Hypervalent Iodine | Good | β-keto esters, indoles | The hypervalent iodine backbone serves as an excellent leaving group, facilitating the "SCF₃⁺" transfer. |
| N-Trifluoromethyl-thiophthalimide | Imide-based | Good | Limited to strong nucleophiles | The two carbonyl groups are not sufficient to render the N-S bond highly polarized for broad reactivity. |
| N-Trifluoromethyl-thiosaccharin | Saccharin-based | Excellent, Crystalline Solid | Broad: Alcohols, amines, thiols, electron-rich arenes, ketones.[7][9] | The strongly electron-withdrawing sulfonyl group significantly increases the electrophilicity of the sulfur atom, broadening the substrate scope.[6] |
| N-Trifluoromethyl-thiodibenzenesulfonimide | Di-sulfonyl-imide | Excellent | Very broad, including less reactive nucleophiles | The presence of two sulfonyl groups makes this one of the most powerfully electrophilic reagents available.[8] |
Experimental Protocol: Trifluoromethylthiolation of Indole with N-Trifluoromethylthiosaccharin
Rationale: Indoles are privileged scaffolds in medicinal chemistry. This protocol demonstrates a direct C-H functionalization on an electron-rich heterocycle under mild conditions.[9]
Materials:
-
Indole: 0.5 mmol
-
N-(Trifluoromethylthio)saccharin: 0.75 mmol (1.5 equiv)
-
2,2,2-Trifluoroethanol (TFE): 1.5 mL
Procedure:
-
In a 4 mL screw-cap vial, dissolve the indole and N-(Trifluoromethylthio)saccharin in TFE.
-
Seal the vial and stir the reaction mixture at 40°C for 12 hours.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the 3-(trifluoromethylthio)indole product.
Self-Validation: The reaction can be monitored by TLC for the disappearance of the indole starting material. The structure of the product is confirmed by NMR, where a characteristic singlet in the ¹⁹F NMR spectrum around -42 ppm and the disappearance of the C3-H proton in the ¹H NMR spectrum will be observed.
B. Nucleophilic Trifluoromethylthiolating Reagents ("SCF₃⁻" Donors)
These reagents are primarily used in transition-metal-catalyzed cross-coupling reactions, typically with aryl or vinyl halides/triflates.[10][11]
Key Reagents:
-
Simple Salts: AgSCF₃ and CuSCF₃ are common sources, but their low solubility and stability can be problematic.
-
Soluble Sources: Me₄NSCF₃ offers better solubility.
-
Ligated Copper Complexes: Pre-formed complexes like (bpy)CuSCF₃ or (phen)CuSCF₃ provide stable, well-defined, and highly effective reagents for cross-coupling reactions.[12][13]
Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Iodide[12][13]
Rationale: This protocol demonstrates the power of nucleophilic reagents to functionalize pre-existing C-X bonds, a common strategy in late-stage functionalization. The use of a directing group can facilitate the reaction at lower temperatures.
Materials:
-
Aryl Iodide (with a directing group, e.g., 2-iodobenzamide): 0.2 mmol
-
AgSCF₃: 0.4 mmol (2.0 equiv)
-
Copper(I) Bromide (CuBr): 0.02 mmol (10 mol%)
-
1,10-Phenanthroline: 0.024 mmol (12 mol%)
-
Anhydrous DMF: 1.0 mL
Procedure:
-
To a dry Schlenk tube, add CuBr, 1,10-phenanthroline, and AgSCF₃.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add a solution of the aryl iodide in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the aryl trifluoromethyl sulfide.
C. Radical Trifluoromethylthiolating Reagents ("SCF₃•" Generators)
This approach enables the functionalization of C-H bonds and the addition across double/triple bonds through a radical mechanism. AgSCF₃ is a versatile reagent that, in the presence of an oxidant like K₂S₂O₈, can serve as an excellent source of the SCF₃• radical.[2][14][15]
General Mechanism:
Caption: General workflow for radical trifluoromethylthiolation.
Part III: Head-to-Head Comparison & Strategic Selection
Choosing between introducing a C₆F₅S- group and an SCF₃ group is a critical decision driven by the desired final properties of the molecule.
Comparison of Physicochemical Properties
| Property | Pentafluorophenylthio (C₆F₅S-) | Trifluoromethylthio (SCF₃) | Pentafluorosulfanyl (SF₅) [for context] |
| Lipophilicity (π) | High | Very High (≈ 1.44)[1] | Higher than CF₃[16][17] |
| Electronic Effect | Strongly Electron-Withdrawing (σₚ ≈ 0.45) | Strongly Electron-Withdrawing (σₚ ≈ 0.50) | "Super" Electron-Withdrawing (σₚ ≈ 0.68) |
| Steric Bulk | High (Planar but bulky) | Moderate (Conically shaped) | Larger than CF₃[16] |
| Metabolic Stability | High (Resistant to oxidation) | Very High | Extremely High[16] |
| Synthetic Access | Primarily nucleophilic (SₙAr) | Electrophilic, Nucleophilic, and Radical methods | Challenging, but improving[18] |
Note: Data for the SF₅ group is included to provide context on trends in highly fluorinated sulfur groups. The SF₅ group is often considered a "super-trifluoromethyl" group.[18]
Which Reagent Class to Choose? A Decision Guide
-
Goal: Introduce an aromatic, fluorinated thioether.
-
Choice: Use pentafluorothiophenol via SₙAr on an activated (hetero)aryl halide. This is a robust and predictable method for introducing the C₆F₅S- group.
-
-
Goal: Trifluoromethylthiolate an electron-rich arene, heterocycle, alcohol, or amine.
-
Goal: Trifluoromethylthiolate an aryl/vinyl halide or triflate.
-
Choice: Use a nucleophilic reagent in a copper-catalyzed cross-coupling. A ligated copper complex like (phen)CuSCF₃ (which can be generated in situ) is often the most reliable choice.[12]
-
-
Goal: Perform a C-H trifluoromethylthiolation on an unactivated substrate or add across an alkene.
Conclusion and Future Outlook
The strategic introduction of fluorinated thio-groups is a powerful tactic in modern chemical synthesis. While the pentafluorophenylthio group offers a reliable method for installing a bulky, electron-withdrawing aromatic moiety, the trifluoromethylthio group provides unparalleled versatility through a diverse set of electrophilic, nucleophilic, and radical reagents. The development of next-generation electrophilic reagents like N-trifluoromethylthiosaccharin has significantly broadened the scope of accessible SCF₃-containing molecules, allowing for late-stage functionalization under mild conditions.[1] The choice of reagent is not merely a matter of preference but a strategic decision based on the substrate, the desired bond formation, and the specific molecular properties being sought. As our understanding of fluorine chemistry deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for installing these valuable functional groups.
References
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Qiu, Y.-F., Zhu, X.-Y., Li, Y.-X., He, Y.-T., Yang, F., Wang, J., Hua, H.-L., Zheng, L., Wang, L.-C., Liu, X.-Y., & Liang, Y.-M. (2015). AgSCF3-Mediated Trifluoromethylthiolation/Radical Cascade Cyclization of 1,6-Enynes. Organic Letters, 17(15), 3758–3761. [Link]
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Liu, K., Jin, Q., Chen, S., & Liu, P. N. (2017). AgSCF3-mediated trifluoromethylthiolation of α,α-diaryl allylic alcohols via radical neophyl rearrangement. RSC Advances, 7(3), 1546–1552. [Link]
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Zhu, J., Xu, C., Xu, C., & Shen, Q. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 240-256. [Link]
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Zhu, J., Xu, C., & Shen, Q. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 240-256. [Link]
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amphoteros. (2014). The pentafluorosulfanyl group: obscure, yet intriguing. amphoteros. [Link]
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Ni, C., Hu, M., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. CCS Chemistry, 4(5), 1436-1450. [Link]
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D'Eli, R., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemistry-A European Journal, 23(53), 12971-12979. [Link]
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Zhang, X., et al. (2024). Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3. Organic & Biomolecular Chemistry. [Link]
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Yang, X.-J., et al. (2022). Trifluoromethylsulfonyl pyridinium salt for trifluoromethythiolation of indoles. Journal of Fluorine Chemistry, 263, 110047. [Link]
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Xu, C., et al. (2014). N-trifluoromethylthiosaccharin: an easily accessible, shelf-stable, broadly applicable trifluoromethylthiolating reagent. Angewandte Chemie International Edition, 53(35), 9316-20. [Link]
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Qiu, Y.-F., et al. (2015). AgSCF3-Mediated Trifluoromethylthiolation/Radical Cascade Cyclization of 1,6-Enynes. Organic Letters, 17(15), 3758-3761. [Link]
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Altomonte, S., et al. (2014). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Advances, 4(39), 20164-20176. [Link]
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Mayr, H., et al. (2018). Mayr's Database Of Reactivity Parameters. Angewandte Chemie International Edition, 57, 12690-12695. [Link]
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Shao, X.-X., & Shen, Q. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(6), 3333–3348. [Link]
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Jiang, X., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513-22. [Link]
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Matouš, J., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7544. [Link]
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Wang, F., et al. (2021). Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. Organic & Biomolecular Chemistry, 19(20), 4495-4499. [Link]
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Xu, J., et al. (2014). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic Letters, 16(15), 3942-5. [Link]
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The Pentafluorosulfanyl Group: A "Super-Trifluoromethyl" or a Distinct Chemical Entity? A Head-to-Head Comparison for the Medicinal Chemist
In the relentless pursuit of novel therapeutic agents, the strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby enhancing its drug-like properties. While the trifluoromethyl (CF3) group has long been the workhorse of this strategy, the pentafluorosulfanyl (SF5) group has emerged as a compelling, albeit more complex, alternative. Often dubbed a "super-trifluoromethyl group," this moniker belies the nuanced and distinct characteristics that set it apart. This guide provides a head-to-head comparison of the SF5 and CF3 groups, offering experimental data and field-proven insights to inform strategic decisions in drug design.[1][2]
Physicochemical Properties: A Quantitative Showdown
At first glance, the SF5 and CF3 groups share the common feature of being strongly electron-withdrawing and composed of fluorine atoms. However, a closer look at their fundamental physicochemical properties reveals significant distinctions that have profound implications for molecular design.
| Property | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Rationale & Implication |
| Van der Waals Volume (ų) | 34.6 | 55.4 | The SF5 group is significantly larger, intermediate between a CF3 and a tert-butyl group, allowing it to fill larger pockets in binding sites and impart greater steric influence.[3] |
| Geometry | Tetrahedral | Octahedral | The unique octahedral geometry of the SF5 group can lead to more specific and selective interactions with biological targets compared to the tetrahedral CF3 group.[3][4] |
| Lipophilicity (Hansch, π) | 0.88 | 1.23 | SF5 is considerably more lipophilic, which can enhance membrane permeability and bioavailability, but may also increase non-specific binding if not carefully balanced.[3][4] |
| Electronegativity (Pauling Scale) | 3.36 | 3.65 | The higher electronegativity of the SF5 group results in a stronger electron-withdrawing effect, impacting the electronics of the parent molecule more significantly.[5][6] |
| Hammett Constant (σp) | 0.53 | 0.68 | The larger σp value for SF5 confirms its superior electron-withdrawing ability through resonance and induction, which can modulate pKa and metabolic stability.[3][4] |
| Hammett Constant (σm) | 0.43 | 0.61 | Similarly, the higher σm value indicates a stronger inductive electron-withdrawing effect from the meta position.[3][4] |
Delving Deeper: Impact on Key Drug-Like Properties
The quantitative differences laid out above translate into tangible effects on a molecule's behavior in a biological system. Understanding these causal relationships is critical for the rational application of SF5 and CF3 groups.
Lipophilicity and Permeability
A key differentiator is the significantly higher lipophilicity of the SF5 group.[3][4] This property is a double-edged sword. On one hand, increased lipophilicity can enhance a drug's ability to cross cellular membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[7] For instance, in a study on 2-substituted indoles, replacing a CF3 group with an SF5 group led to a measurable increase in the logarithm of the partition coefficient (log P) by approximately 0.3 units.[3][8]
On the other hand, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. Therefore, the decision to use an SF5 group to enhance permeability must be carefully weighed against these potential liabilities.
Metabolic Stability
Both CF3 and SF5 groups are known for their high chemical and thermal stability, which often translates to enhanced metabolic stability.[1][7] The strong carbon-fluorine and sulfur-fluorine bonds are resistant to cleavage by metabolic enzymes.[7] The SF5 group, in particular, is exceptionally robust and can shield adjacent positions on a molecule from metabolic attack.[9][10] This increased stability can extend a drug's half-life in the body, potentially leading to a more favorable dosing regimen.
The powerful electron-withdrawing nature of both groups can also deactivate aromatic rings towards oxidative metabolism by cytochrome P450 enzymes. Given that the SF5 group has a stronger electron-withdrawing effect than the CF3 group, it can offer a greater degree of metabolic protection in certain contexts.[3][4]
Electronic Effects and pKa Modulation
As quantified by their Hammett constants, the SF5 group is a more potent electron-withdrawing group than CF3.[3][4][6] This has significant implications for the pKa of nearby acidic or basic functional groups. For medicinal chemists, modulating pKa is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
For example, attaching an SF5 group to an aromatic ring will make a distal carboxylic acid more acidic or a nearby aniline less basic to a greater extent than a CF3 group would. This powerful electronic perturbation allows for fine-tuning of a molecule's physicochemical profile.
A Medicinal Chemist's Decision Workflow
The choice between incorporating an SF5 or a CF3 group is context-dependent. The following workflow diagram illustrates a simplified decision-making process for a medicinal chemist considering these two crucial moieties.
Caption: A decision workflow for selecting between CF3 and SF5 groups in lead optimization.
Case Studies: Theory vs. Practice
While the physicochemical data provide a strong theoretical framework, the ultimate test is the impact on biological activity. The replacement of a CF3 with an SF5 group does not guarantee an improvement in potency and can sometimes be detrimental.
-
p97 ATPase Inhibitors: In a study of indole-based inhibitors of the AAA ATPase p97, replacement of a C-5 trifluoromethyl group with a pentafluorosulfanyl group resulted in an almost 5-fold decrease in inhibitory activity.[9][10] This surprising result highlights that the increased steric bulk and stronger electron-withdrawing effect of the SF5 group are not universally beneficial and that subtle changes can disrupt favorable interactions in the binding pocket.[9][10]
-
Cannabinoid Receptor Ligands: In contrast, a study on pyrazole-based cannabinoid receptor ligands found that SF5-substituted analogues generally showed slightly higher or equivalent CB1 receptor affinity compared to their CF3 counterparts.[11] In this case, the properties of the SF5 group were well-tolerated and even slightly advantageous.
-
Teriflunomide Derivatives: An investigation into derivatives of the multiple sclerosis drug teriflunomide revealed that an SF5-substituted version not only had superior properties as a 19F MRI reporter group but also showed an improved capacity to inhibit T cell proliferation, suggesting better anti-inflammatory activity than the original CF3-containing drug.[12]
These examples underscore the importance of empirical testing. The SF5 group is not a simple "drop-in" replacement for CF3 but a distinct chemical tool that must be evaluated on a case-by-case basis.
Synthetic Accessibility: A Practical Hurdle
A major practical consideration that has historically limited the widespread use of the SF5 group is its synthetic accessibility.[7][13] Introducing a CF3 group is now relatively routine in medicinal chemistry, with a vast array of commercially available building blocks and reliable synthetic methods.
The synthesis of SF5-containing compounds, however, has been more challenging.[3] Early methods often required harsh reagents like sulfur monofluoride pentafluoride (SF5Cl), a reactive and difficult-to-handle gas.[5] However, recent advances have made the incorporation of the SF5 group more practical. For example, gas-free methods for the synthesis of SF5Cl have been developed, and the radical addition of SF5Cl to alkynes is a key strategy for creating SF5-alkynes, which are versatile synthetic intermediates.[5][8] Despite this progress, the synthesis of SF5-containing molecules generally remains more complex and costly than their CF3 counterparts.
General Experimental Protocol: Synthesis of a 2-SF5-Indole
The following is a generalized, illustrative protocol for the synthesis of a 2-SF5-indole, adapted from methodologies described in the literature.[3][8] This demonstrates the multi-step nature often required for SF5 incorporation.
Step 1: Synthesis of the SF5-Alkyne Intermediate
-
To a solution of the terminal alkyne (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add a radical initiator (e.g., AIBN, 0.1 eq).
-
Bubble SF5Cl gas through the solution (or use a solution of SF5Cl) at a controlled temperature (e.g., 40-60 °C) for several hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction and purify the crude product via column chromatography to yield the SF5-alkyne.
Step 2: Cyclization to the 2-SF5-Indole
-
Dissolve the SF5-alkyne (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., K3PO4, 2.0 eq) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 40 °C) for 12-24 hours.
-
Monitor the cyclization reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final 2-SF5-indole product by column chromatography.
This protocol is a simplified representation and requires optimization for specific substrates. The handling of SF5Cl, in particular, requires specialized equipment and safety precautions.
Conclusion: An Expanding Toolkit for the Medicinal Chemist
The pentafluorosulfanyl group is far more than a mere "super-trifluoromethyl." While it shares some characteristics with its smaller cousin, its distinct steric, electronic, and lipophilic properties make it a unique tool in the medicinal chemist's arsenal.[1] Its greater lipophilicity can enhance permeability, its exceptional stability can improve metabolic profiles, and its powerful electron-withdrawing nature allows for significant pKa modulation.
However, the SF5 group's larger size and the current challenges in its synthetic accessibility mean that its application must be carefully considered.[2][9] It is not a universal replacement for the CF3 group, and its effects on biological activity can be unpredictable. As synthetic methodologies continue to improve and our understanding of its in vivo behavior grows, the SF5 group is poised to play an increasingly important role in the design of the next generation of therapeutics, offering a distinct path to modulate molecular properties beyond the well-trodden ground of the trifluoromethyl group.
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Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. (2022). ACS Sensors, 7(1), 148-156. Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of Pentafluorophenyl Sulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a paramount determinant of its clinical viability. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxic metabolite formation. The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, often to enhance metabolic stability. This guide provides an in-depth technical assessment of the metabolic stability of pentafluorophenyl sulfide derivatives, comparing their anticipated metabolic fate with non-fluorinated and other halogenated analogs, supported by established biochemical principles and available data.
The Rationale for Fluorination in Drug Design: A Double-Edged Sword
The introduction of fluorine into a drug candidate is a well-established strategy to block metabolic "soft spots."[1] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by oxidative enzymes like the cytochrome P450 (CYP450) superfamily.[1] By replacing a hydrogen atom at a metabolically vulnerable position on an aromatic ring with fluorine, chemists can effectively shield the molecule from hydroxylation, a common Phase I metabolic reaction.[1] This "metabolic blocking" is intended to increase the drug's half-life and systemic exposure.
However, the heavily fluorinated pentafluorophenyl group introduces unique electronic properties. The strong electron-withdrawing nature of the five fluorine atoms renders the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. This opens up alternative metabolic pathways, such as conjugation with endogenous nucleophiles like glutathione (GSH), which can lead to rapid clearance and the formation of distinct metabolites.[2]
Comparative Metabolic Pathways: Phenyl Sulfide vs. This compound
The metabolic fate of an aryl sulfide is largely dictated by the nature of the aromatic ring and the enzymatic machinery it encounters. Below, we compare the predicted primary metabolic pathways for a generic phenyl sulfide and a this compound.
Phenyl Sulfide Derivatives (The Non-Fluorinated Analog)
For a typical phenyl sulfide, two primary metabolic pathways are anticipated:
-
Aromatic Hydroxylation: The phenyl ring is susceptible to oxidation by CYP450 enzymes, leading to the formation of phenolic metabolites. The position of hydroxylation is influenced by the other substituents on the ring.
-
Sulfoxidation: The sulfur atom of the thioether is a target for oxidation by CYP450s and flavin-containing monooxygenases (FMOs), yielding the corresponding sulfoxide and, subsequently, the sulfone.[3][4] These more polar metabolites are typically more readily excreted.
This compound Derivatives
The this compound moiety presents a different metabolic landscape:
-
Blocked Aromatic Hydroxylation: The C-F bonds of the pentafluorophenyl ring are highly resistant to CYP450-mediated hydroxylation, effectively shutting down this metabolic route.
-
Sulfoxidation: Similar to their non-fluorinated counterparts, the sulfur atom can be oxidized to the sulfoxide and sulfone.[3][4]
-
Nucleophilic Aromatic Substitution (SNA_r): This is a key differentiating pathway. The electron-deficient pentafluorophenyl ring is an electrophilic target for nucleophiles. A primary route of metabolism can be conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[2][5][6] This reaction typically involves the displacement of the para-fluorine atom.[2] The resulting GSH conjugate is then further processed through the mercapturic acid pathway for excretion.[5][6][7]
Visualizing the Metabolic Divergence
The following diagrams illustrate the predicted metabolic pathways for both classes of compounds.
Caption: Predicted metabolic pathways for a generic phenyl sulfide.
Caption: Predicted metabolic pathways for a this compound.
Qualitative Comparison of Metabolic Stability
While comprehensive, direct quantitative data for a series of this compound derivatives and their analogs is limited in the public domain, we can construct a qualitative comparison based on established medicinal chemistry principles.
| Feature | Phenyl Sulfide | Monofluoro-phenyl Sulfide | This compound |
| Susceptibility to Aromatic Hydroxylation | High | Reduced at the site of fluorination, potentially shifted to other positions | Very Low / Negligible |
| Susceptibility to Sulfoxidation | High | High | High |
| Susceptibility to Glutathione Conjugation | Very Low / Negligible | Very Low / Negligible | High (potential for rapid clearance) |
| Predicted Overall Metabolic Stability | Generally Low to Moderate | Moderate to High (position-dependent) | Variable; potentially low if GSH conjugation is a major pathway |
| Primary Metabolites | Hydroxylated and sulfoxidized products | Hydroxylated and sulfoxidized products | Glutathione conjugates and sulfoxidized products |
Expert Insights: The key takeaway is that while the pentafluorophenyl group effectively blocks oxidative metabolism at the aromatic ring, it introduces a potential liability through nucleophilic attack. The overall metabolic stability will therefore be a balance between the rate of sulfoxidation and the rate of glutathione conjugation. If GST-mediated conjugation is rapid, the compound could exhibit poor metabolic stability despite being resistant to CYP450-mediated aromatic hydroxylation.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard, high-throughput method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: Generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing phosphate buffer, MgCl₂, and the test compound at the desired final concentration (typically 1-10 µM).
-
Pre-incubation: Pre-warm the reaction mixture and a separate aliquot of the liver microsome suspension to 37°C for approximately 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the reaction mixture, followed immediately by the addition of the liver microsomes. The final microsomal protein concentration is typically 0.5-1.0 mg/mL. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with a known concentration of an internal standard. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .
A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
Conclusion and Future Directions
The this compound moiety offers a fascinating case study in the complexities of drug metabolism. While it effectively serves as a "metabolic shield" against oxidative attack on the aromatic ring, it simultaneously introduces a potential "Achilles' heel" in the form of susceptibility to nucleophilic displacement by glutathione.
For drug development professionals, this underscores a critical principle: enhancing metabolic stability is not merely about blocking a single, known metabolic pathway. A comprehensive assessment must consider how structural modifications alter the molecule's overall electronic and steric properties, potentially opening new, unforeseen metabolic routes.
Future research should focus on obtaining direct comparative data for a series of this compound derivatives alongside their non-fluorinated and partially fluorinated analogs. Such studies would provide invaluable quantitative insights and allow for the development of more predictive models for the metabolic fate of these and other highly fluorinated compounds.
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The Pentafluorosulfanyl Group in Drug Discovery: A Comparative Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry. Among these, the pentafluorosulfanyl (SF5) group is rapidly emerging as a powerful tool for modulating the properties of drug candidates.[1] This guide provides an in-depth comparison of the SF5 group with its common bioisosteres, supported by experimental data, and offers insights into the Structure-Activity Relationship (SAR) studies of SF5-containing compounds.
The Rise of the SF5 Group: Beyond Traditional Bioisosteres
The pentafluorosulfanyl (SF5) group is gaining significant attention as a bioisosteric replacement for moieties like the trifluoromethyl (CF3), tert-butyl, and nitro groups.[1][2] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The unique physicochemical properties of the SF5 group, including its high electronegativity, metabolic stability, and distinct lipophilicity, make it a compelling substituent for optimizing the efficacy and pharmacokinetic profiles of drug candidates.[1][3]
The SF5 group is often dubbed the "super trifluoromethyl group" due to its more pronounced electron-withdrawing nature and greater lipophilicity.[4][5] These characteristics can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability compared to its CF3 counterpart.[3][4]
Physicochemical Properties: A Head-to-Head Comparison
The decision to incorporate an SF5 group into a drug candidate is driven by its unique combination of electronic and steric properties. Understanding these properties in comparison to common bioisosteres is crucial for rational drug design.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) |
| **Van der Waals Volume (ų) ** | 55.4[6] | 34.6[6] | 76.9[6] |
| Lipophilicity (Hansch parameter, π) | 1.23[6][7] | 0.88[6][7] | 1.98 |
| Electronegativity (Pauling scale) | ~3.65[8] | ~3.36[8] | ~2.55 (for Carbon) |
| Hammett Constant (σp) | 0.68[6][7] | 0.53 - 0.54[6][9] | -0.20 |
| Metabolic Stability | High[3][6] | Moderate to High | Variable, prone to oxidation |
| Chemical Stability | High[3] | Generally high, but can be hydrolyzed[10] | Generally high |
Key Insights:
-
Size and Shape: The SF5 group's volume is intermediate between the smaller CF3 group and the bulkier t-Bu group, offering a unique steric profile for probing protein binding pockets.[6] Its octahedral geometry can also lead to more selective interactions with biological targets.[6]
-
Lipophilicity and Permeability: Despite its high electronegativity, the SF5 group significantly increases the lipophilicity of a molecule, often more so than the CF3 group.[3][6] This can enhance membrane permeability and improve bioavailability.[3]
-
Electronic Effects: The SF5 group is a powerful electron-withdrawing group, more so than the CF3 group, as indicated by its higher Hammett constant.[6][7] This can profoundly influence a molecule's pKa, binding affinity, and metabolic stability.[6]
-
Metabolic Stability: The strong S-F bonds contribute to the high metabolic stability of the SF5 group, making it resistant to degradation by metabolic enzymes.[3][11] This can lead to a longer half-life in the body.[4]
SAR Studies in Action: Case Studies of SF5-Containing Drug Candidates
The true value of the SF5 group is demonstrated in its application in drug discovery programs. Examining specific examples reveals how its introduction can dramatically alter biological activity.
Case Study 1: Antimalarial Agents
In the development of antimalarial drugs, the replacement of a trifluoromethyl group with a pentafluorosulfanyl group in a mefloquine analog resulted in a compound with higher in vivo activity and a longer half-life.[4] This highlights the potential of the SF5 group to enhance both the pharmacodynamic and pharmacokinetic properties of a drug candidate.
Case Study 2: Anticancer Agents
Curcuminoids featuring SF5 substituents have shown distinctly increased anticancer activities compared to their non-fluorinated counterparts.[4] Similarly, a derivative of the anti-cancer drug vorinostat, where a para-SF5 aryl cap was introduced, demonstrated the group's utility in modifying existing drug scaffolds.[4]
Case Study 3: NK1 Receptor Ligands
In a study targeting the NK1 receptor, researchers successfully replaced the common trifluoromethyl groups with a pentafluorosulfanyl group.[9] The resulting compounds exhibited significant binding affinity, with the SF5 group occupying a similar position in the receptor's binding pocket as one of the CF3 groups of the approved drug aprepitant.[9] This demonstrates the SF5 group's ability to act as a successful bioisostere for the CF3 group in a well-defined biological target.
Experimental Protocols: A Guide to Key Methodologies
To facilitate the exploration of SF5-containing compounds in your own research, here are detailed protocols for key experiments.
Protocol 1: Determination of Lipophilicity (logP) by HPLC
Objective: To experimentally determine the partition coefficient (logP) of an SF5-containing compound, a critical parameter for predicting its membrane permeability and overall drug-likeness.
Methodology:
-
Preparation of Standards: Prepare a series of standard compounds with known logP values.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio will depend on the column and the compounds being analyzed.
-
HPLC Analysis:
-
Inject the standard compounds and the SF5-containing test compound onto a C18 reverse-phase HPLC column.
-
Elute the compounds using an isocratic mobile phase.
-
Record the retention time for each compound.
-
-
Calculation:
-
Plot the log of the retention time (log k') of the standard compounds against their known logP values to generate a calibration curve.
-
From the retention time of the SF5-containing compound, determine its log k' and use the calibration curve to calculate its logP value.
-
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the metabolic stability of an SF5-containing compound by incubating it with liver microsomes and monitoring its disappearance over time.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the SF5-containing test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound to the reaction mixture.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Synthetic Strategies for Introducing the SF5 Group
A significant challenge in the widespread adoption of the SF5 group has been the difficulty of its synthetic introduction.[3][12] However, recent advancements have made SF5-containing building blocks more accessible.
Two general methods are reported for accessing SF5-containing small molecules:
-
Oxidative Fluorination: This method involves the reaction of (hetero)aromatic disulfides or thiols with fluorinating agents.[6]
-
Use of SF5-Containing Building Blocks: The availability of various SF5-substituted building blocks has expanded, allowing for their incorporation into target molecules through standard cross-coupling reactions and other synthetic transformations.[11][13] For example, a Negishi cross-coupling strategy has been successfully employed to synthesize aromatic SF5-containing amino acids.[13]
The development of more straightforward and scalable synthetic routes remains an active area of research.[3]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of common functional groups with the SF5 moiety.
Caption: A typical experimental workflow for SAR studies of SF5-containing compounds.
Conclusion and Future Perspectives
The pentafluorosulfanyl group has firmly established itself as a valuable substituent in modern drug discovery.[14] Its unique combination of steric and electronic properties offers medicinal chemists a powerful tool to overcome challenges in lead optimization, such as improving metabolic stability, enhancing binding affinity, and modulating pharmacokinetic profiles.[3] While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodologies are making the SF5 group more accessible.[12][15] As our understanding of the intricate effects of the SF5 group on molecular properties continues to grow, we can expect to see its increased application in the development of next-generation therapeutics.
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The "Super-Trifluoromethyl" Group: A Comparative Guide to SF₅- and CF₃-Analogs in Drug Discovery
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorinated functional groups has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's physicochemical and biological characteristics.[1] Among the most utilized fluorine-containing moieties is the trifluoromethyl (CF₃) group, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, in the relentless pursuit of superior drug candidates, researchers are increasingly turning to a lesser-known but powerful alternative: the pentafluorosulfanyl (SF₅) group. Often dubbed the "super-trifluoromethyl" group, the SF₅ moiety presents a distinct set of properties that can offer significant advantages over its CF₃ counterpart. This guide provides a comprehensive in vitro and in vivo comparison of SF₅- and CF₃-analogs, offering experimental insights and protocols to aid researchers in harnessing the potential of these remarkable functional groups.
Head-to-Head: Physicochemical and Biological Properties of SF₅ vs. CF₃
The decision to incorporate an SF₅ or CF₃ group into a drug candidate is driven by the specific therapeutic objective and the desired pharmacokinetic profile. While both are potent electron-withdrawing groups, they differ significantly in their steric bulk, lipophilicity, and metabolic stability.
Physicochemical Properties: A Tale of Two Groups
| Property | SF₅ Group | CF₃ Group | Key Implications for Drug Design |
| **Volume (ų) ** | 55.4[2] | 34.6[2] | The larger size of the SF₅ group can lead to more selective interactions with biological targets but may also introduce steric hindrance.[2] |
| Lipophilicity (Hansch parameter, π) | 1.23[2][3] | 0.88[1][2][3] | The higher lipophilicity of the SF₅ group can enhance cell membrane permeability but may also increase non-specific binding and reduce solubility.[2][3] |
| Electronegativity (Pauling Scale) | 3.65[4] | 3.36[4] | The greater electronegativity of the SF₅ group can lead to stronger non-covalent interactions and increased metabolic stability.[4] |
| Electron-Withdrawing Effect (Hammett constant, σp) | 0.68[2][3] | 0.53[2][3] | The stronger electron-withdrawing nature of the SF₅ group can modulate the pKa of nearby functional groups and influence metabolic pathways.[2][3] |
| Metabolic Stability | Generally very high[5][6] | High[1] | The exceptional stability of the SF₅ group can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[5][6] |
The distinct properties of the SF₅ group can translate into tangible benefits in a therapeutic context. Its high lipophilicity can improve a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2][3] Furthermore, its exceptional metabolic stability can reduce the rate of drug clearance, leading to a longer duration of action and potentially less frequent dosing.[5][6]
In Vitro Evaluation: A Step-by-Step Guide
A thorough in vitro evaluation is the first step in comparing the potential of SF₅- and CF₃-analogs. The following protocols outline key experiments for assessing metabolic stability and cell permeability.
Experimental Protocol 1: Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its likely in vivo half-life.
Methodology:
-
Preparation of Microsomes: Prepare a suspension of liver microsomes (human or from a relevant animal model) in a suitable buffer.
-
Incubation: Incubate the test compounds (SF₅- and CF₃-analogs) with the microsomal suspension in the presence of NADPH (a necessary cofactor for P450 enzymes).
-
Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of each compound.
Experimental Protocol 2: Cell Permeability (PAMPA) Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting the passive diffusion of compounds across the intestinal barrier.
Methodology:
-
Plate Preparation: Use a 96-well filter plate coated with an artificial membrane (e.g., a lipid-infused polycarbonate filter) and a 96-well acceptor plate.
-
Donor Solution: Prepare solutions of the test compounds (SF₅- and CF₃-analogs) in a buffer simulating the pH of the small intestine.
-
Assay Setup: Add the donor solution to the filter plate and an appropriate buffer to the acceptor plate. Place the filter plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) to allow for compound diffusion.
-
Analysis: Measure the concentration of the compounds in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) for each compound.
In Vivo Evaluation: From Bench to Bedside
Positive in vitro results are a promising start, but in vivo studies are essential to confirm the therapeutic potential of SF₅- and CF₃-analogs.
Experimental Protocol 3: Pharmacokinetic (PK) Study in Rodents
A PK study in a relevant animal model (e.g., mice or rats) provides crucial information about a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Methodology:
-
Dosing: Administer the test compounds (SF₅- and CF₃-analogs) to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
Case Study: The Impact of SF₅ vs. CF₃ on Biological Activity
While physicochemical properties provide a strong theoretical basis for comparison, the ultimate test lies in the biological activity of the analogs. In a study on indole inhibitors of the AAA ATPase p97, a surprising outcome was observed. Contrary to expectations, the SF₅-analog was the least active compound in the series, with an IC₅₀ over 400-fold higher than the most potent analog.[5][7] This highlights a crucial point: the interplay between steric and electronic effects is complex, and the "best" functional group is highly context-dependent. In this particular case, the CF₃O-derivative was biochemically the closest match to the original CF₃-substituted lead compound.[5][7]
However, in other instances, the SF₅ group has demonstrated clear advantages. For example, an SF₅-substituted mefloquine analog showed improved in vivo activity and a longer half-life compared to the parent drug. This underscores the importance of empirical testing and a case-by-case evaluation when choosing between these two powerful functional groups.
Conclusion: A Strategic Choice for Optimized Drug Design
The decision to employ an SF₅ or CF₃ group is a strategic one that requires a deep understanding of their distinct properties and a thorough experimental evaluation. While the CF₃ group remains a workhorse in medicinal chemistry, the SF₅ group offers a compelling alternative with the potential for enhanced metabolic stability and unique target interactions. By carefully considering the specific goals of a drug discovery program and employing the rigorous in vitro and in vivo testing protocols outlined in this guide, researchers can make informed decisions to unlock the full potential of these fascinating fluorinated moieties.
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A Comparative Guide to the Pentafluorosulfanyl Group in Enhancing Drug-Like Properties
Introduction: Beyond Trifluoromethyl—The Rise of a "Super" Bioisostere
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design.[1] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, binding affinity, and lipophilicity.[1] For decades, the trifluoromethyl (CF₃) group has been the workhorse for chemists seeking to introduce fluorine, valued for its ability to block metabolic oxidation and modulate electronic properties. However, the quest for functional groups with even more advantageous characteristics has led to the emergence of the pentafluorosulfanyl (SF₅) group.[2][3]
Often dubbed a "super-trifluoromethyl group," the SF₅ moiety offers a unique combination of properties that distinguish it from its predecessor.[4][5] Compared to the CF₃ group, the SF₅ group is more electronegative, more lipophilic, and sterically larger, while possessing exceptional chemical and thermal stability.[1][6] These attributes make it a compelling bioisosteric replacement for not only the CF₃ group but also for other common functionalities like tert-butyl, halogen, or nitro groups.[2][3]
This guide provides a comprehensive evaluation of the pentafluorosulfanyl group as a tool for enhancing drug-like properties. We will dissect its impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, compare its performance against established bioisosteres using experimental data, and provide detailed protocols for its evaluation.
Comparative Analysis of Physicochemical Properties
The decision to incorporate an SF₅ group is driven by its distinct physicochemical profile. Understanding these properties is critical to predicting its influence on a drug candidate's behavior.
| Property | Hydrogen (H) | Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) | Rationale & Impact |
| van der Waals Volume (ų) | 3.5 | 42.6 | 69.3 | The larger size of the SF₅ group can create critical steric interactions to enhance binding affinity or block unwanted metabolism.[3] |
| Lipophilicity (Hansch π) | 0 | 0.88 | 1.51 | The significantly higher lipophilicity of SF₅ can improve membrane permeability and target engagement but must be balanced to avoid poor solubility.[4][6] |
| Electronegativity (Pauling Scale) | 2.20 | 3.36 | 3.65 | As a powerful electron-withdrawing group, SF₅ can modulate the pKa of nearby functional groups and alter electronic interactions with the target protein.[4] |
| Dipole Moment (Debye) | 0 | ~2.5 | ~3.5 | The strong dipole can influence long-range electrostatic interactions and hydrogen bonding patterns.[3] |
These properties collectively position the SF₅ group as a powerful modulator of a molecule's profile, offering a wider range of accessible chemical space than the CF₃ group.
Enhancing ADME Properties: A Head-to-Head Comparison
The ultimate value of a chemical modification lies in its ability to improve a compound's pharmacokinetic profile. The SF₅ group has demonstrated significant advantages in several key areas.
Metabolic Stability
One of the most celebrated attributes of the SF₅ group is its exceptional metabolic stability.[6] The sulfur atom in the +6 oxidation state is highly resistant to enzymatic attack by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.
Case Study: Mefloquine Analogue The introduction of an SF₅ group was successfully applied in the synthesis of an improved antimalarial mefloquine analog. This modification resulted in a longer half-life and higher in vivo activity compared to the parent compound, a direct consequence of enhanced metabolic stability.[4] Similarly, another study noted that an SF₅-substituted compound exhibited reasonable stability and half-life in liver microsomes, reminiscent of the improvements seen with the mefloquine analog.[4]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines the steps to assess the metabolic stability of a test compound by incubating it with liver microsomes and quantifying its depletion over time.
1. Materials & Reagents:
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (High clearance: Verapamil; Low clearance: Warfarin)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation plate and analytical plate
2. Procedure:
-
Prepare Microsomal Mixture: Dilute the liver microsomes in cold phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.
-
Compound Addition: Add 1 µL of the 10 mM test compound stock to the designated wells of the incubation plate to achieve a final concentration of 10 µM.
-
Pre-incubation: Add the diluted microsomal mixture to the wells. Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction kinetics.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the respective wells.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
Membrane Permeability
A compound's ability to cross biological membranes is essential for oral absorption and reaching intracellular targets. Permeability is heavily influenced by lipophilicity, hydrogen bonding capacity, and molecular size. The high lipophilicity of the SF₅ group can be advantageous for passive diffusion.
Case Study: Meta-Diamide Insecticides In a study developing new insecticides, an SF₅-containing compound (4d) was compared to the commercial insecticide broflanilide, which contains a heptafluoroisopropyl group.[1] Despite the structural differences, the SF₅ moiety resulted in a similar LogP value, indicating that it can confer high lipophilicity comparable to larger fluorinated groups. This balance is crucial for achieving sufficient membrane permeability without compromising solubility.[1]
| Compound | LogP (ACD/Labs T3) | Kinetic Solubility (µg/mL) |
| Broflanilide | 5.2 | 0.05 |
| SF₅-analogue 4d | 5.1 | 0.28 |
| (Data sourced from Lee et al., Molecules, 2020)[1] |
The data shows that the SF₅-analogue maintained high lipophilicity while demonstrating a modest improvement in kinetic solubility, a favorable combination for bioavailability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.
1. Materials & Reagents:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS
2. Procedure:
-
Prepare Donor Plate: Add the test compound to the wells of the donor plate and dilute with PBS to the final desired concentration (e.g., 100 µM).
-
Coat Filter Membrane: Carefully apply 5 µL of the phospholipid solution to the filter of each well on the filter plate.
-
Assemble PAMPA Sandwich: Place the coated filter plate onto the donor plate, ensuring the filter makes contact with the solution in the donor wells.
-
Add Acceptor Solution: Add PBS to the wells of the acceptor plate.
-
Incubation: Place the filter plate into the acceptor plate, creating the "sandwich." Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in the donor, acceptor, and reference wells using an appropriate analytical method (e.g., UV-Vis spectroscopy).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t) / C_equilibrium]) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the filter area.
-
t is the incubation time.
-
C_A(t) is the compound concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at theoretical equilibrium.
-
Impact on Target Potency: A Double-Edged Sword
While improving pharmacokinetics is crucial, any modification must ideally maintain or enhance target potency. The unique steric and electronic properties of the SF₅ group can have dramatic and sometimes unpredictable effects on biological activity.
Case Study: p97 AAA ATPase Inhibitors A structure-activity relationship (SAR) study on indole inhibitors of the p97 enzyme provided a direct comparison between CF₃ and SF₅ analogues.[6] The lead compound, with a CF₃ group at the C-5 position of the indole ring, had an IC₅₀ of 4.5 µM. Surprisingly, replacing the CF₃ with the SF₅ group reduced the inhibitory activity almost five-fold (IC₅₀ = 21.5 µM).[6]
| C-5 Indole Substituent | IC₅₀ (µM) | Rationale for Activity Change |
| -CF₃ | 4.5 ± 0.8 | Baseline activity |
| -SF₅ | 21.5 ± 0.4 | The decrease was hypothesized to be due to the larger size of the SF₅ group or its stronger electron-withdrawing effect, disrupting optimal binding.[6] |
| -NO₂ | 0.05 ± 0.04 | Despite having a similar electron-withdrawing effect to SF₅, the smaller nitro group was ~430-fold more potent, suggesting steric sensitivity at this position.[6] |
| -CH₃ | 0.24 ± 0.11 | An electron-donating group, yet highly potent, indicating that electronic effects were not the sole driver of activity.[6] |
This case study highlights a critical lesson: the SF₅ group is not a simple "drop-in" replacement. Its larger size and potent electronic nature can either be beneficial or detrimental depending on the specific topology and electrostatic environment of the target's binding pocket.
Workflow for Comparative Bioisosteric Evaluation
The decision to employ the SF₅ group should be data-driven and follow a logical workflow. The diagram below illustrates a typical process for comparing bioisosteres like CF₃ and SF₅ during lead optimization.
Caption: Workflow for evaluating SF₅ vs. CF₃ bioisosteres.
Synthetic Accessibility
A significant historical barrier to the widespread adoption of the SF₅ group has been synthetic accessibility.[2][3] Unlike the vast number of commercially available CF₃-containing building blocks, SF₅-substituted precursors have been less common. However, recent advances in synthetic methodology are beginning to overcome this challenge, providing more straightforward lab-scale methods for introducing the SF₅ group into organic molecules.[4][5] This growing accessibility is giving new momentum to research in this area of fluorine chemistry.[4]
Conclusion and Future Outlook
The pentafluorosulfanyl (SF₅) group is far more than a mere analogue of the trifluoromethyl (CF₃) group; it is a distinct and powerful tool in the medicinal chemist's arsenal. Its defining features—superior metabolic stability, high lipophilicity, and strong electron-withdrawing character—offer compelling solutions to common challenges in drug development, particularly in improving pharmacokinetic profiles.
However, as the p97 inhibitor case study demonstrates, its application requires careful consideration. The larger steric bulk and potent electronic effects are not universally beneficial and demand a nuanced, target-specific approach. The growing accessibility of SF₅-containing building blocks will undoubtedly spur further exploration, revealing new opportunities where this "super" bioisostere can transform a promising lead compound into a viable drug candidate. The data presented in this guide strongly supports the continued investigation of the SF₅ group as a strategic modification for optimizing drug-like properties.
References
-
Title: Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement Source: ChemMedChem URL: [Link]
-
Title: Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement Source: ResearchGate URL: [Link]
-
Title: Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules Source: ResearchGate URL: [Link]
-
Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides Source: Molecules URL: [Link]
-
Title: Straightforward Pentafluorosulfanylation for Molecular Design Source: ChemRxiv URL: [Link]
-
Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pentafluorophenyl Sulfide Derivatives in Bioconjugation
Abstract
The covalent labeling of biomolecules is a cornerstone of chemical biology, enabling the study of protein function, localization, and interactions. While maleimides have long been the reagent of choice for targeting cysteine residues, concerns regarding the stability of the resulting thioether bond have spurred the development of alternatives. Among these, pentafluorophenyl (PFP) sulfide derivatives, which react via a nucleophilic aromatic substitution (SNAr) mechanism, have emerged as a promising class of reagents. This guide provides an in-depth comparison of the cross-reactivity profiles of PFP sulfide derivatives and maleimides. We will explore the underlying reaction mechanisms, compare their selectivity for cysteine versus other nucleophilic amino acid residues, and provide detailed experimental protocols for researchers to validate and characterize these reagents in their own systems.
Principles of Covalent Labeling: SNAr vs. Michael Addition
The selectivity and stability of a covalent probe are dictated by its underlying chemical reactivity. Understanding the mechanisms of PFP sulfides and maleimides is crucial to appreciating their respective strengths and weaknesses.
The SNAr Pathway of Pentafluorophenyl (PFP) Derivatives
Perfluoroaromatic compounds are highly electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr).[1] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms facilitates nucleophilic attack and serves to stabilize this intermediate. The subsequent elimination of a fluoride ion is rapid and thermodynamically favorable, resulting in an exceptionally stable, irreversible covalent bond. The reactivity can be tuned by altering the electronic properties of substituents on the ring, though the core mechanism remains the same.[1]
Caption: The SNAr mechanism for PFP sulfide reaction with a cysteine thiol.
The Michael Addition Pathway of Maleimides
Maleimides react with thiols via a conjugate addition, or Michael addition, mechanism. The electron-withdrawing nature of the two carbonyl groups makes the double bond electrophilic and susceptible to attack by nucleophiles like the thiolate anion (R-S⁻). This reaction is highly efficient and selective for thiols at neutral pH (6.5-7.5).[2] However, the resulting thioether bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to reagent exchange and signal loss in vivo.[3] Furthermore, at pH values above 8.5, maleimides can exhibit significant cross-reactivity with primary amines, such as the side chain of lysine.[2]
Caption: Reaction pathways for maleimides, including the desired Michael addition and potential side reactions.
A Head-to-Head Comparison of Reactivity Profiles
The choice of a labeling reagent should be guided by its performance against both the intended target and potential off-targets. Here, we compare PFP sulfides and maleimides based on their reactivity with key biological nucleophiles.
| Feature | Pentafluorophenyl (PFP) Sulfide Derivatives | Maleimide Derivatives |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) |
| Reaction pH | Effective over a broad pH range (typically 7-9) | Optimal at pH 6.5-7.5[2] |
| Bond Type | Thioether (via SNAr) | Thioether (via Michael Addition) |
| Bond Stability | Highly Stable & Irreversible [1] | Reversible (via Retro-Michael)[3] |
| Cross-Reactivity | Lysine: Minimal reactivity at pH 7.4; increases at pH > 9. Histidine: Low potential for reactivity. | Lysine: Significant reactivity at pH > 8.5.[2] Histidine: Generally non-reactive. |
| Hydrolytic Stability | Highly stable to hydrolysis. | Susceptible to hydrolysis at alkaline pH, forming a non-reactive product.[2] |
On-Target Reactivity: Cysteine
Both reagent classes effectively target cysteine residues. The primary differentiator is the stability of the resulting conjugate. The SNAr reaction of PFP sulfides forms an exceptionally robust bond that is not subject to the thiol exchange that plagues maleimide conjugates.[1][3] This is a critical advantage for long-term experiments and in vivo applications where the conjugate is exposed to high concentrations of endogenous thiols like glutathione.
Off-Target Cross-Reactivity: Lysine and Other Nucleophiles
Cross-reactivity with lysine is a significant concern for any cysteine-targeting probe.
-
Maleimides are known to react with lysine at pH values above 8.0, which can lead to unintended labeling and ambiguous results.[2]
-
PFP Sulfides exhibit superior selectivity at physiological pH. While the lysine side chain is nucleophilic, significant reactivity via the SNAr mechanism typically requires more basic conditions (pH > 9) to deprotonate the amine. This provides a wider experimental window where cysteine can be targeted with high fidelity.
Other nucleophilic residues such as histidine, tyrosine, and serine are generally poor nucleophiles under physiological conditions and show minimal reactivity with either class of reagent. However, it is always prudent to confirm this experimentally in the specific protein context of interest.
Experimental Workflow for Assessing Probe Selectivity
Trust in a chemical probe is built upon rigorous validation. We present here a self-validating experimental workflow to directly compare the selectivity of a PFP sulfide probe against a maleimide-based alternative in a complex biological sample, such as a cell lysate. This protocol is designed to be adapted for analysis by either in-gel fluorescence or mass spectrometry.
Caption: Experimental workflow for comparative analysis of probe cross-reactivity.
Protocol: Competitive Labeling and Analysis
Objective: To compare the labeling pattern and selectivity of a novel PFP sulfide probe to a standard maleimide probe.
Materials:
-
Cell lysate (e.g., from HeLa or HEK293 cells) at 2-5 mg/mL in PBS, pH 7.4.
-
PFP-Sulfide probe with a reporter tag (e.g., a fluorophore or biotin).
-
Maleimide probe with an identical reporter tag.
-
N-Ethylmaleimide (NEM) as a blocking agent.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Solution: 10 mM Dithiothreitol (DTT).
Methodology:
-
Preparation: Thaw cell lysate on ice. Normalize protein concentration across all samples. Prepare stock solutions of probes and NEM in DMSO.
-
Blocking Control (Aliquots 2, 4, 6): Add NEM to a final concentration of 10 mM. Incubate for 1 hour at room temperature. This step alkylates the most reactive cysteine thiols, allowing for the assessment of labeling on less reactive sites or off-targets.
-
Probe Labeling (Aliquots 1-4):
-
To aliquots 1 (direct label) and 2 (blocked label), add the PFP-Sulfide probe to a final concentration of 100 µM.
-
To aliquots 3 (direct label) and 4 (blocked label), add the Maleimide probe to a final concentration of 100 µM.
-
Incubate all samples for 1 hour at room temperature, protected from light.
-
-
Quenching: Stop the labeling reaction by adding DTT to a final concentration of 10 mM to all samples. DTT will react with any remaining unreacted probe.
-
Sample Preparation for Analysis:
-
For SDS-PAGE: Add 4x Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel.
-
For Mass Spectrometry: Perform a protein precipitation (e.g., with acetone) or buffer exchange to remove excess reagents, followed by standard trypsin digestion protocols.
-
-
Analysis:
-
In-Gel Fluorescence: Scan the gel using an appropriate fluorescence imager. Compare the banding patterns between the PFP-sulfide and maleimide lanes. The "blocked" lanes (2 and 4) are critical; any remaining bands indicate either labeling of less accessible cysteines or off-target reactions. The no-label controls (5 and 6) are essential for identifying background autofluorescence.
-
Mass Spectrometry: Analyze the digested peptides by LC-MS/MS. Use database searching to identify the specific proteins and amino acid residues that have been modified by the probes. This provides the most definitive evidence of on-target and off-target labeling.
-
Interpreting the Results:
-
A selective probe will show strong labeling in the direct lane (1 or 3) and significantly diminished signal in the NEM-blocked lane (2 or 4).
-
A cross-reactive probe may still show significant labeling in the blocked lane. Mass spectrometry can then confirm if this labeling occurs on cysteine or other residues like lysine.
-
Comparing the overall pattern between the PFP-sulfide and maleimide probes provides a direct measure of their relative selectivity within the same proteome.
Conclusion and Future Outlook
Pentafluorophenyl sulfide derivatives represent a valuable addition to the chemical biology toolbox for protein labeling. Their key advantage lies in the formation of a highly stable, irreversible thioether bond with cysteine residues, overcoming the primary limitation of maleimide-based reagents. Furthermore, they offer a superior selectivity profile, with reduced cross-reactivity towards lysine at physiological pH.
The experimental workflow detailed in this guide provides a robust framework for researchers to validate these claims and confidently select the appropriate reagent for their specific application. As research progresses, further tuning of the perfluoroaryl ring with different electron-withdrawing or -donating groups may lead to a new generation of "smart" probes with even greater selectivity and tailored reactivity, pushing the boundaries of what can be achieved in the precise chemical interrogation of biological systems.[1]
References
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). Source Not Available.
- Protein Labeling: Methods and Mechanisms. (n.d.).
- Reaction Based Fluorescent Probes for Hydrogen Sulfide. (n.d.). PMC - NIH.
- Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (n.d.). Source Not Available.
- Profiling protein S-sulfination with maleimide-linked probes. (n.d.). PMC - NIH.
- Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. (n.d.). PMC - NIH.
- Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjug
- Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. (n.d.). NIH.
- Fluorescent probe for highly selective detection of cysteine in living cells. (2023). PubMed.
- Profiling Protein S-Sulfination with Maleimide-Linked Probes. (2017). PubMed - NIH.
- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- Maleimide Labeling of Proteins and Other Thiol
- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025). Organic Process Research & Development - Figshare.
- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (n.d.).
Sources
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pentafluorophenyl Sulfide
For researchers and professionals in the dynamic fields of scientific research and drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. Pentafluorophenyl sulfide, a valued compound in synthetic chemistry, requires careful and informed handling, particularly concerning its disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring a secure research environment and adherence to regulatory standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is imperative to fully comprehend the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents multiple risks that necessitate stringent safety measures.
This compound is classified as an irritant to the skin, eyes, and respiratory tract.[1] It is also recognized as being hazardous to the environment, with high toxicity to aquatic life.[1] The toxicological properties of this compound have not been fully investigated, which underscores the importance of treating it with a high degree of caution.[1][2]
Incompatibilities: It is crucial to avoid mixing this compound waste with strong oxidizing agents, as well as strong acids and bases, to prevent potentially hazardous reactions.[2]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The first line of defense when handling this compound for disposal is the correct use of Personal Protective Equipment (PPE). A comprehensive safety strategy requires the following:
| Protective Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles | To prevent eye irritation from dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | To protect skin from exposure.[2] |
| Respiratory Protection | Use in a well-ventilated fume hood. For larger quantities or in areas with inadequate ventilation, a dust mask (type N95 or P1) is recommended.[1] | To avoid inhalation of dust, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer to a certified disposal facility.
Step 1: Waste Segregation
All waste containing this compound, including contaminated personal protective equipment (PPE), absorbent materials from spills, and empty containers, must be collected in a designated hazardous waste collection area. Crucially, do not mix this waste with other chemical waste streams unless their compatibility is certain. Specifically, avoid combining it with strong oxidizing agents, strong acids, or strong bases.[2]
Step 2: Containment and Labeling
-
Primary Container: Place the this compound waste into a clean, dry, and chemically compatible container. Ensure the container is in good condition and can be securely sealed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Irritant, Environmentally Hazardous).
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: For small spills, use a dry, inert absorbent material such as sand or vermiculite to contain the solid. Avoid generating dust.[1]
-
Collect Residue: Carefully sweep or scoop the absorbed material into a suitable, clean, dry, and closed container for disposal.[1][2]
-
Decontaminate the Area: Wash the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the hazardous waste container for proper disposal.
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry.[1]
Step 5: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. These contractors are equipped to handle and treat chemical waste in an environmentally sound and compliant manner. The likely method of disposal for halogenated organic compounds like this compound is high-temperature incineration.
It is essential to consult and adhere to all local, state, and federal regulations pertaining to hazardous waste disposal.[1] Depending on the nature of the waste stream, it may fall under specific EPA hazardous waste codes, such as those for halogenated organic compounds (e.g., F001, F002).[3][4][5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management and disposal of this compound are non-negotiable aspects of laboratory safety and environmental compliance. By adhering to the detailed procedures outlined in this guide, from understanding the inherent hazards to ensuring final disposal by certified professionals, researchers can mitigate risks and uphold the highest standards of scientific practice.
References
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
